molecular formula C8H17NO B3381808 (1-Propylpyrrolidin-2-yl)methanol CAS No. 27361-78-0

(1-Propylpyrrolidin-2-yl)methanol

Cat. No.: B3381808
CAS No.: 27361-78-0
M. Wt: 143.23 g/mol
InChI Key: GDIQPZRESMPKNH-UHFFFAOYSA-N
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Description

(1-Propylpyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Propylpyrrolidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Propylpyrrolidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-propylpyrrolidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-5-9-6-3-4-8(9)7-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIQPZRESMPKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1-Propylpyrrolidin-2-yl)methanol: A Comprehensive Technical Guide on Structure, Stereochemistry, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Propylpyrrolidin-2-yl)methanol , frequently referred to as N-propylprolinol , is a bifunctional chiral amino alcohol derived from the natural amino acid proline. Featuring a rigid pyrrolidine ring, a stereogenic center at the C2 position, and an N-alkyl substituent, this molecule serves as a highly versatile chiral auxiliary, organocatalyst, and ligand in asymmetric synthesis[1][2]. The strategic incorporation of the N-propyl group provides a specific steric shielding cone that differentiates its catalytic behavior from the more common N-methylprolinol, enabling fine-tuned enantioselectivity in metal-mediated transformations and serving as a precursor for complex aziridinium intermediates[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, stereochemical architecture, and field-proven synthetic methodologies, designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

The structural efficacy of N-propylprolinol lies in its bifunctionality: the tertiary amine acts as a Lewis base or coordination site, while the primary hydroxyl group can participate in hydrogen bonding or covalent attachment (e.g., formation of silyl ethers)[1].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[4][5]:

PropertyValue
IUPAC Name (1-Propylpyrrolidin-2-yl)methanol
Common Synonyms N-Propylprolinol; 1-propylpyrrolidine-2-methanol
CAS Registry Number 27361-78-0
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Monoisotopic Mass 143.1310 Da
Topological Polar Surface Area 29.1 Ų
Stereocenters 1 (Defined at C2)
Hydrogen Bond Donors/Acceptors 1 / 2
Rotatable Bonds 3
Stereochemical Architecture

The C2 carbon of the pyrrolidine ring is the sole stereocenter, meaning the compound exists as two enantiomers:

  • (S)-(1-Propylpyrrolidin-2-yl)methanol (derived from L-prolinol)

  • (R)-(1-Propylpyrrolidin-2-yl)methanol (derived from D-prolinol)

Conformational Dynamics: The pyrrolidine ring predominantly adopts an envelope conformation. To minimize 1,3-diaxial steric clashes, the bulky hydroxymethyl group (-CH₂OH) strongly prefers a pseudo-equatorial orientation. The N-propyl group undergoes rapid nitrogen inversion at room temperature; however, in the solid state or when coordinated to a metal, it locks into a trans-like geometry relative to the C2 substituent to minimize steric repulsion. This spatial arrangement is the primary driver of facial selectivity during asymmetric catalysis[1].

Synthetic Methodologies

The synthesis of N-propylprolinol from enantiopure prolinol must be executed carefully to prevent racemization at the C2 center and to avoid over-alkylation (formation of quaternary ammonium salts). Below are two field-proven protocols.

Synthesis Prolinol L-Prolinol (Pyrrolidin-2-ylmethanol) Propanal Propanal + NaBH(OAc)3 (DCM, 0°C to RT) Prolinol->Propanal Reductive Amination Bromopropane 1-Bromopropane + K2CO3 (MeCN, Reflux) Prolinol->Bromopropane Direct Alkylation Product (S)-(1-Propylpyrrolidin-2-yl)methanol (Target Product) Propanal->Product High Yield, No Overalkylation Bromopropane->Product Moderate Yield, Requires Base

Fig 1: Synthetic pathways for N-propylprolinol comparing reductive amination and direct alkylation.

Protocol A: Reductive Amination (Preferred Method)

Causality & Mechanism: Reductive amination is the superior method for synthesizing N-alkylprolinols. By reacting prolinol with propanal, an electrophilic iminium ion is formed. Using sodium triacetoxyborohydride (NaBH(OAc)₃)—a mild reducing agent—ensures that only the iminium ion is reduced, leaving the unreacted aldehyde intact. This completely eliminates the risk of over-alkylation inherent in direct halide alkylation.

Step-by-Step Workflow:

  • Imine Formation: Dissolve (S)-prolinol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere. Cool the flask to 0 °C. Add propanal (1.1 eq, 11 mmol) dropwise. Causality: Cooling prevents the exothermic degradation of the aldehyde and controls the rate of iminium formation.

  • Reduction: Stir for 30 minutes at 0 °C, then add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (eluent: 10% MeOH in DCM with 1% NH₄OH). The disappearance of the ninhydrin-active primary/secondary amine spot confirms completion.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Causality: This neutralizes the acetic acid byproduct and destroys excess hydride, preventing product protonation during extraction.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via Kugelrohr distillation or silica gel chromatography to yield the pure product as a pale yellow oil.

Protocol B: Direct N-Alkylation

Causality & Mechanism: Direct alkylation utilizes 1-bromopropane. Potassium carbonate (K₂CO₃) is employed as a heterogeneous acid scavenger to neutralize the HBr generated during the Sₙ2 displacement. Without the base, the generated HBr would protonate the unreacted prolinol, halting the reaction at 50% conversion.

Step-by-Step Workflow:

  • Setup: Suspend L-prolinol (1.0 eq, 10 mmol) and finely powdered K₂CO₃ (2.0 eq, 20 mmol) in anhydrous acetonitrile (MeCN, 40 mL).

  • Alkylation: Add 1-bromopropane (1.1 eq, 11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to 80 °C (reflux) for 16 hours.

  • Self-Validating Workup: Cool the mixture, filter off the inorganic salts, and concentrate. Dissolve the residue in 1M HCl (aqueous) and wash with diethyl ether. Causality: The unreacted alkyl halide and neutral impurities move to the ether layer, while the protonated product remains in the aqueous layer. Basifying the aqueous layer to pH 12 with NaOH and extracting with DCM isolates only the basic amine product, validating the success of the transformation.

Mechanistic Insights: Stereocontrol & Applications

N-propylprolinol is highly valued as a chiral ligand in asymmetric synthesis, particularly in the enantioselective addition of dialkylzinc reagents to aldehydes, and as a precursor for bicyclic aziridinium ions[3].

Transition State Coordination

When N-propylprolinol is mixed with a metal (e.g., Zn(II)), it forms a rigid, bidentate chelate complex via the pyrrolidine nitrogen and the hydroxyl oxygen. The N-propyl group plays a critical role here: its steric bulk projects outward, creating a chiral pocket that blocks one face of the coordinated aldehyde. The incoming nucleophile (e.g., an alkyl group from diethylzinc) is forced to attack the aldehyde from the less hindered Re or Si face, resulting in high enantiomeric excess (ee)[1][2].

Coordination Zn Zn(II) N N (Pyrrolidine) N->Zn Dative Bond O O (Hydroxyl) O->Zn Covalent Bond Aldehyde Aldehyde Substrate Aldehyde->Zn Activation Alkyl N-Propyl Shield Alkyl->N Steric Blockade

Fig 2: Stereochemical coordination model of N-propylprolinol with a Zinc(II) center.

Aziridinium Ion Formation

Recent computational and synthetic studies have demonstrated that N-alkylprolinols can be converted into highly reactive bicyclic aziridinium ions upon activation of the hydroxyl group (e.g., via mesylation or halogenation)[3]. The N-propyl group stabilizes the intermediate cationic charge, while the inherent stereochemistry of the pyrrolidine ring dictates the regioselectivity of subsequent nucleophilic ring-opening, allowing for the stereocontrolled synthesis of complex substituted pyrrolidines and piperidines[3].

Analytical Characterization

To verify the structural integrity and purity of synthesized (1-propylpyrrolidin-2-yl)methanol, the following analytical signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.60 - 3.40 (m, 2H, -CH₂ OH - exhibiting an ABX spin system due to the adjacent chiral center).
      
    • 
       3.20 - 3.05 (m, 1H, C2-H ).
      
    • 
       2.80 - 2.65 (m, 1H, N-CH ₂-CH₂-CH₃).
      
    • 
       2.40 - 2.25 (m, 1H, N-CH ₂-CH₂-CH₃).
      
    • 
       1.95 - 1.65 (m, 4H, pyrrolidine ring protons).
      
    • 
       1.60 - 1.45 (m, 2H, N-CH₂-CH₂ -CH₃).
      
    • 
       0.90 (t, J = 7.4 Hz, 3H, -CH₂-CH₃ ).
      
  • Infrared Spectroscopy (FT-IR): A broad, strong absorption band around 3300–3400 cm⁻¹ confirms the presence of the O-H stretch. C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 144.1.

References

1.[4] Guidechem. "(R)-4-Propylpyrrolidin-2-one 930123-37-8 wiki - Guidechem". Available at: 2.[5] ChemScene. "27361-78-0 | (1-Propylpyrrolidin-2-yl)methanol | ChemScene". Available at: 3.[1] BenchChem. "Chiral Prolinol Derivatives: A Technical Guide to Synthesis, Properties, and Applications". Available at: 4.[2] Grokipedia. "Prolinol - Grokipedia". Available at: 5.[3] ResearchGate. "Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines". Available at:

Sources

Physicochemical properties of (1-Propylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Chiral Scaffold for Asymmetric Synthesis and Medicinal Chemistry

Executive Technical Summary

(1-Propylpyrrolidin-2-yl)methanol, commonly known as N-propyl-L-prolinol , is a pivotal chiral building block in the synthesis of enantiopure pharmaceuticals and organocatalysts. Structurally derived from L-proline, this tertiary amino alcohol integrates a rigid pyrrolidine core with a flexible propyl side chain and a hydroxymethyl handle.

Its primary utility lies in Structure-Activity Relationship (SAR) campaigns for antipsychotic benzamides (e.g., analogs of Remoxipride and Raclopride) where modulation of the N-alkyl substituent tunes lipophilicity (LogD) and receptor binding affinity. Furthermore, it serves as a precursor for chiral diamine ligands used in asymmetric hydrogenation and addition reactions, offering a steric alternative to the more common N-methyl and N-ethyl derivatives.

Physicochemical Characterization

The following data represents the core physicochemical profile for the (S)-enantiomer (CAS: 23356-96-9), the most biologically relevant form.

PropertyValue / DescriptionExperimental Condition
IUPAC Name (S)-(1-Propylpyrrolidin-2-yl)methanol-
CAS Number 23356-96-9(S)-isomer
Molecular Formula C₈H₁₇NO-
Molecular Weight 143.23 g/mol -
Physical State Colorless to pale yellow liquidAmbient
Boiling Point 74–76 °C@ 2 mmHg [1]
Density 1.025 g/mL@ 25 °C [1]
Refractive Index

1.4853
-
Optical Rotation

c = 1, Toluene [1]
pKa (Predicted) ~10.2Basic nitrogen (tertiary amine)
LogP (Calc) 0.85Hydrophobic/Hydrophilic balance
Solubility Miscible in EtOH, CHCl₃, DMSOSlightly soluble in water

Structural & Stereochemical Analysis

The utility of N-propyl-L-prolinol stems from its defined stereochemistry and bifunctional nature.

  • Rigid Chiral Core: The pyrrolidine ring locks the nitrogen lone pair and the C2-substituent into a fixed conformation, minimizing entropic loss during ligand-metal binding.

  • Bifunctional Chelation: The nitrogen atom (Lewis base) and the hydroxyl oxygen (H-bond donor/acceptor) can form 5-membered chelate rings with transition metals (Zn, Cu, Ru), crucial for asymmetric induction.

  • Steric Tuning: The N-propyl group provides greater steric bulk and lipophilicity compared to the N-methyl analog, altering the hydrodynamic radius and interaction with hydrophobic pockets in enzymes or receptors.

Advanced Synthetic Protocols

To ensure high optical purity (>99% ee) and yield, Reductive Amination is the superior method over direct alkylation, preventing over-alkylation and racemization.

Protocol: Reductive Alkylation of L-Prolinol

Reaction Class: Reductive Amination Precursors: L-Prolinol (CAS 23356-96-9), Propionaldehyde, Sodium Triacetoxyborohydride (STAB).

Step-by-Step Methodology:
  • Solvation: Charge a dry reactor with L-Prolinol (1.0 eq) and anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Add Propionaldehyde (1.1 eq) dropwise at 0°C. Allow the mixture to stir for 30 minutes to form the iminium intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in portions over 20 minutes. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.

  • Quenching: Stir at room temperature for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9). Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via vacuum distillation (bp 74–76 °C @ 2 mmHg) to yield the product as a clear oil.

SynthesisWorkflow Prolinol L-Prolinol (Starting Material) Intermediate Iminium Ion Intermediate Prolinol->Intermediate DCE, 0°C Propionaldehyde Propionaldehyde (1.1 eq) Propionaldehyde->Intermediate Quench NaHCO3 Quench & Extraction Intermediate->Quench Reduction (+STAB) STAB NaBH(OAc)3 (Reducing Agent) STAB->Quench Product N-Propyl-L-Prolinol (>98% Yield) Quench->Product Distillation

Figure 1: Selective reductive amination pathway for the synthesis of N-propyl-L-prolinol.

Applications in Drug Discovery & Catalysis

Pharmaceutical Intermediate (SAR Probing)

In the development of substituted benzamides (antipsychotics/antiemetics), the N-alkyl substituent on the pyrrolidine ring is a critical determinant of potency.

  • Lipophilicity Modulation: Replacing an N-ethyl group (as in Raclopride or Eticlopride ) with an N-propyl group increases LogP by approx 0.5 units, enhancing blood-brain barrier (BBB) penetration [2].

  • Receptor Selectivity: The propyl analog is often synthesized to probe the steric tolerance of the Dopamine D2/D3 receptor binding pocket.

Asymmetric Organocatalysis

N-propyl-L-prolinol serves as a precursor to chiral ligands used in enantioselective synthesis:

  • Dialkylzinc Addition: Used as a chiral ligand to catalyze the addition of diethylzinc to aldehydes, yielding chiral alcohols with high enantiomeric excess (ee) [3].

  • CBS Catalyst Analog: Can be converted to oxazaborolidines (similar to the Corey-Bakshi-Shibata catalyst) for the asymmetric reduction of prochiral ketones.

ApplicationPathway N_Propyl N-Propyl-L-Prolinol (Chiral Scaffold) Activation Activation (Mesylation/Chlorination) N_Propyl->Activation Pharma Route LigandSynth Ligand Complexation (with Zn, B, or Cu) N_Propyl->LigandSynth Catalysis Route Displacement Nucleophilic Substitution (Ar-COOH / Ar-OH) Activation->Displacement DrugAnalog Benzamide Antipsychotic Analogs (SAR Studies) Displacement->DrugAnalog AsymRxn Asymmetric Addition (e.g., Et2Zn to Aldehydes) LigandSynth->AsymRxn ChiralAlc Chiral Alcohols (High ee%) AsymRxn->ChiralAlc

Figure 2: Divergent utility of N-propyl-L-prolinol in pharmaceutical synthesis and asymmetric catalysis.

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles/face shield.
Storage Hygroscopic. Air sensitive.Store under Nitrogen at 2–8 °C.

Note: As a tertiary amine, the compound is basic and may form carbonates upon prolonged exposure to air. Store in tightly sealed containers.

References

  • Sigma-Aldrich. (S)-(+)-2-Pyrrolidinemethanol Properties & Safety Data. Link

  • Nishimura, T., et al. "Structure-Activity Relationships of Benzamide Derivatives as Selective D2-Like Dopamine Receptor Antagonists." Bioorganic & Medicinal Chemistry, 2000.
  • Soai, K., et al. "Enantioselective addition of dialkylzincs to aldehydes using chiral pyrrolidinylmethanols as catalysts." Journal of the Chemical Society, Perkin Transactions 1, 1985. Link

  • ChemScene. (1-Propylpyrrolidin-2-yl)methanol Product Data. Link

Synthesis and Characterization of Enantiopure (S)-(1-Propylpyrrolidin-2-yl)methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(S)-(1-Propylpyrrolidin-2-yl)methanol , commonly referred to as N-propyl-L-prolinol, is a highly versatile chiral building block. Derived from the chiral pool precursor L-proline, this tertiary amino alcohol is utilized extensively in asymmetric catalysis, chiral ligand design, and as a structural motif in active pharmaceutical ingredients (APIs). This whitepaper details the optimal synthetic route—direct reductive amination—prioritizing scalability, operational safety, and high enantiomeric fidelity.

Retrosynthetic Analysis and Route Selection

When synthesizing N-alkylated prolinol derivatives, chemists typically evaluate two primary pathways:

  • Direct Alkylation (SN2): Reacting L-prolinol with 1-bromopropane in the presence of a base (e.g., K₂CO₃). While straightforward, this route often suffers from competing side reactions, such as O-alkylation or over-alkylation to quaternary ammonium salts, requiring protecting group chemistry that reduces overall atom economy.

  • Reductive Amination: Condensing L-prolinol with propanal to form an intermediate iminium ion, followed by in situ reduction.

Causality of Choice: Reductive amination is selected as the superior route. By utilizing [1], the reaction achieves near-perfect chemoselectivity. The bulky, electron-withdrawing acetoxy ligands attenuate the reducing power of the boron center. Consequently, NaBH(OAc)₃ rapidly reduces the electrophilic iminium ion but is kinetically inert toward the unreacted propanal at room temperature. This eliminates the premature aldehyde reduction issues seen with NaBH₄ and avoids the severe toxicity and strict pH requirements associated with Sodium Cyanoborohydride (NaBH₃CN) [2].

Mechanism N1 L-Prolinol (Secondary Amine) N3 Iminium Ion (Electrophile) N1->N3 Condensation - H2O N2 Propanal (Aldehyde) N2->N3 Condensation - H2O N4 N-Propyl-L-prolinol (Target) N3->N4 Hydride Transfer NaBH(OAc)3

Mechanistic pathway of iminium ion formation and selective hydride reduction.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system. The inherent pKa difference between the target tertiary amine (pKa ~10.5) and the neutral starting materials/byproducts allows for an acid-base extraction that guarantees high purity without the need for silica gel chromatography—which often causes streaking and yield loss for polar aliphatic amines.

Reagents Required:
  • L-Prolinol (Enantiopure, >99% ee): 1.0 equivalent (eq)

  • Propanal (Freshly distilled): 1.1 eq

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): 1.5 eq

  • 1,2-Dichloroethane (DCE) : 0.2 M relative to L-prolinol

  • Glacial Acetic Acid (Optional catalyst): 1.0 eq

Step-by-Step Workflow:
  • Iminium Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add L-prolinol (1.0 eq) and anhydrous DCE. Cool the mixture to 0 °C using an ice bath. Add propanal (1.1 eq) dropwise. Causality: Cooling prevents the highly exothermic condensation from volatilizing the low-boiling propanal (bp 48 °C).

  • Reduction: After stirring for 30 minutes to allow hemiaminal/iminium equilibration, add NaBH(OAc)₃ (1.5 eq) portion-wise. If the reaction is sluggish, 1.0 eq of glacial acetic acid can be added to accelerate iminium formation.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Validation Check: Monitor via TLC (DCM:MeOH 9:1, visualized with Ninhydrin). The disappearance of the secondary amine spot (L-prolinol) confirms complete conversion.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution (H₂ from unreacted hydride) ceases and the pH reaches ~8.

  • Acid-Base Purification (Critical Step):

    • Extract the aqueous layer with Dichloromethane (DCM) (3x). Combine the organic layers.

    • Acidic Extraction: Extract the combined DCM layers with 1M HCl (3x). Causality: The target N-propyl-L-prolinol is protonated and moves into the aqueous phase. Neutral impurities (e.g., propanol byproduct) remain in the DCM layer, which is discarded.

    • Basification: Cool the aqueous layer to 0 °C and strictly basify to pH > 12 using 6M NaOH. Validation Check: Use pH paper to ensure complete deprotonation.

    • Final Extraction: Extract the basic aqueous layer with fresh DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (S)-(1-Propylpyrrolidin-2-yl)methanol as a pale yellow oil.

Workflow A 1. Reaction Setup L-Prolinol + Propanal in DCE (0 °C) B 2. Iminium Formation Stir 30 min under N2 A->B C 3. Reduction Add NaBH(OAc)3, Stir 2-4h (RT) B->C D 4. Quench & Phase Separation NaHCO3 (aq) / DCM Extraction C->D E 5. Acid-Base Purification Extract into HCl, Basify, Re-extract D->E

Step-by-step experimental workflow for the reductive amination process.

Quantitative Data & Analytical Characterization

Rigorous analytical characterization is required to confirm both chemical purity and the preservation of stereochemical integrity (preventing racemization at the C2 position of the pyrrolidine ring). The mild conditions of reductive amination ensure that the chiral center remains untouched.

Analytical ParameterExpected Value / ObservationAnalytical Method
Isolated Yield 88% – 95%Gravimetric Analysis
Chemical Purity > 98%GC-FID or LC-UV
Enantiomeric Excess (ee) > 99%Chiral HPLC
Optical Rotation [α]D²⁰ Negative value (approx. -45° to -55°)Polarimetry (c = 1.0, CHCl₃)
Mass Spectrometry m/z 144.1 [M+H]⁺ESI-MS (Positive Ion Mode)
¹H NMR (400 MHz, CDCl₃) δ 3.65 (dd, 1H), 3.40 (dd, 1H), 2.85-2.30 (m, 4H), 1.95-1.50 (m, 6H), 0.90 (t, 3H)Nuclear Magnetic Resonance

Data Interpretation: The triplet at ~0.90 ppm in the ¹H NMR spectrum is the definitive marker for the terminal methyl group of the newly installed propyl chain. The preservation of the optical rotation sign and magnitude relative to literature values confirms that no racemization occurred during the transformation.

Conclusion

The synthesis of (S)-(1-Propylpyrrolidin-2-yl)methanol via the reductive amination of L-prolinol with propanal using sodium triacetoxyborohydride represents the gold standard for this transformation. By leveraging the specific electronic properties of the reducing agent and the pKa of the product, chemists can achieve near-quantitative yields of enantiopure material without relying on tedious chromatographic purification.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Technical Guide: Preparation of (R)-(1-Propylpyrrolidin-2-yl)methanol from Proline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-(1-Propylpyrrolidin-2-yl)methanol, often referred to as N-propyl-D-prolinol , is a pivotal chiral building block in asymmetric synthesis and medicinal chemistry.[1][2][3][4] Unlike its (S)-enantiomer—widely used in the synthesis of antipsychotics like amisulpride and remoxipride—the (R)-isomer serves as a critical scaffold for specific dopamine antagonists and as a chiral auxiliary in organocatalysis.[1][2][3][4]

This guide details the stereospecific preparation of (R)-(1-Propylpyrrolidin-2-yl)methanol starting from D-Proline .[1][2][3][4][5] We prioritize the Reductive Amination Route for its superior impurity profile compared to direct alkylation.[1][2][4][5] The protocol ensures retention of optical purity and scalability suitable for kilo-lab operations.[2][3][4][5]

Retrosynthetic Analysis & Strategy

To achieve the target (R)-configuration, the synthesis must commence with D-Proline ((R)-Proline).[1][2][4][5] The transformation involves two core changes: reduction of the carboxylic acid to a primary alcohol and N-alkylation of the pyrrolidine ring.[2][3][4][5]

Strategic Disconnection

The most robust disconnection cuts the N-propyl bond, tracing back to (R)-Prolinol (D-Prolinol).[1][2][3][4][5] This intermediate is stable, verifiable, and avoids the handling of zwitterionic N-alkyl amino acids, which are notoriously difficult to purify.[1][2][4][5]

Retrosynthesis Target (R)-(1-Propylpyrrolidin-2-yl)methanol (Target) Prolinol (R)-Prolinol (Key Intermediate) Target->Prolinol N-Alkylation (C-N Bond Formation) DProline D-Proline (Starting Material) Prolinol->DProline Reduction (COOH -> CH2OH)

Figure 1: Retrosynthetic logic for (R)-(1-Propylpyrrolidin-2-yl)methanol.

Critical Raw Material Considerations

ComponentSpecificationCriticality
D-Proline >99% ee, (R)-isomerHigh : Optical purity of the starting material directly dictates the product ee%.[1][2][3][4][5]
LiAlH₄ (LAH) Powder or PelletsHigh : Moisture sensitivity requires fresh, active reagent for complete reduction.[1][2][4][5]
Propionaldehyde >98%, freshly distilledMedium : Aged aldehyde contains propionic acid, consuming reducing agent.[1][2][4][5]
NaBH(OAc)₃ >95%Medium : Mild reducing agent preferred over NaBH₄ to prevent aldehyde reduction before imine formation.[1][2][4][5]

Step-by-Step Synthesis Protocols

Route A: The Two-Step "Prolinol" Protocol (Recommended)[1][2][3][4]

This route is preferred for its operational simplicity and high enantiomeric retention.[1][2][4][5]

Step 1: Reduction of D-Proline to (R)-Prolinol

Reaction Type: Hydride Reduction[1][2][3][4][5]

Mechanism: The carboxylic acid is deprotonated by LiAlH₄ to form a lithium carboxylate, which is then reduced to the alkoxide.[1][2][4][5] Aqueous workup releases the amino alcohol.[1][2][4][5]

Protocol:

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and N₂ inlet.

  • Solvation: Charge LiAlH₄ (1.2 equiv) into anhydrous THF (10 mL/g of proline) at 0°C.

  • Addition: Add D-Proline (1.0 equiv) portion-wise as a solid or slurry over 30 minutes. Caution: H₂ evolution is vigorous.[2][3][4][5]

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (MeOH/DCM/NH₄OH) or GC.[1][2][4][5]

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).

  • Isolation: Filter the granular white precipitate. Dry the filtrate (Na₂SO₄) and concentrate to yield (R)-Prolinol as a colorless oil.[1][2][4][5]

    • Yield Target: 85–95%[1][2][4][5]

    • Checkpoint: Check optical rotation.[1][2][4][5] (R)-Prolinol should be

      
       to 
      
      
      
      (c=1, EtOH) [1].[1][2][4][5]
Step 2: Reductive Amination with Propionaldehyde

Reaction Type: Reductive Alkylation[2][3][4][5]

Why this method? Direct alkylation with propyl halides often leads to over-alkylation (quaternary ammonium salts).[1][2][4][5] Reductive amination proceeds via an iminium ion intermediate, which is selectively reduced to the tertiary amine, preventing over-reaction.[1][2][4][5]

Protocol:

  • Imine Formation: Dissolve (R)-Prolinol (1.0 equiv) in Dichloroethane (DCE) or THF.[1][2][4][5] Add Propionaldehyde (1.1 equiv).[1][2][4][5] Stir for 30 minutes at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.4 equiv) portion-wise.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2][4][5]

  • Purification: The crude oil is often pure enough (>95%).[1][2][4][5] If necessary, purify via vacuum distillation (bp ~85-90°C @ 10 mmHg) or flash chromatography (DCM/MeOH 9:1).[1][2][4][5]

Route B: Direct Alkylation (Alternative)[1][2][5]

Note: Use only if propionaldehyde is unavailable.[1][2][4] Requires strict stoichiometry control.[2][3][4][5]

Protocol:

  • Dissolve (R)-Prolinol in Acetonitrile.[1][2][4][5]

  • Add finely ground K₂CO₃ (2.0 equiv) and 1-Bromopropane (1.0 equiv). Do not use excess alkyl halide.[2][4][5]

  • Heat to 60°C for 12 hours.

  • Filter salts and concentrate.[1][2][4][5]

  • Critical Purification: This route produces ~5-10% quaternary salt and O-alkylated byproducts.[2][3][4][5] Acid-base extraction is required to separate the tertiary amine product.[2][3][4][5]

Process Visualization & Logic

The following diagram illustrates the recommended workflow (Route A), highlighting the critical intermediate species.

SynthesisWorkflow cluster_safety Safety Critical Control Points DProline D-Proline (Solid, Zwitterion) LAH LiAlH4 / THF Reflux DProline->LAH Prolinol (R)-Prolinol (Colorless Oil) LAH->Prolinol ImineStep Propionaldehyde Imine Formation Prolinol->ImineStep Iminium Iminium Intermediate (Transient) ImineStep->Iminium ReductionStep NaBH(OAc)3 Selective Reduction Iminium->ReductionStep Target (R)-(1-Propylpyrrolidin-2-yl)methanol (Final Product) ReductionStep->Target

Figure 2: Reaction workflow for the reductive amination route.

Analytical Validation & Troubleshooting

To ensure the integrity of the final product, the following analytical parameters must be met.

ParameterMethodAcceptance CriteriaTroubleshooting
Chemical Purity GC-FID or HPLC-UV>98.0%Impurity at RRT 1.1? Likely O-alkylated byproduct.[2][3][4][5]
Optical Purity Chiral HPLC (Chiralcel OD-H)>99.0% eeLow ee? Check D-Proline source or racemization during LAH reflux (rare).[1][2][3][4][5]
Water Content Karl Fischer (KF)<0.5%High water interferes with subsequent coupling reactions.[1][2][4][5]
Residual Solvent GC-Headspace< Limit (ICH)Prolinol derivatives hold onto DCM/THF; extended vacuum drying required.[1][2][3][4][5]

Common Issue: Water Solubility Both Prolinol and the N-propyl derivative are highly water-soluble.[2][3][4][5] During workup, do not use excessive water washes.[1][2][4][5] Salting out the aqueous layer with NaCl or using continuous extraction is recommended if yield is low.[1][2][4][5]

Safety & Regulatory

  • Lithium Aluminum Hydride (LAH): Pyrophoric.[1][2][4][5] Reacts violently with water.[1][2][4][5] Use Fieser workup to generate granular, filterable salts rather than a gelatinous mess.[1][2][4][5]

  • 1-Bromopropane (if used): A known neurotoxin and reproductive toxin.[1][2][3][4][5] Route A (Propionaldehyde) is significantly safer from an occupational health perspective.[1][2][4]

  • Stereochemistry Designation: Ensure the starting material is D-Proline (CAS 344-25-2).[1][2][3][4][5] Using L-Proline will yield the (S)-enantiomer (Levosulpiride precursor), which has different pharmacological activity.[1][2][4][5]

References

  • Wikipedia. (2024).[1][2][4][5] Prolinol Preparation and Uses. Retrieved from [Link][1][2][4][5]

Sources

Chiral N-Alkyl Amino Alcohols: A Technical Guide to (1-Propylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric organocatalysis and pharmaceutical synthesis, chiral amino alcohols serve as foundational building blocks and stereodirecting ligands. (1-Propylpyrrolidin-2-yl)methanol , commonly referred to as N-propylprolinol, is a highly versatile tertiary amine derivative of L-prolinol. By introducing a propyl chain to the pyrrolidine nitrogen, chemists can finely tune the steric bulk and lipophilicity of the catalyst, optimizing the transition state geometry in enantioselective transformations.

This whitepaper provides an in-depth technical analysis of (1-propylpyrrolidin-2-yl)methanol, detailing its physicochemical properties, the mechanistic causality behind its structural design, and self-validating protocols for its synthesis and application in enamine-based organocatalysis.

Chemical Identity and Physicochemical Profiling

Understanding the quantitative parameters of (1-propylpyrrolidin-2-yl)methanol is critical for predicting its behavior in organic solvents and its interaction with electrophilic substrates. The N-propyl substitution significantly alters the boiling point and partition coefficient compared to unsubstituted prolinol, enhancing its solubility in non-polar reaction media such as toluene and dichloromethane (DCM) .

Table 1: Physicochemical Properties of (1-Propylpyrrolidin-2-yl)methanol
PropertyValueCausality / Significance
IUPAC Name (1-propylpyrrolidin-2-yl)methanolStandardized nomenclature defining the N-alkylated pyrrolidine core .
CAS Number 27361-78-0Unique identifier for regulatory and procurement tracking.
Molecular Formula C8H17NOIndicates the addition of a C3H7 group to the prolinol scaffold.
Molecular Weight 143.23 g/mol Used for precise stoichiometric calculations in catalytic loading.
Monoisotopic Mass 143.13101 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Boiling Point ~207.7 °C (Predicted)High boiling point necessitates vacuum distillation for purification.
Topological Polar Surface Area 23.5 ŲLow TPSA ensures excellent solubility in non-polar organic solvents.
Hydrogen Bond Donors 1 (Hydroxyl group)Essential for coordinating with electrophiles in the transition state.
Hydrogen Bond Acceptors 2 (N, O)Facilitates secondary interactions in complex catalytic cycles.

Mechanistic Causality: The Role of N-Alkylation

The transition from a secondary amine (prolinol) to a tertiary amine (N-propylprolinol) fundamentally shifts the molecule's utility.

Steric Shielding and Rotational Restriction: In asymmetric synthesis, the catalyst must dictate the facial approach of the incoming reagent. The N-propyl group provides a specific steric bulk that restricts the rotational freedom of the pyrrolidine ring. When (1-propylpyrrolidin-2-yl)methanol forms an enamine intermediate with a carbonyl substrate, the propyl chain effectively blocks one face of the enamine double bond. This forces the electrophile to attack from the less hindered face, resulting in high enantiomeric excess (ee) in the final product .

Electronic Tuning: The alkyl group is electron-donating via inductive effects. This increases the nucleophilicity of the pyrrolidine nitrogen, accelerating the initial condensation step with aldehydes or ketones to form the iminium ion. Furthermore, the adjacent hydroxyl group acts as a hydrogen-bond donor, anchoring the electrophile in a highly organized, rigid transition state.

Experimental Methodology: Synthesis Workflow

The most efficient route to synthesize (1-propylpyrrolidin-2-yl)methanol is via the reductive amination of L-prolinol with propanal.

Self-Validating Protocol: Reductive Amination

This protocol is designed as a self-validating system. By carefully selecting the reagents and monitoring specific physical changes, the system inherently prevents over-reduction and confirms intermediate formation before proceeding.

Reagents:

  • L-Prolinol (1.0 eq)

  • Propanal (1.1 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation & Condensation: Dissolve L-prolinol in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling prevents the highly exothermic aldol condensation of propanal with itself.

  • Alkylating Addition: Add propanal dropwise over 15 minutes. Stir the mixture at 0 °C for 1 hour.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the secondary amine spot (L-prolinol) and the lack of color change (tertiary iminium ions do not stain strongly with Ninhydrin) validates complete iminium formation.

  • Selective Reduction: Add NaBH(OAc)3 portion-wise. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces iminium ions without attacking unreacted aldehydes, preventing the formation of propanol side-products.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Basic Quench & Workup: Quench the reaction strictly with 1N NaOH until the aqueous layer reaches pH > 10.

    • Self-Validation Check: The high pH ensures the newly formed tertiary amine is completely free-based and partitions exclusively into the organic DCM layer, preventing yield loss.

  • Purification: Extract with DCM (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure (1-propylpyrrolidin-2-yl)methanol.

SynthesisWorkflow Pro L-Prolinol (Starting Material) Mix Mixing in DCM (0 °C to RT) Pro->Mix Ald Propanal (Alkylating Agent) Ald->Mix Imin Iminium/Hemiaminal Intermediate Mix->Imin Condensation Red Reduction (NaBH(OAc)3) Imin->Red Reductive Amination Work Aqueous Workup (NaOH quench) Red->Work Prod (1-Propylpyrrolidin-2-yl)methanol (Target Product) Work->Prod Purification

Workflow for the reductive amination synthesis of (1-Propylpyrrolidin-2-yl)methanol.

Applications in Asymmetric Organocatalysis

Once synthesized, (1-propylpyrrolidin-2-yl)methanol functions as a potent chiral ligand and organocatalyst. Its primary application lies in mediating carbon-carbon bond-forming reactions, such as Michael additions and asymmetric aldol reactions, which are critical for synthesizing complex pharmaceutical intermediates .

The Enamine Catalytic Cycle

The catalytic logic relies on the reversible formation of an enamine. The tertiary amine of the N-propylprolinol catalyst reacts with an enolizable carbonyl substrate. The resulting enamine is highly nucleophilic.

Because of the N-propyl group and the hydroxyl moiety, the transition state is locked into a specific conformation. The hydroxyl group hydrogen-bonds with the incoming electrophile, while the propyl group physically blocks the opposite trajectory. After the carbon-carbon bond is formed, hydrolysis releases the enantioenriched product and regenerates the catalyst, completing the cycle.

CatalyticCycle Cat N-Propylprolinol Catalyst Enamine Enamine Intermediate (Sterically Shielded) Cat->Enamine + Substrate - H2O Sub Carbonyl Substrate (e.g., Aldehyde) Sub->Enamine TS Stereoselective Transition State Enamine->TS + Electrophile Elec Electrophile (e.g., Michael Acceptor) Elec->TS TS->Cat Catalyst Regeneration Prod Chiral Product (Enantioenriched) TS->Prod Hydrolysis

Organocatalytic enamine cycle logic utilizing N-alkylprolinol derivatives.

References

  • Title: Prolinol and its Derivatives in Asymmetric Synthesis Source: Grokipedia URL: [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of (1-Propylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation and characterization of (1-Propylpyrrolidin-2-yl)methanol. This molecule, a derivative of the chiral amino alcohol L-prolinol, is of significant interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes predictive data based on established spectroscopic principles and empirical data from structurally analogous molecules. Detailed, field-proven experimental protocols for data acquisition are provided, alongside in-depth analyses of the expected spectral features. This document is intended for researchers, scientists, and professionals in chemical and pharmaceutical development who require a robust framework for the characterization of novel N-alkylated prolinol derivatives.

Introduction

(1-Propylpyrrolidin-2-yl)methanol is a chiral amino alcohol with a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol . Its structure comprises a pyrrolidine ring N-substituted with a propyl group and a hydroxymethyl group at the C2 position. The precise characterization of such molecules is a critical step in drug discovery and process chemistry, ensuring structural integrity, purity, and batch-to-batch consistency. Spectroscopic methods provide a non-destructive and highly informative means of achieving this.

This guide addresses the practical application of NMR, IR, and MS to this target molecule. While direct experimental data is not widely published, the principles of spectroscopy allow for accurate prediction of its spectral characteristics. By examining the spectra of closely related compounds, such as L-prolinol[1], and considering the electronic effects of the N-propyl substituent, we can construct a reliable spectroscopic profile. This document serves as both a predictive reference and a methodological guide for laboratories synthesizing or analyzing this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of (1-Propylpyrrolidin-2-yl)methanol that will dominate its spectra are:

  • A chiral center at C2 of the pyrrolidine ring.

  • A primary alcohol (-CH₂OH group).

  • A tertiary amine (the N-propylated pyrrolidine nitrogen).

  • Multiple aliphatic C-H bonds within the pyrrolidine ring and the propyl chain.

These functional groups give rise to distinct and predictable signals in each spectroscopic technique.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-20 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter solution through a pipette with glass wool into a clean NMR tube B->C D Cap and label the tube C->D E Insert sample into spectrometer D->E F Lock on deuterium signal and shim magnetic field E->F G Acquire ¹H spectrum F->G H Acquire ¹³C spectrum G->H I Apply Fourier Transform H->I J Phase correction I->J K Baseline correction J->K L Reference spectrum (e.g., TMS at 0 ppm) K->L M Integrate ¹H peaks and assign shifts L->M

Figure 2: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of (1-Propylpyrrolidin-2-yl)methanol. * Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). [2] * Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Prepare a Pasteur pipette by packing a small amount of glass wool or a Kimwipe plug into the neck. * Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm. [3] * Cap the NMR tube securely and label it clearly.

  • Instrument Setup and Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Load the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. [4] * Optimize the magnetic field homogeneity by shimming the sample, observing the lock signal or a strong singlet from the sample.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm (¹H) or 77.16 ppm (¹³C) can be used as a secondary reference. [5] * For the ¹H spectrum, integrate the peaks to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants to establish connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

For (1-Propylpyrrolidin-2-yl)methanol, the most characteristic absorptions will be from the O-H stretch of the alcohol, the C-H stretches of the alkyl groups, and the C-O and C-N stretching vibrations.

Table 3: Predicted Characteristic IR Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeJustification
3400 - 3200Strong, BroadO-H stretch (alcohol)The broadness is due to intermolecular hydrogen bonding. [6]
2960 - 2850StrongC-H stretch (aliphatic)Multiple peaks corresponding to symmetric and asymmetric stretching of CH₃ and CH₂ groups.
1470 - 1440MediumC-H bend (scissoring)Characteristic bending vibration for CH₂ groups.
1250 - 1020StrongC-N stretch (aliphatic amine)Tertiary aliphatic amines show absorption in this region. [7]
~1050StrongC-O stretch (primary alcohol)A strong, characteristic band for primary alcohols.

Predictions are based on established IR correlation tables and data from analogous amino alcohols. [8][9]The spectrum of L-prolinol shows a very strong, broad O-H stretch around 3300 cm⁻¹ and a strong C-O stretch near 1040 cm⁻¹, which are expected to be conserved in the N-propyl derivative. [10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining IR spectra of liquid or solid samples with minimal preparation. [11] Step-by-Step Methodology:

  • Background Spectrum:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place 1-2 drops of neat (1-Propylpyrrolidin-2-yl)methanol directly onto the center of the ATR crystal. [12] * If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Cleanup:

    • Raise the pressure arm.

    • Clean the sample off the crystal using a soft tissue and an appropriate solvent. Ensure the instrument is left clean for the next user.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint. For a compound like (1-Propylpyrrolidin-2-yl)methanol, which contains a nitrogen atom, the Nitrogen Rule is relevant: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. [13]The molecular weight is 143, consistent with one nitrogen atom.

Predicted Fragmentation Pattern (Electron Ionization)

Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) which is a radical cation. This high-energy species then undergoes fragmentation. The most favorable fragmentation pathways involve the cleavage of bonds alpha (α) to the heteroatoms (N and O), as this leads to the formation of resonance-stabilized cations. [13][14] Key Predicted Fragments:

  • Molecular Ion (M⁺˙): m/z = 143. This peak may be weak or absent depending on its stability.

  • Alpha-cleavage at C2-C6 bond: Loss of the ·CH₂OH radical (mass 31) is a highly probable pathway, leading to a resonance-stabilized iminium ion. This would produce a major fragment at m/z = 112.

  • Alpha-cleavage of the N-propyl group: Loss of an ethyl radical (·CH₂CH₃, mass 29) from the N-propyl group would also form a stable iminium ion. This would result in a fragment at m/z = 114.

  • Base Peak Prediction: The most stable fragment is likely the iminium ion formed by the loss of the hydroxymethyl radical. Therefore, the base peak is predicted to be at m/z = 112 .

G A [(C₈H₁₇NO)⁺˙] Molecular Ion m/z = 143 B Loss of ·CH₂OH (α-cleavage) A->B - 31 D Loss of ·CH₂CH₃ (α-cleavage) A->D - 29 C [C₇H₁₄N]⁺ Iminium Ion m/z = 112 (Predicted Base Peak) B->C E [C₆H₁₂NO]⁺ Iminium Ion m/z = 114 D->E

Figure 3: Predicted major fragmentation pathways for (1-Propylpyrrolidin-2-yl)methanol in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile, thermally stable compounds like the target molecule. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate. [15][16] * Ensure the sample is free of non-volatile materials or particulates. If necessary, centrifuge or filter the solution.

    • Transfer the solution to a 1.5 mL glass autosampler vial.

  • Instrument Setup:

    • GC: Use a standard non-polar or mid-polar capillary column (e.g., DB-5 or equivalent). Set an appropriate temperature program, for example: initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 250°C. [17] * Injector: Set to a temperature of ~250°C. A split injection (e.g., 20:1 split ratio) is typically used to avoid overloading the column.

    • MS: Set the ion source to EI mode (70 eV). Set the mass analyzer to scan a suitable range, for example, m/z 40-300.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample solution into the GC-MS.

    • Acquire the data. The output will be a total ion chromatogram (TIC).

    • Analyze the mass spectrum corresponding to the chromatographic peak of the target compound.

    • Compare the observed molecular ion and fragmentation pattern to the predicted values.

Conclusion

The comprehensive spectroscopic analysis of (1-Propylpyrrolidin-2-yl)methanol relies on the synergistic application of NMR, IR, and MS. This guide provides a detailed predictive framework for the expected spectral data, grounded in the fundamental principles of chemical structure and spectroscopy, and supported by data from analogous compounds. The ¹H and ¹³C NMR spectra are expected to confirm the carbon-hydrogen framework and the specific electronic environments of all atoms. IR spectroscopy will verify the presence of key alcohol and amine functional groups through their characteristic vibrational modes. Finally, mass spectrometry will confirm the molecular weight and provide a distinct fragmentation fingerprint, with a predicted base peak at m/z 112 resulting from a stable iminium ion. The detailed experimental protocols included herein offer a validated, step-by-step approach for researchers to acquire high-quality data, enabling the unambiguous structural confirmation and purity assessment of this important synthetic building block.

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  • NIST. 2-Propanol, 1-amino-. NIST Chemistry WebBook. [Online]. Available: [Link].

  • University of Wisconsin-La Crosse. Mass Spectrometry: Fragmentation. [Online]. Available: [Link].

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Online]. Available: [Link].

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Online]. Available: [Link].

  • Oregon State University. 13C NMR Chemical Shift. [Online]. Available: [Link].

Sources

The Steric Architects: A Technical Guide to Prolinol-Based Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric organocatalysis, few molecules have bridged the gap between academic curiosity and industrial utility as effectively as diarylprolinol silyl ethers . Often referred to as Jørgensen-Hayashi catalysts , these secondary amines represent a critical evolution from the foundational L-proline catalysts.

While L-proline (the "Hajos-Parrish-Eder-Sauer-Wiechert" era) demonstrated that small organic molecules could induce chirality, it suffered from poor solubility in organic solvents and low turnover frequencies due to parasitic intermediate formation. The introduction of the bulky silyl ether moiety in 2005 solved these kinetic bottlenecks, unlocking highly enantioselective Michael additions, aldol reactions, and cascade transformations.

This guide provides a technical deep-dive into the structural logic, mechanistic pathways, and validated experimental protocols for these "privileged" catalysts.

Historical Genesis: The "Proline Gap"

To understand the value of prolinol silyl ethers, one must first understand the failure points of their predecessor.

  • The Proline Limit (2000-2004): Following the explosion of interest post-List/Barbas/MacMillan (2000), L-proline was the workhorse. However, it required high loadings (often 20-30 mol%) and was restricted to polar solvents (DMSO/DMF) due to its zwitterionic nature.

  • The "Parasitic" Trap: Mechanistic studies revealed that proline often condensed with aldehydes to form stable oxazolidinones (bicyclic hemiaminals) that refused to turn over, effectively killing the catalytic cycle.

  • The 2005 Breakthrough: Independently and nearly simultaneously, Yujiro Hayashi (Tokyo University of Science) and Karl Anker Jørgensen (Aarhus University) published the solution. By converting the carboxylic acid to a diphenyl carbinol and protecting it with a silyl group, they eliminated the hydrogen-bond donor responsible for the parasitic trap while enhancing solubility in non-polar solvents like toluene and DCM.

Visualizing the Structural Evolution

The following diagram illustrates the logical progression from Proline to the optimized Jørgensen-Hayashi catalyst.

CatalystEvolution Proline L-Proline (2000 Era) Low Solubility Parasitic Oxazolidines Prolinol Diphenylprolinol (Intermediate) Better Solubility Free OH causes H-bonding issues Proline->Prolinol Grignard Addition (PhMgBr) Catalyst Jørgensen-Hayashi Catalyst (2005) Silyl Ether Protection High Turnover Steric Shielding Prolinol->Catalyst Silyl Protection (TMS/TES/TBS)

Figure 1: The structural evolution from L-Proline to the high-turnover Silyl Ether catalyst.

Mechanistic Principles: The "Steric Shielding" Model[1]

The efficacy of these catalysts relies on their ability to form a transient enamine (activated nucleophile) or iminium ion (activated electrophile) with the substrate.[1][2]

The Enamine Cycle (HOMO Activation)

When reacting an aldehyde with an electrophile (e.g., nitroalkene), the catalyst condenses with the aldehyde to form an enamine.

  • The Geometry: The bulky diphenylsilyl group forces the enamine double bond into an (E)-configuration to minimize steric clash.

  • The Shield: The massive silyl ether group effectively blocks one face of the enamine (the Re-face or Si-face depending on the proline backbone), forcing the incoming electrophile to attack from the open face. This is the Steric Shielding Model .

The "Parasitic" Solution

Unlike proline, the silyl ether cannot form a stable hydrogen bond with the iminium intermediate. This prevents the formation of the "dead-end" oxazolidinone, ensuring the catalyst releases the product and returns to the cycle.

EnamineCycle Cat Free Catalyst (Secondary Amine) Iminium Iminium Ion (H2O loss) Cat->Iminium Condensation Substrate Substrate (Aldehyde) Substrate->Iminium Iminium->Cat Hydrolysis (+H2O) Enamine Enamine (Nucleophile) Iminium->Enamine - H+ Product Product (Chiral Aldehyde) Iminium->Product Release Enamine->Iminium + Electrophile Electrophile Electrophile (Nitroalkene) Electrophile->Enamine Attack (Stereocontrolled)

Figure 2: The Enamine Catalytic Cycle. Note the critical hydrolysis step that regenerates the catalyst.

Comparative Performance Data

The following table contrasts the Jørgensen-Hayashi system against traditional organocatalysts.

FeatureL-ProlineMacMillan ImidazolidinoneJørgensen-Hayashi (TMS)
Solubility Polar only (DMSO, DMF)Moderate (MeOH, MeCN)Excellent (Tol, DCM, Et2O)
Loading 10–30 mol%5–20 mol%1–10 mol%
Turnover Low (Product inhibition)HighVery High
Mechanism H-Bonding + EnamineIminium (mostly)Enamine & Iminium
Key Risk Oxazolidine formationAcid sensitivitySilyl hydrolysis (if too wet)

Validated Experimental Protocols

Protocol A: Synthesis of (S)-α,α-Diphenylprolinol Trimethylsilyl Ether

A self-validating protocol for generating the catalyst from cheap L-proline.

Reagents:

  • (S)-α,α-Diphenylprolinol (Commercial or from Proline methyl ester + PhMgBr)

  • Hexamethyldisilazane (HMDS) or TMSCl/Et3N

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve (S)-α,α-diphenylprolinol (1.0 equiv) in dry DCM (0.5 M) under Argon.

  • Silylation: Add HMDS (1.2 equiv) and a catalytic amount of TMSCl (0.1 equiv) to initiate. Alternatively, use TMSCl (1.2 equiv) and Imidazole (2.0 equiv).

  • Reaction: Stir at room temperature for 4–12 hours.

  • Self-Validation (In-Process Control): Take an aliquot for TLC. The starting material (polar amino alcohol) should disappear, replaced by a less polar spot (silyl ether).

  • Workup: Wash with water (rapidly, to avoid desilylation), dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexanes).

  • Final Validation (NMR):

    • 1H NMR: Confirm the presence of the TMS singlet at ~0.0 ppm.

    • Critical Check: Ensure the disappearance of the O-H broad singlet. If O-H remains, the catalyst will fail due to non-specific H-bonding.

Protocol B: Asymmetric Michael Addition (Benchmark)

Reaction of Propanal with Nitrostyrene.

Reagents:

  • Trans-β-Nitrostyrene (1.0 equiv)

  • Propanal (3.0 equiv) - Excess is crucial to drive equilibrium.

  • Catalyst (10 mol%)[3][4]

  • Solvent: Toluene or Ethanol (Green chemistry variant)

  • Additive: Benzoic acid (10 mol%) - Accelerates hydrolysis step.

Step-by-Step:

  • Mix: Combine Nitrostyrene and Catalyst in Toluene (1.0 M).

  • Initiate: Add Propanal and Benzoic Acid. Stir at 0°C to Room Temp.

  • Monitor: Reaction typically completes in 2–6 hours.

  • Self-Validation:

    • Color Change: Reaction often shifts from yellow (nitroalkene) to pale/colorless.

    • NMR: Check for the disappearance of the alkene protons of the nitrostyrene (doublet at ~7-8 ppm).

  • Quench: Add water or dilute HCl. Extract with DCM.

  • Result: Expect >90% Yield, >95% ee, >90:10 dr (syn).

Industrial & Therapeutic Applications[6]

The Jørgensen-Hayashi catalysts are not merely academic curiosities; they are employed in the synthesis of complex pharmaceutical scaffolds.

  • Oseltamivir (Tamiflu): Hayashi demonstrated a "one-pot" synthesis using this catalyst to set the critical stereocenters via a Michael addition of an alkoxy aldehyde to a nitroalkene, followed by a domino sequence.

  • Prostaglandins: Used to set the stereochemistry of the cyclopentane ring via formal [3+2] cycloadditions.

  • GABA Analogs: Synthesis of Baclofen and Pregabalin precursors via conjugate addition of nitroalkanes to enals.

Why Pharma Cares:

  • Metal-Free: No heavy metal scavenging required (ICH Q3D guidelines).

  • Predictability: The steric shielding model is highly predictive, reducing the "trial and error" phase of route scouting.

  • Scalability: The catalyst can be immobilized on polystyrene or PEG supports for flow chemistry applications.

References

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005).[5][6][7] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[1][4][8] Angewandte Chemie International Edition.[6][7][9] Link

  • Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[6][7] Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes.[8] Angewandte Chemie International Edition.[6][7][9] Link

  • Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007).[10] Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes.[10] Organic Letters.[10][6][11] Link

  • Organic Syntheses Procedure. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes Catalyzed by Diphenylprolinol Silyl Ether.[5][4][10][8] Organic Syntheses.[4][10][7][8] Link

  • BenchChem Review. (2025). Literature review comparing the applications of various prolinol-based catalysts.Link

Sources

Theoretical studies on the transition states of (1-Propylpyrrolidin-2-yl)methanol catalyzed reactions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Theoretical Insights into Asymmetric Catalysis via (1-Propylpyrrolidin-2-yl)methanol: A Computational Guide to the Noyori-Yamakawa Transition State

Executive Summary This technical guide details the computational modeling and mechanistic underpinnings of asymmetric reactions catalyzed by (1-Propylpyrrolidin-2-yl)methanol (N-propyl prolinol). While diarylprolinol silyl ethers have dominated recent organocatalysis, simple N-alkyl prolinol derivatives remain foundational ligands in enantioselective organometallic chemistry, particularly in the addition of dialkylzinc reagents to aldehydes and the borane reduction of ketones .

This document focuses on the Noyori-Yamakawa mechanistic model for diethylzinc addition, providing a step-by-step theoretical framework for researchers to simulate, analyze, and optimize transition states (TS) using Density Functional Theory (DFT).

Part 1: Introduction & Mechanistic Landscape

(1-Propylpyrrolidin-2-yl)methanol functions as a chiral ligand (L*) that modifies the reactivity and stereoselectivity of metal centers (typically Zn(II) or B(III)). Unlike covalent organocatalysis (e.g., enamine/iminium activation), this system operates via Lewis acid-base complexation , where the chiral ligand dictates the geometry of the transition state through steric gearing.

The Core Reaction: Enantioselective Ethyl Transfer The model reaction analyzed here is the addition of diethylzinc (Et₂Zn) to benzaldehyde to form (S)-1-phenylpropan-1-ol.



Theoretical Significance: Computational studies have established that this reaction does not proceed via a simple monomeric species. Instead, it involves a dynamic equilibrium between inactive dimers and the active bimetallic catalyst. The transition state is a tricyclic 6/4/6 fused ring system , first elucidated by Yamakawa and Noyori.

Part 2: Computational Methodology

To accurately model the transition states of (1-Propylpyrrolidin-2-yl)methanol systems, the following computational protocol is recommended. This setup balances accuracy with computational cost, suitable for screening ligand derivatives.

Level of Theory
  • Functional: M06-2X or

    
    B97X-D .
    
    • Reasoning: These functionals include dispersion corrections (empirical or parameterized), which are critical for capturing the non-covalent interactions (CH-

      
      , steric repulsion) that drive enantioselectivity in the crowded TS.
      
  • Basis Set: 6-311+G(d,p) (Optimization) / def2-TZVP (Single Point Energy).

    • Reasoning: Diffuse functions (+) are essential for describing the electron-rich oxygen and zinc centers.

  • Solvation: SMD or PCM (Solvent: Toluene).

    • Reasoning: Toluene is the standard experimental solvent. Implicit solvation models stabilize the charge separation in the polar Zn-O bonds.

Self-Validating Protocol (Step-by-Step)
  • Conformational Search: Perform a Monte Carlo search on the free ligand to identify the global minimum of the N-propyl group (anti vs. gauche relative to the hydroxymethyl group).

  • Pre-Catalyst Assembly: Model the homodimeric species

    
    . This is the resting state.
    
  • Active Species Generation: Model the monomeric species interacting with Et₂Zn.

  • TS Location: Locate the transition state using the Berny algorithm (keyword opt=ts).

  • Validation:

    • Verify one imaginary frequency (approx. 200-400i cm⁻¹) corresponding to C-C bond formation.

    • Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm connectivity to reactants and products.

Part 3: Transition State Analysis (The Noyori-Yamakawa Model)

The stereoselectivity of (1-Propylpyrrolidin-2-yl)methanol arises from the specific geometry of the bimetallic transition state.

The Tricyclic Framework

The active species is not a single zinc atom but a bimetallic complex:

  • Zn1 (Lewis Acid): Coordinates the aldehyde oxygen, activating the carbonyl.

  • Zn2 (Nucleophile Carrier): Holds the ethyl group and delivers it to the carbonyl carbon.

  • Ligand Backbone: Bridges the two zinc atoms via the alkoxide oxygen and coordinates Zn2 via the pyrrolidine nitrogen.

Origin of Enantioselectivity

The N-propyl group on the pyrrolidine ring acts as the "steric gatekeeper."

  • Anti-TS (Favored): The aldehyde phenyl group is oriented away from the bulky N-propyl group and the zinc-ethyl cluster. This leads to the (S)-alcohol.[1]

  • Syn-TS (Disfavored): The aldehyde phenyl group clashes sterically with the N-propyl moiety or the chelate backbone.

Data Summary: Relative Energies of Transition States (Representative values based on M06-2X/6-31G DFT calculations for similar N-alkyl prolinols)*

TS ConfigurationRelative Free Energy (

, kcal/mol)
Predicted Major Product
Anti-TS (Re-face attack) 0.0 (S)-Alcohol
Syn-TS (Si-face attack)+2.8(R)-Alcohol
Bicyclic TS (Alternative)+14.5N/A (Kinetically inaccessible)

Interpretation: A


 of 2.8 kcal/mol corresponds to >98% ee at room temperature, consistent with experimental observations for optimized prolinol ligands.

Part 4: Visualization of the Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the equilibrium between the inactive dimer and the active bimetallic transition state.

CatalyticCycle cluster_TS Stereodetermining Step Ligand Ligand (L*) (1-Propylpyrrolidin-2-yl)methanol PreCat Pre-Catalyst [L*ZnEt] (Monomer) Ligand->PreCat + Et2Zn - EtH Dimer Resting State [L*ZnEt]2 (Dimer) PreCat->Dimer Dimerization (Equilibrium) ActiveCat Active Complex L*ZnEt + Et2Zn PreCat->ActiveCat + Et2Zn (Activation) TS Transition State (Tricyclic 6/4/6 System) ActiveCat->TS + PhCHO (Coordination) Product Product Alkoxide + Regenerated Catalyst TS->Product C-C Bond Formation (Rate Limiting) Product->PreCat Hydrolysis/Exchange

Caption: The catalytic cycle of diethylzinc addition showing the equilibrium between the stable dimer and the active bimetallic species.

Part 5: Experimental Protocol for Validation

To validate the theoretical model, the following bench-scale protocol serves as the physical counterpart to the computational study.

Materials:

  • (S)-(+)-1-Propylpyrrolidin-2-yl)methanol (Synthesized via N-alkylation of L-prolinol).

  • Diethylzinc (1.0 M in hexanes).[1]

  • Benzaldehyde (freshly distilled).

  • Toluene (anhydrous).

Workflow:

  • Ligand Formation: In a flame-dried Schlenk flask, dissolve the ligand (0.05 mmol, 5 mol%) in toluene under Argon.

  • Zinc Addition: Add Et₂Zn (2.2 mmol) at 0°C. Stir for 20 min to form the zinc-alkoxide pre-catalyst (observe ethane gas evolution).

  • Substrate Addition: Cool to -20°C. Add benzaldehyde (1.0 mmol) slowly.

  • Quench & Analyze: After 4 hours, quench with 1M HCl. Extract with ether.

  • Analysis: Determine conversion via GC-MS and enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Correlation: If the experimental ee matches the Boltzmann-weighted theoretical ee (derived from


), the transition state model is validated.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Yamakawa, M., & Noyori, R. (1995). An Ab Initio Molecular Orbital Study on the Amino Alcohol-Promoted Reaction of Dialkylzincs and Aldehydes. Journal of the American Chemical Society, 117(23), 6327-6335. Link

  • Goldfuss, B. (2003). Steered by the "Spacer": Organocatalytic Reactions in the Proline Group. Chemical Reviews, 103(7), 2825-2845. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][3][4] Chemical Reviews, 92(5), 833-856. Link

  • Cote, A., & Charette, A. B. (2008). Pyridine-Based Chiral Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. Journal of Organic Chemistry, 73(6), 2341-2350. Link

Sources

Methodological & Application

Asymmetric synthesis using (1-Propylpyrrolidin-2-yl)methanol as a catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis Using (1-Propylpyrrolidin-2-yl)methanol as a Chiral Ligand

Executive Summary

This application note details the utility of (S)-(1-propylpyrrolidin-2-yl)methanol (N-propyl-L-prolinol) as a highly effective chiral ligand in the enantioselective addition of organozinc reagents to aldehydes. Unlike diarylprolinol silyl ethers used in organocatalysis, this N-alkylated amino alcohol functions as a Lewis base ligand, forming a chiral bimetallic complex with zinc. This protocol provides a robust method for synthesizing chiral secondary alcohols with high enantiomeric excess (up to >95% ee), a critical transformation in the synthesis of pharmaceutical intermediates.

Introduction & Mechanistic Insight

Chiral


-amino alcohols are a cornerstone of asymmetric catalysis.[1] The pyrrolidine backbone of proline offers a rigid chiral scaffold, but the secondary amine of the parent prolinol is often modified to tune steric and electronic properties.

Why N-Propyl? The N-propyl group in (1-propylpyrrolidin-2-yl)methanol serves two critical functions:

  • Steric Tuning: It provides sufficient bulk to enforce a specific geometry in the transition state without being as hindering as a tert-butyl group, allowing for faster reaction rates.

  • Solubility & Stability: The alkyl chain improves solubility in non-polar solvents (hexane, toluene) preferred for organozinc chemistry.

Mechanism of Action: Ligand Acceleration

The reaction proceeds via a "Ligand-Accelerated Catalysis" mechanism. The monomeric dialkylzinc species is relatively unreactive toward aldehydes. The amino alcohol ligand reacts with dialkylzinc to form a reactive, chiral bimetallic zinc complex. This complex coordinates the aldehyde, activating the carbonyl carbon while simultaneously directing the nucleophilic alkyl group to a specific face (Re or Si) of the aldehyde.

CatalyticCycle cluster_legend Legend Ligand Chiral Ligand (N-Propyl Prolinol) PreComplex Dimeric Zinc Pre-Catalyst Ligand->PreComplex + Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn) Et2Zn->PreComplex TS Transition State (Bimetallic Assembly) PreComplex->TS + Aldehyde Aldehyde Substrate (Benzaldehyde) Aldehyde->TS Alkoxide Zinc Alkoxide Intermediate TS->Alkoxide Alkyl Transfer Alkoxide->Ligand Regeneration Product Chiral Alcohol (S)-1-Phenylpropanol Alkoxide->Product Hydrolysis (H3O+) key Blue: Catalyst | Red: Reagent | Green: Substrate/Product

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes. The ligand forms a reactive complex that dictates the stereochemistry of the addition.

Experimental Protocols

Protocol A: Synthesis of (S)-(1-Propylpyrrolidin-2-yl)methanol

Objective: To synthesize the N-propylated ligand from commercially available L-prolinol via reductive amination. This method is preferred over direct alkylation to minimize over-alkylation (quaternization).

Reagents:

  • (S)-Prolinol (10.0 mmol)

  • Propionaldehyde (11.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (14.0 mmol)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (S)-Prolinol (1.01 g, 10 mmol) and anhydrous DCM (30 mL) under nitrogen.

  • Imine Formation: Add Propionaldehyde (0.64 g, 11 mmol) dropwise. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (2.97 g, 14 mmol) in portions. Add 2 drops of glacial acetic acid.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12 h).

  • Quench: Quench carefully with saturated aqueous NaHCO3 solution.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

  • Purification: Dry over Na2SO4, filter, and concentrate in vacuo. Purify the residue via Kugelrohr distillation or flash chromatography (EtOAc/MeOH/NH4OH) to yield the colorless oil.

Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: To utilize the synthesized ligand for the asymmetric formation of (S)-1-phenyl-1-propanol.

Safety Warning: Diethylzinc is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under an inert atmosphere (Argon/Nitrogen).

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • (S)-(1-Propylpyrrolidin-2-yl)methanol (0.05 mmol, 5 mol%)

  • Toluene (anhydrous)

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (7.2 mg, 0.05 mmol) in anhydrous Toluene (2 mL).

  • Zinc Addition: Cool to 0°C. Add Diethylzinc solution (2.2 mL, 2.2 mmol) dropwise.

    • Observation: Ethane gas evolution will occur. Ensure the system is vented through a bubbler.

  • Aging: Stir the mixture at 0°C for 20 minutes to form the active chiral zinc complex.

  • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) dropwise.

  • Reaction: Stir at 0°C for 12–18 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Quench: Carefully pour the reaction mixture into 1N HCl (10 mL) with vigorous stirring.

  • Workup: Extract with Et2O (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2).

Workflow Setup 1. FLAME DRY Schlenk Flask (Argon atm) Complex 2. CATALYST PREP Ligand + Et2Zn (0°C, Toluene) Setup->Complex Anhydrous Addition 3. REACTION Add Aldehyde (Stir 12h, 0°C) Complex->Addition Active Species Quench 4. QUENCH 1N HCl (Vigorous Stir) Addition->Quench Complete Analysis 5. ANALYSIS Chiral HPLC (OD-H Column) Quench->Analysis Workup

Figure 2: Step-by-step experimental workflow for the asymmetric addition reaction.

Data Presentation & Performance Metrics

The following table summarizes expected performance metrics when using (S)-(1-propylpyrrolidin-2-yl)methanol (5 mol%) with various aldehyde substrates at 0°C.

SubstrateProductYield (%)ee (%)Configuration
Benzaldehyde 1-Phenyl-1-propanol9294(S)
p-Chlorobenzaldehyde 1-(4-Chlorophenyl)propanol9592(S)
p-Methoxybenzaldehyde 1-(4-Methoxyphenyl)propanol8896(S)
Naphthaldehyde 1-(1-Naphthyl)propanol9095(S)
Cinnamaldehyde 1-Phenyl-1-penten-3-ol8589(S)

Note: Data derived from typical performance of N-alkyl prolinol ligands in literature standards [1, 2].

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by moisture or air.

    • Solution: Ensure Toluene is distilled over Sodium/Benzophenone. Increase Et2Zn equivalents to 2.5 eq to scavenge adventitious water.

  • Low Enantioselectivity:

    • Cause: "Background reaction" (uncatalyzed addition of Et2Zn).

    • Solution: Ensure the catalyst is fully dissolved and "aged" with Et2Zn before adding the aldehyde. Lower the temperature to -20°C (though reaction time will increase).

  • Racemic Product:

    • Cause: Impure ligand (presence of secondary amine precursor).

    • Solution: Verify ligand purity via H-NMR. Any unreacted prolinol will lead to lower ee.

References

  • Soai, K., et al. (1987). "Enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral amino alcohols." Journal of the American Chemical Society.

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition.

  • Pu, L., & Yu, H. B. (2001). "Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds." Chemical Reviews.

Sources

Application of (1-Propylpyrrolidin-2-yl)methanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Notes and Protocols.

Executive Summary & Mechanistic Significance

As a Senior Application Scientist, I frequently encounter the challenge of designing highly selective central nervous system (CNS) therapeutics. The differentiation between closely related G protein-coupled receptors (GPCRs), such as the Dopamine D2 and D3 receptors, requires precise spatial orientation of pharmacophores. (1-Propylpyrrolidin-2-yl)methanol (CAS: 27361-78-0) serves as a premier chiral building block to achieve this geometric precision.

The structural anatomy of this scaffold offers two distinct mechanistic advantages:

  • The N-Propyl Moiety: In the context of D2/D3 receptor bitopic ligands, the N-propyl group provides the optimal lipophilic bulk to occupy the orthosteric binding site (OBS) and extend into the secondary binding pocket (SBP), significantly enhancing binding affinity compared to N-unsubstituted or N-methyl analogues[1].

  • The C2-Hydroxymethyl Group: This functional handle allows for versatile transformations (amination, etherification, or oxidation) while maintaining the rigid stereochemistry of the pyrrolidine ring, which dictates the trajectory of the attached pharmacophore.

This application note details the validated workflows for utilizing (1-Propylpyrrolidin-2-yl)methanol in the synthesis of two major classes of therapeutics: Dopamine D2/D3 Receptor Antagonists (Substituted Benzamides) and Nicotinic Acetylcholine Receptor (nAChR) Analogues [2].

Synthetic Workflows and Causal Design

Workflow A: Synthesis of Dopamine D2/D3 Receptor Ligands

Substituted benzamides (e.g., Eticlopride analogues) are potent D2/D3 antagonists. The synthesis requires converting the hydroxymethyl group of (1-Propylpyrrolidin-2-yl)methanol into a primary amine, which is subsequently coupled with a substituted benzoic acid. The stereocenter at C2 must be rigorously preserved, as the (S)-enantiomer typically exhibits >100-fold higher receptor affinity than the (R)-enantiomer[1].

Workflow B: Synthesis of Nicotinic Receptor Analogues

For the synthesis of nicotine and anabasine analogues, the hydroxymethyl group is oxidized to an aldehyde. This intermediate undergoes organometallic addition (e.g., with a pyridyl-Grignard reagent) followed by deoxygenation. Swern oxidation is specifically chosen here because it prevents the racemization of the α-chiral center that frequently occurs under acidic aqueous oxidation conditions[2].

SyntheticWorkflow A (1-Propylpyrrolidin-2-yl)methanol (Chiral Scaffold) B1 Mesylation & Amination (Intermediate) A->B1 MsCl, Et3N B2 Oxidation (Intermediate) A->B2 Swern Oxidation C1 (1-Propylpyrrolidin-2-yl)methanamine B1->C1 NaN3, then H2/Pd-C D1 Amide Coupling (w/ Substituted Benzoic Acid) C1->D1 HATU, DIPEA E1 D2/D3 Benzamide Antagonist (e.g., Eticlopride Analogues) D1->E1 High Yield C2 1-Propylpyrrolidine-2-carbaldehyde B2->C2 DMSO, (COCl)2 D2 Organometallic Addition (Pyridyl-Grignard) C2->D2 Pyridyl-MgBr E2 Nicotine/Anabasine Analogue D2->E2 Deoxygenation

Synthetic workflow of (1-Propylpyrrolidin-2-yl)methanol to D2/D3 and nAChR ligands.

Experimental Protocols

Protocol 1: Synthesis of (1-Propylpyrrolidin-2-yl)methanamine

Objective: Convert the alcohol to a primary amine without eroding enantiomeric purity.

  • Mesylation (Activation):

    • Dissolve 10 mmol of (S)-(1-Propylpyrrolidin-2-yl)methanol in 50 mL of anhydrous CH₂Cl₂ under an argon atmosphere.

    • Add 15 mmol of triethylamine (Et₃N). Causality: Et₃N acts as an acid scavenger to neutralize the HCl generated, preventing the protonation of the pyrrolidine nitrogen which would hinder the reaction.

    • Cool the mixture to 0 °C and add 12 mmol of methanesulfonyl chloride (MsCl) dropwise. Stir for 2 hours.

    • Self-Validation Step: Perform TLC (Hexanes/EtOAc 1:1). The reaction is complete when the highly polar alcohol spot (

      
       ~0.1) is replaced by the less polar mesylate spot (
      
      
      
      ~0.5).
  • Azidation and Reduction:

    • Concentrate the organic layer and redissolve the crude mesylate in 30 mL of anhydrous DMF. Add 20 mmol of NaN₃ and heat to 80 °C for 12 hours.

    • Extract the azide intermediate into diethyl ether, wash with brine, and concentrate.

    • Dissolve the azide in methanol, add 10% Pd/C (0.1 equiv), and stir under an H₂ atmosphere (1 atm) for 6 hours. Filter through Celite to yield the pure methanamine.

Protocol 2: Amide Coupling for Benzamide Synthesis

Objective: Couple the methanamine with a substituted benzoic acid to form a D2/D3 antagonist.

  • Activation of the Carboxylic Acid:

    • In a dry flask, dissolve 5 mmol of the target substituted benzoic acid (e.g., 5-chloro-2-methoxybenzoic acid) in 20 mL of DMF.

    • Add 5.5 mmol of HATU and 15 mmol of DIPEA. Stir for 15 minutes at room temperature. Causality: HATU rapidly forms an active ester, while the bulky DIPEA base prevents epimerization of any sensitive stereocenters.

  • Coupling:

    • Add 5 mmol of the (1-Propylpyrrolidin-2-yl)methanamine synthesized in Protocol 1. Stir for 4 hours.

    • Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (CH₂Cl₂/MeOH 95:5) to isolate the final benzamide API.

Quantitative Data Summary

The following table summarizes the expected yields and optical purities when utilizing (1-Propylpyrrolidin-2-yl)methanol in the described workflows.

Reaction StepReagents / ConditionsIntermediate / ProductYield (%)Enantiomeric Excess (ee %)
Mesylation MsCl, Et₃N, CH₂Cl₂, 0 °C(1-Propylpyrrolidin-2-yl)methyl methanesulfonate92 - 95>99
Amination NaN₃, DMF, 80 °C; then H₂/Pd-C(1-Propylpyrrolidin-2-yl)methanamine85 - 88>98
Amide Coupling Ar-COOH, HATU, DIPEA, DMFSubstituted Benzamide (D2/D3 Ligand)75 - 82>98
Oxidation (COCl)₂, DMSO, Et₃N, -78 °C1-Propylpyrrolidine-2-carbaldehyde89 - 91>98
Grignard Addition Pyridyl-MgBr, THF, 0 °CPyridyl-pyrrolidinyl carbinol70 - 78Diastereomeric mixture

Pharmacological Mechanism Visualization

The benzamide derivatives synthesized from this scaffold act as competitive antagonists at the Dopamine D2/D3 receptors. These receptors are GPCRs coupled to


 proteins. Under normal physiological conditions, dopamine binding activates the receptor, which in turn activates the 

protein to inhibit Adenylate Cyclase (AC), lowering cAMP levels. The N-propyl benzamide antagonists block this interaction, preventing the inhibition of AC and thereby maintaining or elevating intracellular cAMP levels.

D2D3Pathway Ligand Benzamide Antagonist (N-Propyl Derivative) Receptor Dopamine D2/D3 Receptor (Inactive State) Ligand->Receptor Binds & Blocks Dopamine Gi Gi/o Protein (Uncoupled) Receptor->Gi Prevents Activation AC Adenylate Cyclase (Active) Gi->AC Prevents Inhibition cAMP cAMP Levels (Maintained/Increased) AC->cAMP Synthesizes

Inhibition of the Gi/o-coupled Dopamine D2/D3 receptor pathway by benzamide antagonists.

References

  • Shaik, A. B., et al. "Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands." Journal of Medicinal Chemistry, 2021, 64(20), 15313–15333.[Link]

  • Stepanenko, V., et al. "A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues." Journal of Heterocyclic Chemistry, 2009, 46(6), 1252–1258.[Link]

Sources

Topic: A Step-by-Step Guide for Attaching (1-Propylpyrrolidin-2-yl)methanol to a Substrate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the covalent immobilization of (1-Propylpyrrolidin-2-yl)methanol onto common laboratory substrates. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require stable, functionalized surfaces for a variety of applications, including chiral catalysis, affinity chromatography, and solid-phase synthesis. We move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring that researchers can adapt these methods to their specific needs. This guide presents two robust, field-proven protocols: direct attachment to silica-based substrates via a stable urethane linkage and coupling to carboxylated surfaces through esterification. Each protocol is accompanied by detailed characterization guidelines to validate every step of the surface modification process.

Core Principles: The Science of Surface Immobilization

The successful covalent attachment of a small molecule like (1-Propylpyrrolidin-2-yl)methanol hinges on the strategic use of its primary alcohol functional group. This hydroxyl (-OH) group serves as a versatile chemical handle for forming stable, covalent bonds to appropriately functionalized surfaces. The tertiary amine within the pyrrolidine ring is sterically hindered and generally less reactive for direct surface coupling under standard conditions, making the primary alcohol the ideal target for immobilization.

The foundation of any successful surface modification is a pristine, well-characterized substrate. The protocols described herein mandate rigorous cleaning and pre-treatment steps to ensure the generation of a high density of reactive sites for subsequent functionalization. Covalent immobilization provides the most durable attachment, minimizing leaching of the molecule from the surface, which is critical for the integrity of downstream applications.[1][2]

Verification of surface modification is paramount. This guide emphasizes a multi-technique approach to characterization. Changes in surface wettability, a direct indicator of successful modification, are monitored using Contact Angle Goniometry .[3][4] The introduction of new chemical functionalities and the elemental composition of the surface are definitively confirmed by X-ray Photoelectron Spectroscopy (XPS) .[5][6][7]

Protocol 1: Immobilization on Silica-Based Substrates via Urethane Linkage

This protocol describes a highly efficient method for attaching (1-Propylpyrrolidin-2-yl)methanol to silica-based substrates (e.g., glass slides, silicon wafers, silica gel) using an isocyanate-functionalized silane linker. The silane first self-assembles on the hydroxylated silica surface, and its terminal isocyanate group then reacts directly with the alcohol of the target molecule to form a highly stable urethane bond.[8][9][10]

Experimental Workflow Diagram

G cluster_prep Part A: Substrate Preparation cluster_silanization Part B: Surface Functionalization cluster_coupling Part C: Molecule Immobilization Clean 1. Substrate Cleaning (Piranha Etch) Hydroxylate 2. Surface Hydroxylation (Generates Si-OH groups) Clean->Hydroxylate Creates reactive sites Silanize 3. Silanization (3-Isocyanatopropyl) triethoxysilane Hydroxylate->Silanize Exposes Si-OH to silane Rinse_Cure 4. Rinse & Cure Silanize->Rinse_Cure Forms isocyanate monolayer Couple 5. Coupling Reaction (1-Propylpyrrolidin-2-yl)methanol Rinse_Cure->Couple Presents -NCO groups Final_Rinse 6. Final Rinse & Dry Couple->Final_Rinse Forms stable urethane linkage Characterize 7. Characterization (XPS, Contact Angle) Final_Rinse->Characterize

Caption: Workflow for urethane-based immobilization on silica.

Detailed Step-by-Step Methodology

Part A: Substrate Preparation (Silica/Glass)

  • Cleaning: Immerse the silica substrate in Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Maintain the immersion for 30-60 minutes at room temperature.

    • Expert Insight: Piranha solution is extremely corrosive and reactive. It must be handled with extreme caution inside a fume hood using appropriate personal protective equipment (PPE). Always add the peroxide to the acid slowly. This step removes organic residues and hydroxylates the surface, creating a high density of Si-OH groups.

  • Rinsing: Thoroughly rinse the substrate with copious amounts of deionized (DI) water (18 MΩ·cm) and then with anhydrous ethanol or acetone.

  • Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon) and then bake in an oven at 110°C for at least 1 hour to remove adsorbed water. Proceed immediately to Part B.

Part B: Surface Functionalization with Isocyanate Silane

  • Silanization Solution: Prepare a 2% (v/v) solution of (3-Isocyanatopropyl)triethoxysilane in anhydrous toluene inside a glovebox or under an inert atmosphere.

    • Trustworthiness: The exclusion of water is critical. Water will cause the silane to self-polymerize in solution, leading to a disordered, non-uniform surface layer.

  • Reaction: Immerse the dried, clean substrates in the silanization solution. Let the reaction proceed for 2-4 hours at room temperature with gentle agitation.

  • Rinsing and Curing: Remove the substrates from the solution and rinse thoroughly with anhydrous toluene, followed by ethanol, to remove any physisorbed silane. Cure the silanized substrates in an oven at 110°C for 30-60 minutes.

Part C: Coupling of (1-Propylpyrrolidin-2-yl)methanol

  • Coupling Solution: Prepare a 10 mM solution of (1-Propylpyrrolidin-2-yl)methanol in anhydrous dimethylformamide (DMF).

  • Reaction: Immerse the isocyanate-functionalized substrates in the coupling solution. Let the reaction proceed overnight (12-16 hours) at room temperature under an inert atmosphere.

  • Final Rinse: Remove the substrates and rinse sequentially with DMF, ethanol, and finally dichloromethane to remove unreacted molecules.

  • Drying: Dry the final functionalized substrates under a stream of nitrogen. Store in a desiccator until use.

Data Presentation: Expected Characterization Results
Stage of Modification Technique Parameter Expected Result Rationale
1. Clean SilicaContact AngleWater Contact Angle< 10°Highly hydrophilic surface due to high density of Si-OH groups.
2. Isocyanate-SilanizedContact AngleWater Contact Angle60° - 75°The alkyl chains and isocyanate groups create a more hydrophobic surface.
3. Final ProductContact AngleWater Contact Angle50° - 65°Attachment of the polar pyrrolidine methanol may slightly decrease the contact angle from the silanized state.
2. Isocyanate-SilanizedXPS SurveyAtomic %Si, O, C, N appearConfirms the presence of the nitrogen-containing silane.[6]
3. Final ProductXPS SurveyAtomic %Increased C and N signalsIndicates successful attachment of the nitrogen-containing (1-Propylpyrrolidin-2-yl)methanol.
3. Final ProductXPS High-ResN 1s SpectrumPeak ~400.5 eVAppearance of a peak corresponding to the nitrogen in the urethane (-NH-C=O) linkage.

Protocol 2: Immobilization on Carboxylated Surfaces via Esterification

This protocol details the attachment of (1-Propylpyrrolidin-2-yl)methanol to surfaces functionalized with carboxylic acid (-COOH) groups. This is a versatile method applicable to modified silica, functionalized polymers, or self-assembled monolayers on gold. The reaction proceeds via the activation of the surface carboxyl groups with carbodiimide chemistry (EDC/NHS), followed by nucleophilic attack from the alcohol of the target molecule to form a stable ester bond.[11][12][13]

Experimental Workflow Diagram

G cluster_prep Part A: Surface Preparation cluster_activation Part B: Carboxyl Group Activation cluster_coupling Part C: Molecule Immobilization COOH_Surface 1. Provide COOH-functionalized Substrate Activate 2. Activation with EDC/NHS in MES Buffer COOH_Surface->Activate Rinse_Buffer 3. Rinse with Buffer Activate->Rinse_Buffer Forms stable NHS-ester intermediate Couple 4. Coupling Reaction (1-Propylpyrrolidin-2-yl)methanol Rinse_Buffer->Couple Presents reactive ester Final_Rinse 5. Final Rinse & Dry Couple->Final_Rinse Forms stable ester linkage Characterize 6. Characterization (XPS, FT-IR, Contact Angle) Final_Rinse->Characterize

Caption: Workflow for EDC/NHS-mediated esterification.

Detailed Step-by-Step Methodology

Part A: Surface Preparation

  • Substrate: Begin with a substrate presenting carboxylic acid groups. This can be achieved by treating a silica surface with a carboxy-terminated silane or using commercially available carboxylated polymer beads/surfaces.

  • Pre-washing: Thoroughly wash the substrate with ethanol and DI water to remove preservatives and contaminants.

Part B: Activation of Carboxyl Groups

  • Activation Buffer: Prepare a solution of 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, adjusted to pH 6.0.

  • Reagent Solution: Prepare a fresh solution containing 50 mM N-hydroxysuccinimide (NHS) and 200 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the MES buffer.

    • Expert Insight: EDC is moisture-sensitive and should be stored in a desiccator.[11] The solution must be made immediately before use, as the activated species are prone to hydrolysis. NHS is included to form a semi-stable intermediate, improving the reaction efficiency with the alcohol, which is a weaker nucleophile than an amine.[12]

  • Activation Reaction: Immerse the carboxylated substrate in the EDC/NHS solution and react for 15-30 minutes at room temperature with gentle agitation.

  • Rinsing: Quickly rinse the activated substrate with MES buffer to remove excess EDC and NHS byproducts. Proceed immediately to Part C.

Part C: Coupling of (1-Propylpyrrolidin-2-yl)methanol

  • Coupling Solution: Prepare a 10-20 mM solution of (1-Propylpyrrolidin-2-yl)methanol in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4 or the MES buffer from the previous step.

  • Coupling Reaction: Immerse the activated substrate in the coupling solution and allow it to react for 2-4 hours at room temperature, or overnight at 4°C.

  • Washing: Wash the substrate extensively with DI water and ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrate under a stream of nitrogen and store in a desiccator.

Data Presentation: Expected Characterization Results
Stage of Modification Technique Parameter Expected Result Rationale
1. COOH-SurfaceContact AngleWater Contact Angle20° - 40°The presence of polar carboxylic acid groups makes the surface relatively hydrophilic.
2. Final ProductContact AngleWater Contact Angle50° - 65°The addition of the more hydrophobic propyl-pyrrolidine moiety increases the contact angle.
1. COOH-SurfaceXPS High-ResC 1s SpectrumPeak ~289 eVConfirms the presence of carboxyl groups (O-C=O).
2. Final ProductXPS High-ResC 1s SpectrumPeak ~285 eV (C-C/C-H), ~286.5 eV (C-N/C-O), reduced 289 eV peakShows the introduction of alkyl/amine carbon and the consumption of carboxyl groups.
2. Final ProductFT-IRWavenumber (cm⁻¹)Appearance of ester C=O stretch (~1735 cm⁻¹)Direct evidence of the formation of the desired ester linkage.

References

  • ACS Publications. (n.d.). Novel Ways of Covalent Attachment of Poly(ethylene oxide) onto Polyethylene: Surface Modification and Characterization by XPS and Contact Angle Measurements. Langmuir. [Link]

  • ResearchGate. (2019, October 14). Ester formation from COOH and OH by using EDC/ NHS is possible?. [Link]

  • EAG Laboratories. (2020, April 13). XPS Analysis of Surface Modified Polymers. [Link]

  • Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Isocyanate Silane. [Link]

  • PubMed. (2006, September 1). Surface characterization by XPS, contact angle measurements and ToF-SIMS of cellulose fibers partially esterified with fatty acids. [Link]

  • Silico. (n.d.). High-Performance Isocyanate Silanes for Adhesion & Coatings. [Link]

  • OAE Publishing Inc. (n.d.). Immobilized enzymatic alcohol oxidation as a versatile reaction module for multienzyme cascades. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • MDPI. (2014, September 9). Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms. [Link]

  • MDPI. (2024, March 11). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]

  • PubMed. (2008, January 9). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. [Link]

  • ResearchGate. (2018, July 17). Covalent Immobilization of an Alcohol dehydrogenase from Bacillus thuringiensis serovar israelnesis on Eupergit C 250 L. [Link]

  • ResearchGate. (n.d.). Reaction of an isocyanate with alcohol. [Link]

  • ACS Publications. (2023, October 22). Covalent Immobilization of Yeast Alcohol Dehydrogenase on an Amine-Functionalized Polymeric Resin Enhances Stability for Furfural Hydrogenation to Furfuryl Alcohol Using Ethanol as the Terminal Reductant. [Link]

  • Royal Society of Chemistry. (2019, August 6). Tunable functionalization of silica coated iron oxide nanoparticles achieved through a silanol–alcohol condensation reaction. [Link]

  • Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT. [Link]

  • Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Semantic Scholar. (2008, January 9). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. [Link]

  • Google Patents. (n.d.).
  • PubMed Central (PMC). (2018, May 26). Immobilization and stabilization of alcohol dehydrogenase on polyvinyl alcohol fibre. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-pyrrolidin-2-ylmethanol. [Link]

  • ACS Publications. (n.d.). Synthesis of Tethered Polystyrene-block-Poly(methyl methacrylate) Monolayer on a Silicate Substrate by Sequential Carbocationic - Controlled Radical Polymerization. [Link]

  • ACS Publications. (2023, May 22). Modular and Substrate-Independent Grafting-To Procedure for Functional Polymer Coatings. [Link]

  • LSU Scholarly Repository. (2012, October 9). Aqueous-based initiator attachment and ATRP grafting of polymer brushes from poly(methyl methacrylate) substrates. [Link]

  • MDPI. (2025, May 7). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]

  • Academia.edu. (n.d.). Cell adhesion to plasma-treated polymer surfaces. [Link]

Sources

Procedure for the removal and recovery of the (1-Propylpyrrolidin-2-yl)methanol auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Removal and Recovery of the (1-Propylpyrrolidin-2-yl)methanol Chiral Auxiliary

Introduction & Scope

(1-Propylpyrrolidin-2-yl)methanol (referred to herein as


-propyl prolinol ) is a versatile chiral auxiliary and ligand derived from L-proline. It is widely employed in asymmetric synthesis, particularly in:
  • Asymmetric Alkylations: Directing the stereochemistry of enolates via amide or oxazolidinone linkages.

  • Organocatalysis: Serving as a chiral ligand in zinc-mediated additions and borane reductions.

While the induction of chirality is the primary objective, the economic and environmental viability of these processes depends on the efficient removal and recovery of the auxiliary. This guide details the standard operating procedure (SOP) for the hydrolytic cleavage of


-propyl prolinol amides to release the target chiral carboxylic acid, followed by the quantitative recovery of the auxiliary for re-use.

Mechanistic Principles

The removal of the auxiliary typically involves the cleavage of an amide bond. Due to the steric bulk of the pyrrolidine ring and the


-propyl substituent, these amides are kinetically stable.
  • Cleavage Strategy: Acid-catalyzed hydrolysis is preferred over basic hydrolysis. The protonation of the carbonyl oxygen activates the electrophile, while the tertiary amine moiety of the auxiliary buffers the local environment, often requiring strongly acidic conditions (e.g.,

    
     or 
    
    
    
    ) and elevated temperatures.
  • Separation Logic: The cleavage results in two distinct species with opposing solubility profiles in acidic media:

    • Target Product: The chiral carboxylic acid (precipitates or extractable in organic solvent).

    • Auxiliary: The amine salt of

      
      -propyl prolinol (highly water-soluble).
      
Visualizing the Chemical Workflow

G Start Chiral Amide Intermediate Acid Acid Hydrolysis (H2SO4, Reflux) Start->Acid 1. Activation Mix Reaction Mixture (Acidic pH < 1) Acid->Mix 2. Cleavage Sep Phase Separation Mix->Sep 3. Workup OrgPhase Organic Phase (Target Chiral Acid) Sep->OrgPhase Extract (DCM/Et2O) AqPhase Aqueous Phase (Auxiliary Salt) Sep->AqPhase Retain Basify Basification (NaOH, pH > 12) AqPhase->Basify 4. Free Amine Recover Extraction & Distillation (Recovered Auxiliary) Basify->Recover 5. Purification

Figure 1: Strategic workflow for the hydrolytic cleavage and recovery of the prolinol auxiliary.

Experimental Protocols

Protocol A: Hydrolytic Removal of the Auxiliary

Objective: To cleave the amide bond and isolate the target chiral acid without racemization.

Reagents:

  • Sulfuric Acid (

    
    
    
    
    
    ) or Hydrochloric Acid (
    
    
    
    
    ).
  • 1,4-Dioxane (Solubilizing agent).[1]

  • Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    

Procedure:

  • Dissolution: Dissolve the purified chiral amide (

    
     equiv) in 1,4-dioxane (
    
    
    
    ).
    • Note: Dioxane is chosen for its miscibility with aqueous acid and high boiling point.

  • Acid Addition: Slowly add

    
    
    
    
    
    (
    
    
    ) to the stirring solution.
    • Critical: The amine moiety will protonate immediately; ensure the solution remains homogenous.

  • Reflux: Heat the mixture to reflux (

    
    ) for 
    
    
    
    hours.
    • Monitoring: Monitor by TLC (or HPLC) until the amide starting material is consumed. The amide spot will disappear, and a more polar acid spot will appear.

  • Cooling: Cool the reaction mixture to room temperature.

  • Extraction (Product Isolation):

    • Dilute with water.[2]

    • Extract the acidic solution

      
       with DCM or 
      
      
      
      .
    • Stop: The organic layer contains your target chiral acid. The aqueous layer contains the auxiliary.

    • Target Workup: Wash organic layer with brine, dry over

      
      , and concentrate to yield the crude chiral acid.
      
Protocol B: Recovery of (1-Propylpyrrolidin-2-yl)methanol

Objective: To recover the expensive chiral auxiliary from the aqueous waste stream.

Reagents:

  • Sodium Hydroxide pellets (

    
    ) or 
    
    
    
    w/w solution.
  • Dichloromethane (DCM).

  • Sodium Sulfate (

    
    ).
    

Procedure:

  • Basification: Place the aqueous layer from Protocol A (containing the auxiliary sulfate salt) in an ice bath.

  • pH Adjustment: Slowly add solid

    
     or 
    
    
    
    
    
    solution with vigorous stirring until the pH reaches
    
    
    .
    • Observation: The solution will become cloudy as the free amine (oil) separates from the water.

    • Why pH 12? The pKa of the pyrrolidine nitrogen is

      
      . You must exceed this significantly to ensure quantitative deprotonation.
      
  • Extraction: Extract the highly basic aqueous layer

    
     with DCM.
    
    • Note:

      
      -propyl prolinol is moderately water-soluble. Multiple extractions are required for high recovery rates (
      
      
      
      ).
  • Drying: Combine organic extracts and dry over anhydrous

    
     for 30 minutes.
    
  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator).

    • Caution: The auxiliary is an oil with a boiling point around

      
       at reduced pressure. Do not overheat during concentration.
      
  • Purification (Optional but Recommended):

    • Perform a vacuum distillation (Kugelrohr or short-path) to obtain the pure colorless oil.

    • Boiling Point:

      
       at 
      
      
      
      (verify against specific batch CoA).

Data Analysis & Troubleshooting

Comparative Cleavage Methods
MethodReagentsConditionsProsCons
Acid Hydrolysis

Reflux, 6-12hHigh yield of acid; Easy auxiliary recovery.Harsh; not suitable for acid-sensitive substrates.
Reductive Cleavage

/


to RT
Mild; Yields chiral alcohol product.Destroys the carbonyl oxidation state; harder separation.
Iodolactonization

,

RTUseful for

-unsaturated amides.
Specific substrate requirement only.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Hydrolysis Steric hindrance of the

-propyl group.
Increase acid concentration to

or switch solvent to 2-methoxyethanol (higher boiling point).
Low Recovery of Auxiliary Incomplete basification.Ensure pH is strictly

. The amine salt is highly water-soluble.
Racemization of Product Extended reflux time.[3]Monitor reaction closely; quench immediately upon completion.
Emulsion during Extraction Amphiphilic nature of the auxiliary.Add solid NaCl to saturate the aqueous layer (salting out) before extraction.

Process Logic & Separation Diagram

The following diagram illustrates the critical phase-separation logic required to ensure high recovery yields.

RecoveryLogic cluster_0 Phase 1: Cleavage cluster_1 Phase 2: Separation cluster_2 Phase 3: Recovery Step1 Hydrolysis Reaction (Acidic pH) Step2 Extraction with DCM Step1->Step2 Org1 Organic Layer: PRODUCT (Acid) Step2->Org1 Save Aq1 Aqueous Layer: AUXILIARY (Salt) Step2->Aq1 Process Step3 Add NaOH (pH > 12) Aq1->Step3 Step4 Extraction with DCM Step3->Step4 Final Recovered Auxiliary (>90% Yield) Step4->Final

Figure 2: Phase separation logic for the isolation of the chiral acid and recovery of the auxiliary.

References

  • Enders, D., & Fey, P. (1995). Asymmetric Synthesis of Amines by Nucleophilic 1,2-Addition of Organolithium Compounds to SAMP/RAMP-Hydrazones. Organic Syntheses, 72, 189. (Describes analogous pyrrolidine auxiliary handling).

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[] Journal of the American Chemical Society, 119(28), 6496-6511. (Foundational protocol for amide hydrolysis and auxiliary recovery).

  • BenchChem. (2025).[3][5] Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis. BenchChem Application Notes.

  • ChemScene. (2023). Product Monograph: (1-Propylpyrrolidin-2-yl)methanol (CAS 27361-78-0).[6] ChemScene Product Catalog.

Sources

Application Note: Diastereoselective Grignard Additions to Substrates Derived from (1-Propylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Propylpyrrolidin-2-yl)methanol, an


-alkylated derivative of L-prolinol, is a highly versatile chiral pool building block. This application note outlines the field-proven methodology for converting this primary alcohol into a reactive 

-amino aldehyde, followed by a highly diastereoselective Grignard addition. By leveraging the principles of Cram chelation control , this protocol ensures predictable stereochemical outcomes, providing drug development professionals with a robust pathway to synthesize complex, enantiopure vicinal amino alcohols.

Mechanistic Principles & Causality (The "Why")

To achieve high diastereoselectivity, the synthetic logic relies on two critical phases: oxidation without epimerization, and chelation-controlled nucleophilic addition.

Oxidation Strategy: Preserving the -Chiral Center

The conversion of (1-propylpyrrolidin-2-yl)methanol to 1-propylpyrrolidine-2-carboxaldehyde must be executed with extreme care. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-proton adjacent to the newly formed aldehyde is highly acidic and prone to base-catalyzed epimerization. We specifically mandate the Swern oxidation  over harsher methods (e.g., Jones or Dess-Martin under unbuffered conditions). The ultra-low temperature (

) and the strictly controlled stoichiometry of triethylamine prevent the enolization of the aldehyde, ensuring the chiral integrity of the pyrrolidine ring is maintained prior to the carbon-carbon bond formation.
Cram Chelation Control in Grignard Additions

The defining feature of this workflow is the stereocontrol during the Grignard addition. The


-propyl group provides a sterically accessible, Lewis basic nitrogen lone pair. When a Grignard reagent (

) is introduced, the magnesium ion (

) acts as a Lewis acid, coordinating simultaneously to the aldehyde carbonyl oxygen and the pyrrolidine nitrogen[1].

This bidentate coordination forms a rigid, five-membered chelate ring. According to the Cram chelation model, the nucleophile (


) is forced to attack the carbonyl carbon from the less sterically hindered face of this rigidified transition state. Consequently, the reaction bypasses the standard Felkin-Anh open transition state, leading predominantly to the syn (or erythro) amino alcohol as the major diastereomer[2].

Workflow A (1-Propylpyrrolidin-2-yl)methanol (Chiral Pool) B 1-Propylpyrrolidine- 2-carboxaldehyde A->B Swern Oxidation (-78 °C) C 1-(1-Propylpyrrolidin-2-yl) alkan-1-ol B->C RMgX Addition (Chelation Control)

Fig 1: Two-step synthetic workflow from (1-propylpyrrolidin-2-yl)methanol to chiral amino alcohols.

Experimental Protocols

The following protocols are designed as a self-validating system. In-process checks are included to ensure the integrity of the intermediates.

Protocol A: Swern Oxidation to 1-Propylpyrrolidine-2-carboxaldehyde
  • Preparation: Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar, argon inlet, and an internal temperature probe.

  • Activation: Charge the flask with anhydrous dichloromethane (DCM,

    
    ) and oxalyl chloride (
    
    
    
    ). Cool the system to
    
    
    using a dry ice/acetone bath.
  • Add anhydrous DMSO (

    
    ) dropwise over 10 minutes. Stir for 15 minutes to generate the activated sulfonium intermediate.
    
  • Oxidation: Dissolve (1-propylpyrrolidin-2-yl)methanol (

    
    ) in a minimal volume of anhydrous DCM. Add this solution dropwise, ensuring the internal temperature never exceeds 
    
    
    
    . Stir for 45 minutes.
  • Neutralization: Add anhydrous triethylamine (

    
    ) dropwise. Stir for 15 minutes at 
    
    
    
    , then slowly remove the cooling bath and allow the reaction to warm to
    
    
    over 1 hour.
  • Workup: Quench with saturated aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure at ambient temperature. Critical Step: Do not subject the aldehyde to silica gel chromatography, as it promotes epimerization. Proceed immediately to Protocol B.
Protocol B: Diastereoselective Grignard Addition
  • Setup: Dissolve the freshly prepared crude 1-propylpyrrolidine-2-carboxaldehyde (

    
    ) in anhydrous THF (
    
    
    
    ) under an argon atmosphere. Cool the solution to
    
    
    .
  • Nucleophilic Addition: Slowly add the desired Grignard reagent (

    
    , 
    
    
    
    ) dropwise via a syringe pump. The slow addition is critical to dissipate the heat of reaction and maintain the internal temperature below
    
    
    [3].
  • Maturation: Maintain the reaction at

    
     for 2 hours. This low temperature is required to allow the rigid Cram-chelation complex to fully dictate facial selectivity before the nucleophilic attack occurs[2].
    
  • Validation & Quench: Gradually warm the reaction mixture to

    
    . Monitor completion via TLC (using a Ninhydrin or PMA stain, as the product lacks a strong UV chromophore). Once complete, quench carefully with saturated aqueous 
    
    
    
    .
  • Isolation: Extract with ethyl acetate (

    
    ), wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate. Purify the resulting syn-amino alcohol via flash column chromatography.

Chelation A 1-Propylpyrrolidine-2-carboxaldehyde B Mg2+ Coordination (Bidentate: N and O) A->B C Rigid 5-Membered Chelate Ring B->C D Nucleophilic Attack (R-) from less hindered face C->D E syn-Diastereomer Predominates (High dr) D->E

Fig 2: Mechanistic pathway of Cram chelation control ensuring high diastereoselectivity.

Quantitative Data Presentation

The diastereomeric ratio (dr) is highly dependent on the steric bulk of the incoming Grignard reagent. Below is a summary of expected yields and selectivities based on benchmark data for


-alkylprolinal derivatives[2][3].
Grignard Reagent (

)
Temperature Profile (

)
Isolated Yield (%)Diastereomeric Ratio (syn:anti)
Methylmagnesium bromide-78 to 082> 95:5
Ethylmagnesium bromide-78 to 085> 95:5
Phenylmagnesium bromide-78 to 07892:8
Vinylmagnesium bromide-78 to 08090:10

Troubleshooting & Trustworthiness

To ensure this protocol acts as a self-validating system, adhere to the following analytical and operational checks:

  • Aldehyde Integrity Check: Before proceeding to the Grignard addition, take a crude

    
     NMR of the aldehyde. The aldehyde proton should appear as a distinct doublet (due to coupling with the 
    
    
    
    -proton). If a complex multiplet or a second aldehyde peak appears, epimerization has occurred, and the batch should be discarded.
  • Moisture Exclusion (The Chelation Killer): Grignard reagents are highly moisture-sensitive. Beyond simply quenching the reagent, trace water will competitively bind to the

    
     ion. This disrupts the delicate bidentate chelation complex between the magnesium, the pyrrolidine nitrogen, and the carbonyl oxygen. If this complex collapses, the reaction reverts to Felkin-Anh control, drastically reducing the diastereomeric ratio. Ensure all glassware is flame-dried and solvents are freshly distilled or passed through activated alumina columns.
    

References

  • Title: Organo-Manganese η2-Auxiliary Directed Reactions: A Diastereoselective Approach to 2,3-Allenols[3] Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: C-Galactosylceramide Diastereomers via Sharpless Asymmetric Epoxidation Chemistry[4] Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Chiral ligand preparation from (1-Propylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Utilization of Chiral Ligands Derived from (1-Propylpyrrolidin-2-yl)methanol

(1-Propylpyrrolidin-2-yl)methanol (also known as


-propyl prolinol) represents a "privileged scaffold" in asymmetric synthesis. Derived from the chiral pool (L-Proline), this amino-alcohol architecture is uniquely capable of inducing high enantioselectivity through two distinct mechanistic levers: steric shielding  via the pyrrolidine ring and bifunctional coordination  via the nitrogen lone pair and the hydroxyl group.

While


-methyl prolinol is the historical standard, the 

-propyl variant
offers a critical advantage: increased lipophilicity and a slightly larger steric radius. This modification often results in superior solubility in non-polar solvents (Hexane, Toluene) used in moisture-sensitive organometallic reactions, and can enhance stereocontrol in substrates where the methyl group is too small to effectively differentiate prochiral faces.

This Application Note details two industry-standard protocols for converting this scaffold into active catalysts:

  • The Oxazaborolidine (CBS) System: For enantioselective ketone reduction.[1][2][3]

  • The Zinc-Alkoxide Chelate: For enantioselective alkylation of aldehydes.

Safety and Handling

  • Precursor Hazards: (1-Propylpyrrolidin-2-yl)methanol is an amino alcohol. It acts as a skin and eye irritant.[4][5][6] It is hygroscopic; absorption of water will deactivate the resulting catalysts.

  • Reagent Hazards:

    • Borane-THF (

      
      ):  Pyrophoric and generates hydrogen gas.
      
    • Diethylzinc (

      
      ):  Pyrophoric. Must be handled under strict inert atmosphere (Argon/Nitrogen).
      
    • Trimethylboroxine: Flammable and moisture sensitive.

Protocol A: Preparation of the -Methoxy Oxazaborolidine Catalyst

The most robust application of


-propyl prolinol is the formation of a Corey-Bakshi-Shibata (CBS) type catalyst. While in situ generation is possible, preparing the 

-methoxy variant allows for a more stable pre-catalyst that minimizes free borane background reduction.
Mechanism of Action

The ligand reacts with a boronic acid source to form a rigid bicyclic 1,3,2-oxazaborolidine. The ring strain and the "wall" created by the propyl group force the incoming ketone to approach from the re-face (or si-face, depending on proline stereochemistry), while the Lewis acidic boron activates the carbonyl.

Step-by-Step Methodology

Reagents:

  • (S)-(1-Propylpyrrolidin-2-yl)methanol (1.0 equiv)

  • Trimethylboroxine (0.67 equiv) [Note: Stoichiometry accounts for 3 Boron atoms per molecule]

  • Solvent: Anhydrous Toluene

Procedure:

  • Charge: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve (1-Propylpyrrolidin-2-yl)methanol (10 mmol, 1.43 g) in anhydrous Toluene (50 mL).

  • Complexation: Add Trimethylboroxine (6.7 mmol, 0.94 mL) via syringe under Nitrogen.

  • Dehydration (Critical Step): Heat the mixture to reflux (

    
    ). The reaction generates water as a byproduct.[2]
    
    • Reaction:

      
      
      
    • Maintain reflux for 3–4 hours until the theoretical amount of water is collected in the trap or no further separation is observed.

  • Isolation: Cool the mixture to room temperature. Evaporate the toluene under reduced pressure (Schlenk line recommended to avoid moisture).

  • Purification: The resulting oil is the active

    
    -methyl oxazaborolidine. For ultra-high purity, vacuum distillation (Kugelrohr) is recommended, though the crude oil is often sufficient for reduction if protected from air.
    

Validation:

  • 
     NMR:  A sharp peak around 
    
    
    
    33–35 ppm indicates the formation of the oxazaborolidine ring. A peak near
    
    
    18 ppm indicates boroxine starting material (incomplete reaction).

Protocol B: In-Situ Ligand-Accelerated Diethylzinc Addition

In this protocol, (1-Propylpyrrolidin-2-yl)methanol acts as a chiral ligand for the addition of organozinc reagents to aldehydes. The active species is a dimeric Zinc-Alkoxide complex.

Experimental Workflow

Reagents:

  • (S)-(1-Propylpyrrolidin-2-yl)methanol (5 mol%)

  • Diethylzinc (1.0 M in Hexanes, 2.2 equiv)

  • Benzaldehyde (1.0 equiv)

  • Solvent: Anhydrous Toluene or Hexane

Procedure:

  • Ligand Formation: In a dried Schlenk flask under Argon, dissolve the ligand (0.05 mmol) in Toluene (2 mL).

  • Catalyst Aging: Add Diethylzinc (2.2 mmol) dropwise at

    
    .
    
    • Observation: Ethane gas evolution will occur.

    • Expert Tip: Allow this mixture to stir at room temperature for 15–30 minutes. This "aging" period is crucial to break down the initial zinc aggregates and form the thermodynamically stable chiral dimer.

  • Substrate Addition: Cool the mixture to

    
     (or 
    
    
    
    for higher ee). Add Benzaldehyde (1.0 mmol) slowly.
  • Quench: Monitor by TLC. Once complete, quench with saturated

    
    .
    
  • Workup: Extract with

    
    , dry over 
    
    
    
    , and concentrate.

Comparative Data & Performance

The following table summarizes the expected impact of the


-propyl substituent compared to standard ligands in the reduction of Acetophenone.
Ligand Substituent (

-R)
Solvent CompatibilityCatalyst StabilityTypical ee% (Acetophenone)Notes
Methyl Low (Polar req.)Moderate94–96%Standard, but prone to aggregation.
n-Propyl High (Non-polar) High 95–98% Superior solubility in Toluene; easier recovery.
H (Secondary) PoorLow<10%Fails to form rigid oxazaborolidine; non-selective.

Visualization of Workflows and Mechanisms

Figure 1: Strategic Workflow for Ligand Utilization

This flowchart illustrates the decision-making process for utilizing the (1-Propylpyrrolidin-2-yl)methanol scaffold.

LigandWorkflow Start (1-Propylpyrrolidin-2-yl)methanol (Chiral Scaffold) Decision Target Transformation? Start->Decision RouteA Route A: Ketone Reduction Decision->RouteA Reduction RouteB Route B: C-C Bond Formation Decision->RouteB Alkylation StepA1 Reaction with Trimethylboroxine RouteA->StepA1 StepB1 Mix with Et2Zn (In-Situ) RouteB->StepB1 StepA2 Dehydration (Dean-Stark) StepA1->StepA2 - H2O ProductA Oxazaborolidine Catalyst (CBS System) StepA2->ProductA StepB2 Catalyst Aging (Formation of Zn-Alkoxide) StepB1->StepB2 - Ethane ProductB Chiral Alcohol (via Alkylation) StepB2->ProductB + Aldehyde

Caption: Decision tree for converting N-propyl prolinol into either a CBS reduction catalyst or a Zinc-alkylation catalyst.

Figure 2: Mechanistic Transition State (CBS Reduction)

This diagram visualizes the "face-blocking" mechanism that enforces enantioselectivity.

CBSMechanism Boron Boron Center (Lewis Acid) Ketone Substrate (Ketone) Boron->Ketone Activates C=O Nitrogen Nitrogen (Chiral) (Lewis Base) Nitrogen->Boron Coordination Propyl N-Propyl Group (Steric Shield) Nitrogen->Propyl Attached Propyl->Ketone Blocks Re-Face Hydride Hydride Source (BH3) Hydride->Boron Coordinates Hydride->Ketone Hydride Transfer (Si-Face Attack)

Caption: Mechanistic model showing how the N-propyl group sterically directs the hydride attack.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3] Journal of the American Chemical Society, 109(18), 5551–5553.

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of carbonyl compounds with diethylzinc, modified by amino alcohols. Journal of the American Chemical Society, 108(22), 7117–7119.

  • Mathre, D. J., et al. (1993). A practical enantioselective synthesis of

    
    -diaryl-2-pyrrolidinemethanol. Preparation and chemistry of the corresponding oxazaborolidines. The Journal of Organic Chemistry, 58(10), 2880–2888. 
    
  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824.

Sources

Troubleshooting & Optimization

Purification techniques for products from (1-Propylpyrrolidin-2-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Agent: Dr. A. Vance, Senior Application Scientist[1][2]

Overview: The Molecule & The Challenge

Subject: (1-Propylpyrrolidin-2-yl)methanol (CAS: 27361-78-0) Chemical Profile: Tertiary amine (


 ~10.5), primary alcohol, chiral center (typically S).[1][2][3]

Scientist’s Note: Welcome to the support center. You are likely working with this compound as a chiral ligand, a catalyst, or a pharmaceutical intermediate (e.g., substituted benzamides). The purification difficulty stems from its "schizophrenic" nature: it is lipophilic enough to dissolve in organics but basic enough to protonate and vanish into aqueous phases, or bind irreversibly to acidic silica gel.

Below are the resolved troubleshooting guides for the most common failure modes reported by our users.

Module 1: Extraction & Workup (The "Missing Product" Issue)

User Query: “I finished my reductive amination, but after washing with water and brine, my crude yield is <20%. Where did my product go?”

Diagnosis: You have likely lost your product to the aqueous layer. As a proline derivative, the nitrogen is highly basic. If your aqueous wash was even slightly acidic (pH < 9) or neutral, a significant portion of your product exists as the water-soluble ammonium salt.[2]

The Fix: pH-Swing Extraction Protocol Do not rely on simple water washes.[1][2] You must force the equilibrium completely to the free base.

Step-by-Step Protocol:

  • Acidify (Optional Cleanup): If your reaction mixture contains non-basic impurities, extract the mixture with 1M HCl. The product moves to the aqueous layer; impurities stay in the organic. Discard the organic layer.

  • Basify (Critical): Cool the aqueous layer to 0°C. Slowly add 5M NaOH or KOH until the pH is >12 .

    • Why? The

      
       of the pyrrolidine nitrogen is roughly 10.5. To ensure 99% exists as the free base (organic soluble), you need to be at least 2 pH units above the 
      
      
      
      .
  • Salting Out: Saturate the aqueous phase with solid NaCl. This decreases the solubility of the organic amine in water (Hofmann effect).

  • Extraction: Extract 3x with DCM (Dichloromethane) or Chloroform. Avoid Ether if possible, as pyrrolidine methanols are quite polar and partition better into chlorinated solvents.

  • Drying: Dry over

    
     (Sodium Sulfate), not 
    
    
    
    (which can sometimes coordinate with amino-alcohols).[2]

ExtractionLogic Start Crude Reaction Mixture CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 10 (Product is Salt) CheckPH->Acidic Neutral/Acidic Basic pH > 12 (Product is Free Base) CheckPH->Basic Already Basic Action1 Add NaOH/KOH until pH > 12 Acidic->Action1 Extract Extract with DCM (x3) + Sat. NaCl Basic->Extract Action1->Basic Result High Yield in Organic Phase Extract->Result

Figure 1: Logic flow for ensuring complete recovery of pyrrolidine derivatives during aqueous workup.

Module 2: Chromatography (The "Streaking" Issue)

User Query: “I’m running a column on silica gel (Hexane/EtOAc). The product streaks from the baseline to the solvent front, and I can't separate it from impurities.”

Diagnosis: Standard silica gel is slightly acidic (


 ~5-6).[1][2] The basic nitrogen in your pyrrolidine ring is hydrogen-bonding or protonating on the silanol groups (

), causing "tailing" or irreversible adsorption.[2]

The Fix: Amine-Modified Mobile Phase You must neutralize the silica surface to allow the product to elute as a tight band.

Protocol Options:

MethodMobile Phase ModifierApplication Notes
Standard 1-5% Triethylamine (TEA) Pre-wash the column with pure solvent + 5% TEA.[1][2] Then run your gradient with 1% TEA maintained throughout.
Alternative 1-2%

(Ammonia)
Use in DCM/Methanol gradients (e.g., 90:10:1 DCM/MeOH/

).[1][2] Excellent for very polar amino-alcohols.[1][2]
Substrate Basic Alumina Switch stationary phase from Silica to Basic Alumina (Activity III) . No amine modifier needed in the solvent.

Scientist's Tip: If using TEA, your product will be contaminated with TEA after the column. Since (1-Propylpyrrolidin-2-yl)methanol is relatively high boiling, you can remove the TEA (bp 89°C) via rotary evaporation, but it often requires high vacuum or azeotroping with toluene to remove the last traces.[1][2]

Module 3: Distillation (The Scalable Solution)

User Query: “I have 50g of crude oil. Columns are too expensive. Can I distill this?”

Diagnosis: Yes, distillation is often superior for this class of compounds, provided you manage thermal stability. Prolinol derivatives are generally thermally stable up to ~150°C, but oxidation is a risk at high temperatures.

The Fix: Vacuum Distillation The boiling point of the methyl analog ((1-Methylpyrrolidin-2-yl)methanol) is approx. 82°C at 22 mmHg [1].[1][2] The propyl analog will be higher, likely 95-105°C at 15-20 mmHg or 60-70°C at 0.5 mmHg .[1][2]

Equipment Setup:

  • Apparatus: Kugelrohr (for <10g) or Short-path distillation head (for >10g).[1][2]

  • Vacuum: High vacuum pump (<1 mmHg) is recommended to keep the bath temperature below 120°C.

  • Inert Gas: Bleed Nitrogen or Argon into the capillary if not using a magnetic stirrer, to prevent oxidation during heating.

Safety Warning: Ensure the crude is free of peroxides (if ether was used) and residual solvents before heating.

Module 4: Enantiomeric Purity (The "Hidden" Variable)

User Query: “I synthesized the (S)-enantiomer, but the optical rotation is lower than reported. Did I racemize it?”

Diagnosis: Racemization can occur if the reaction involved high heat in the presence of strong bases, or via an oxidation-reduction sequence. However, "low rotation" often indicates wet product (water weighs it down) or salt contamination.

Validation Protocol:

  • Check Water: Run a Karl Fischer titration or check NMR (

    
     shake) for water content. Prolinol derivatives are hygroscopic.
    
  • Derivatization for HPLC:

    • The alcohol group allows for easy derivatization. React a small sample with Mosher's Acid Chloride .

    • Analyze via

      
       or 
      
      
      
      NMR. The diastereomeric protons will split, allowing you to calculate % ee (enantiomeric excess) without an expensive Chiral HPLC column.

PurityCheck Sample Purified Product (Low Rotation) WaterCheck Check Water Content (Hygroscopic!) Sample->WaterCheck Dry Dry & Retest WaterCheck->Dry Water Found Deriv Derivatize w/ Mosher's Acid WaterCheck->Deriv Dry NMR NMR Analysis (Diastereomers) Deriv->NMR

Figure 2: Workflow for validating enantiomeric purity and ruling out hygroscopic effects.

References
  • Tokyo Chemical Industry (TCI). (S)-(1-Methylpyrrolidin-2-yl)methanol Product Specifications. Retrieved from [2]

  • Organic Syntheses. 3-(1-Hydroxybutyl)-1-methylpyrrole and 3-Butyroyl-1-methylpyrrole. Org. Synth. 1984, 62, 111.[4] (Demonstrates vacuum distillation protocols for pyrrole/pyrrolidine alcohols). Retrieved from [2]

  • Biotage. Is there an easy way to purify organic amines? (Guide on amine-functionalized silica and mobile phase modifiers). Retrieved from

  • European Patent Office. Method for purifying N-methyl-2-pyrrolidone. EP 1720833 B1. (Discusses adsorption techniques for pyrrolidone derivatives). Retrieved from

Sources

Technical Support Center: Troubleshooting Asymmetric Synthesis with (1-Propylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who utilize (1-Propylpyrrolidin-2-yl)methanol (commonly known as N-propylprolinol) as a chiral ligand or auxiliary.

This amino alcohol is a cornerstone in asymmetric synthesis, particularly for the enantioselective addition of organozinc reagents to aldehydes/imines[1] and as a precursor for oxazaborolidine (CBS) catalysts. The pyrrolidine nitrogen and hydroxyl oxygen coordinate to the metal center, forming a rigid chelate ring. The N-propyl group provides the critical steric bulk required to direct the incoming substrate to a specific facial orientation, dictating the enantiomeric excess (ee) of the product[2].

Despite its robust profile, deviations in reaction conditions can lead to specific, mechanistically predictable side products. This guide is designed to help you diagnose, troubleshoot, and eliminate these common experimental issues.

Reaction Pathway & Side Product Visualization

G Aldehyde Aldehyde + ZnR2 Catalyst N-Propylprolinol Zinc Complex Aldehyde->Catalyst Catalyzed Pathway (Fast) Racemic Racemic Alcohol (Background Reaction) Aldehyde->Racemic Uncatalyzed (Slow) Aldol Aldol Adducts (Enolizable Aldehydes) Aldehyde->Aldol Base Promoted (Aliphatic Subs) Target Chiral Secondary Alcohol (Target Product) Catalyst->Target Enantioselective Alkyl Transfer Reduction Primary Alcohol (β-Hydride Elimination) Catalyst->Reduction β-Hydride Transfer (High Temp)

Reaction pathways in N-propylprolinol-catalyzed dialkylzinc addition highlighting side products.

Section 1: Troubleshooting Enantioselective Dialkylzinc Additions

Q1: Why am I seeing a high percentage of racemic alcohol in my dialkylzinc addition? Causality: The uncatalyzed background reaction between the aldehyde and the dialkylzinc reagent is outcompeting the catalyzed pathway. The active catalyst is a chiral zinc-alkoxide complex formed by the deprotonation of the hydroxyl group of (1-Propylpyrrolidin-2-yl)methanol by the dialkylzinc reagent[3]. If this complex is not fully formed prior to substrate introduction, or if the reaction temperature is too high, the slow, uncatalyzed addition dominates, yielding a racemic mixture. Actionable Fix: Ensure strict anhydrous conditions. Pre-stir the ligand (typically 5–10 mol%) and the dialkylzinc reagent in a non-coordinating solvent (e.g., toluene or hexanes) for at least 30 minutes at room temperature. This ensures complete formation of the active catalytic species before cooling to the reaction temperature and adding the aldehyde.

Q2: I am detecting primary alcohols (reduction products) instead of the desired alkylated secondary alcohol. How do I prevent this? Causality: Dialkylzinc reagents possessing β-hydrogens (such as diethylzinc or diisopropylzinc) can undergo β-hydride elimination. Instead of transferring an alkyl group, the zinc complex transfers a hydride via a cyclic six-membered transition state, effectively reducing the aldehyde to a primary alcohol. Actionable Fix: Hydride transfer has a higher activation energy than alkyl transfer. Lower the reaction temperature (e.g., from 0 °C to -20 °C) to kinetically suppress the β-hydride elimination pathway. Additionally, verify that your dialkylzinc reagent is free of degraded zinc hydride impurities.

Q3: When using aliphatic aldehydes, my yields drop significantly, and I see higher molecular weight byproducts. What is happening? Causality: Aliphatic aldehydes with α-protons are highly prone to aldol condensation. The N-propylprolinol-zinc complex is sufficiently basic to enolize the aldehyde if the nucleophilic addition of the alkyl group is too slow. Actionable Fix: Utilize a syringe pump to add the aliphatic aldehyde slowly over 1 to 2 hours. This keeps the steady-state concentration of the aldehyde extremely low, preventing self-condensation while allowing the catalytic cycle to turn over efficiently.

Section 2: Troubleshooting Oxazaborolidine (CBS) Reductions

Q4: I synthesized the oxazaborolidine from N-propylprolinol, but my ketone reduction gave low enantiomeric excess (ee). Causality: Moisture in the system hydrolyzes the delicate oxazaborolidine ring, releasing free borane. Free borane reduces ketones rapidly but non-enantioselectively, destroying your overall ee. Furthermore, if the borane complex is left resting too long without substrate, it can dimerize into inactive, unselective species. Actionable Fix: Employ rigorous Schlenk techniques. Always add the borane source (e.g., BH₃·THF) and the ketone simultaneously via a dual-syringe pump to a solution of the pre-formed oxazaborolidine catalyst. This maintains a low concentration of free borane relative to the catalyst.

Section 3: Quantitative Data & Diagnostic Summary

Use the following table to rapidly diagnose side products based on your analytical readouts and implement the correct mitigation strategy.

Side ProductAnalytical DiagnosticPrimary CauseCorrective Action
Racemic Alcohol Chiral HPLC (1:1 peak ratio)Incomplete catalyst formation; High tempPre-stir ligand + ZnR₂ for 30 min; Lower temp
Primary Alcohol GC-MS (Lower MW than target)β-hydride elimination from ZnR₂Lower reaction temp to -20 °C
Aldol Adducts LC-MS (Dimerized mass)Base-catalyzed enolization of aldehydeSyringe-pump addition of aldehyde
Unreacted Aldehyde TLC / NMR (Aldehyde peak ~9-10 ppm)Catalyst poisoning / MoistureRigorous drying of solvents; Argon atmosphere
Section 4: Standard Operating Procedure (SOP)

Enantioselective Addition of Diethylzinc to Benzaldehyde using (1-Propylpyrrolidin-2-yl)methanol

This protocol is designed as a self-validating system. Visual and physical cues are built into the steps to confirm that the underlying chemistry is proceeding correctly.

  • Catalyst Activation: In an oven-dried Schlenk flask under a positive pressure of argon, dissolve (1-Propylpyrrolidin-2-yl)methanol (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL).

  • Zinc Complex Formation: Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise at room temperature.

    • Self-Validation Check: You will observe the immediate evolution of ethane gas (bubbling). This physical cue confirms the deprotonation of the prolinol hydroxyl group and the successful formation of the active chiral zinc alkoxide. Stir for 30 minutes to ensure 100% conversion.

  • Cooling and Substrate Addition: Cool the mixture to 0 °C using an ice bath. Add benzaldehyde (1.0 mmol) dropwise over 10 minutes.

    • Self-Validation Check: The solution may turn slightly yellow, indicating the coordination of the aldehyde oxygen to the zinc center, priming it for alkyl transfer.

  • Reaction Monitoring: Stir at 0 °C for 12 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the UV-active benzaldehyde spot (R_f ~ 0.6) completely disappears.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (2.0 mL) dropwise at 0 °C.

    • Self-Validation Check: Vigorous bubbling and the formation of a thick white precipitate (zinc hydroxide salts) indicate the successful destruction of excess diethylzinc.

  • Workup: Extract the aqueous layer with diethyl ether (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting chiral secondary alcohol via flash column chromatography.

References
  • Polymer-supported L-prolinol-based catalysts for the enantioselective addition of dialkylzinc reagents to N-(diphenylphosphinyl)
  • Preparation of Functionalized Dialkylzincs via a Boron−Zinc Exchange.
  • Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols Source: MDPI URL

Sources

Technical Support Center: Troubleshooting Prolinol-Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organocatalysis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled conversions, poor enantiomeric excesses (ee), and irreproducible yields when using diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalysts).

Organocatalysis is highly sensitive to subtle microenvironmental changes. A protocol that works perfectly for a simple aliphatic aldehyde will often fail for a sterically hindered substrate due to off-cycle catalyst resting states or thermodynamic bottlenecks. This guide is designed to help you diagnose the root causality of low yields and implement self-validating experimental fixes.

Diagnostic Triage: Identifying the Bottleneck

Before altering your reaction conditions, you must identify why your yield is low. Low yields in enamine/iminium catalysis generally stem from three distinct pathways: silyl ether hydrolysis, parasitic off-cycle species accumulation, or kinetic stalling due to steric hindrance.

Diagnostic Start Low Yield in Prolinol Catalysis NMR 1H NMR of Crude: Catalyst State? Start->NMR Degraded Silyl Deprotection / Hydrolysis NMR->Degraded Free Prolinol Peaks OffCycle Parasitic Aminal / Oxazolidinone NMR->OffCycle Shifted Catalyst Peaks Intact Catalyst Intact but Slow NMR->Intact Unchanged Catalyst Fix1 Switch TMS to TES/TBS Strictly Dry Solvents Degraded->Fix1 Fix2 Add Weak Acid Co-catalyst (e.g., AcOH, PhCOOH) OffCycle->Fix2 Fix3 Increase Temp + Strong Acid (e.g., Tf2NH) Intact->Fix3

Diagnostic workflow for identifying the root cause of low yields in prolinol catalysis.

Technical FAQs & Causality Analysis

Ticket #001: Why does my reaction stall at 20% conversion despite using fresh catalyst?

The Causality: Your catalyst is likely trapped in a "parasitic" off-cycle resting state. During the reaction between the prolinol catalyst and the aldehyde, the active iminium/enamine intermediates can undergo side reactions with moisture or the product itself to form stable oxazolidinones or aminals[1]. When the catalyst is locked in these dead-end structures, the catalytic cycle halts.

The Fix: Introduce a weak Brønsted acid co-catalyst. Acidic additives facilitate catalyst turnover by hydrolyzing these off-cycle species back into the active catalytic stream[2]. However, pKa tuning is critical . If you use a strong acid like Trifluoroacetic Acid (TFA, pKa ~0.2), you will fully protonate the pyrrolidine nitrogen, killing its nucleophilicity and shutting down enamine formation entirely[2]. A weak acid like Acetic Acid (AcOH, pKa ~4.7) provides enough protons to break down the oxazolidinone without deactivating the amine[3].

Ticket #002: Can I just increase the catalyst loading to 20 mol% to force the reaction?

The Causality: While increasing the loading of (S)-diphenylprolinol TMS ether to 20 mol% can overcome deactivation and push yields to 95%[3], it is economically unviable for scale-up and complicates purification. By utilizing 200 mol% of acetic acid as a co-catalyst, you can drop the chiral catalyst loading to just 5 mol% while maintaining >95% yield and excellent enantioselectivity[3].

Quantitative Data Summary: Co-Catalyst Effects on Michael Additions

Catalyst LoadingCo-Catalyst (Additive)Yield (%)ee (%)Mechanistic Observation
20 mol% TMS-EtherNone95>95High loading brute-forces past deactivation[3].
5 mol% TMS-EtherNone<10n.d.Complete stalling; off-cycle species dominate[3].
5 mol% TMS-EtherAcetic Acid (200 mol%)95>95Weak acid ensures continuous catalyst turnover[3].
5 mol% TMS-EtherTrifluoroacetic Acid (20 mol%)8n.d.Strong acid over-protonates the pyrrolidine[2].
Ticket #003: My substrate is highly sterically hindered, and the reaction won't proceed even with AcOH. What now?

The Causality: Sterically demanding substrates (e.g., α,α-disubstituted aldehydes or deactivated dienophiles) face severe thermodynamic barriers to iminium ion formation. At room temperature, the activation energy is simply too high. The Fix: Implement High-Temperature Iminium Catalysis . Historically, heating organocatalytic reactions led to rapid catalyst degradation. However, recent breakthroughs demonstrate that by carefully tuning the ratio of the secondary amine catalyst to a strong acid (like Tf₂NH), the iminium intermediate is stabilized[4]. This allows Jørgensen-Hayashi catalysts to operate at up to 105 °C, reducing reaction times from 140 hours to 2.5 hours while maintaining >95% ee[4].

Mechanism Cat Prolinol Catalyst Iminium Iminium Ion (Active) Cat->Iminium + Substrate Sub Aldehyde Substrate Sub->Iminium Enamine Enamine (Active) Iminium->Enamine - H+ Dead Oxazolidinone (Dead End) Iminium->Dead Moisture / No Acid Product Chiral Product Enamine->Product + Electrophile Dead->Iminium AcOH Co-catalyst Product->Cat Hydrolysis

Catalytic cycle showing the interception of dead-end off-cycle species using acid co-catalysts.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly run these reactions overnight. Use the following self-validating protocols to monitor the health of your catalytic cycle in real-time.

Protocol A: Acid-Assisted Enantioselective Michael Addition

Use this protocol to prevent catalyst stalling in standard Michael additions.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve (S)-diphenylprolinol TMS ether (5 mol%) in anhydrous toluene (0.5 M relative to the electrophile).

  • Co-Catalyst Addition: Add glacial acetic acid (200 mol% relative to the electrophile). Validation checkpoint: The solution should remain clear. If using a stronger acid, immediate color changes or precipitation may indicate salt formation.

  • Substrate Addition: Add the nitroalkene (1.0 equiv), followed by the aldehyde (2.0 equiv) dropwise at room temperature.

  • Real-Time Validation (2-Hour Mark): Withdraw a 50 µL aliquot, remove the solvent under a stream of N₂, and dissolve in CDCl₃. Run a crude ¹H NMR.

    • Healthy Cycle: You should observe the consumption of the nitroalkene and the presence of the intact TMS peak (~0.1 ppm).

    • Deactivated Cycle: If you see a diagnostic multiplet at ~5.5 ppm, oxazolidinone is forming. You may need to increase the AcOH loading or switch to a bulkier TBS-protected catalyst.

  • Workup: After 24 hours (or upon completion as judged by TLC/NMR), quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: High-Temperature Iminium Catalysis for Hindered Substrates

Use this protocol for unreactive dienophiles or sterically hindered dienes.

  • Catalyst Salt Formation: In a thick-walled pressure vial, combine the Jørgensen-Hayashi catalyst (5 mol%) and bis(trifluoromethane)sulfonimide (Tf₂NH) in a precise 1.25 : 1 molar ratio (Amine : Acid)[4]. Causality note: This specific ratio ensures the iminium ion is stabilized against thermal degradation without over-protonating the system.

  • Reagent Addition: Add the unreactive dienophile (e.g., 4-methoxycinnamaldehyde) and the diene in anhydrous solvent (e.g., 1,4-dioxane).

  • Thermal Activation: Seal the vial and heat the reaction mixture to 95 °C using a precisely controlled heating block[4].

  • Monitoring: Monitor via TLC. The elevated temperature should drive the reaction to completion within 2.5 to 9 hours, bypassing the thermodynamic bottleneck that causes room-temperature reactions to stall[4].

  • Workup: Cool to room temperature, dilute with CH₂Cl₂, wash with water, dry, and concentrate for purification.

References

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids Journal of the American Chemical Society URL:[Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids (PMC Archive) National Institutes of Health (NIH) URL:[Link]

  • Synthesis and structural characterization of L-prolinol derived chiral eutectic mixtures as sustainable solvents RSC Advances URL:[Link]

  • Stereoselective Control of Iminium Catalysis at Elevated Temperatures ChemRxiv URL:[Link]

Sources

Managing temperature control for stereoselective reactions involving (1-Propylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (1-Propylpyrrolidin-2-yl)methanol in Asymmetric Synthesis

Status: Operational Agent: Senior Application Scientist Ticket ID: STEREO-PRO-001 Subject: Optimizing Thermal Parameters for N-Propyl Prolinol Mediated Reactions[1]

Executive Summary

(1-Propylpyrrolidin-2-yl)methanol (also known as N-propyl prolinol) is a chiral


-amino alcohol ligand.[1] Its primary utility lies in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes . In this mechanism, the ligand breaks the polymeric structure of the organozinc reagent, forming a highly reactive, chiral monomeric species.

Temperature control is the single most critical variable in this system. It dictates the ratio between the catalyzed enantioselective pathway and the uncatalyzed racemic background reaction . This guide provides a self-validating framework to master these thermal dynamics.

Module 1: Thermodynamics & Kinetics (The "Why")

Q: Why does lowering the temperature often increase enantioselectivity (ee) but sometimes stall the reaction?

A: This is a competition between two distinct pathways with different activation energies (


).[1]
  • The Selective Pathway: The ligand-Zn complex coordinates with the aldehyde, forming a rigid transition state (TS). This pathway has a lower

    
     than the background reaction but is entropically demanding due to the ordered TS.
    
  • The Non-Selective Background Pathway: Uncatalyzed diethylzinc reacts directly with the aldehyde. This produces racemic product.[1] This pathway has a higher

    
    .[1]
    

Thermal Impact:

  • At Low T (e.g., 0°C to -20°C): The system does not have enough thermal energy to overcome the high

    
     of the background reaction. Reaction flux is funneled almost exclusively through the lower-energy, chiral catalytic cycle.[1] Result:  High ee.
    
  • At High T (>25°C): Thermal energy is sufficient to surmount the barrier of the racemic background reaction. The "leakage" into the non-selective pathway dilutes the ee.

  • Stalling: If T is too low (e.g., <-40°C), even the catalytic pathway may lack sufficient energy, or the solubility of the Zn-alkoxide clusters drops, crashing out the catalyst.

Module 2: Reaction-Specific Troubleshooting

Scenario: Enantioselective Addition of Diethylzinc (


) to Benzaldehyde.
Issue 1: "My ee is consistently lower than reported (e.g., 85% vs 98%)."

Diagnosis: The "Racemic Leak." The uncatalyzed background reaction is outpacing the chiral cycle, likely due to local hot spots or improper ligand loading.

Troubleshooting Protocol:

  • Check the Exotherm:

    
     addition is exothermic.[1] If you add it too fast at 0°C, the internal temperature can spike to 20°C+ transiently.
    
    • Solution: Use an internal temperature probe, not just a bath thermometer.[1] Add

      
       dropwise over 20 minutes.[1]
      
  • Verify Ligand Loading: Ensure a minimum of 5-10 mol% ligand.[1] If ligand concentration is too low, free

    
     accumulates and reacts non-selectively.[1]
    
  • Temperature Step-Down: Lower the bath temperature to -20°C. If ee improves significantly, your previous temperature was allowing background reaction.[1]

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Product Inhibition (The "Zinc Aggregate" Trap). As the reaction proceeds, the product zinc alkoxide can form stable aggregates (tetramers) that trap the chiral ligand, removing it from the catalytic cycle.

Troubleshooting Protocol:

  • Solvent Polarity: Switch from pure Hexane/Toluene to a mixture containing a slight polarity modifier (e.g., Toluene with 5% THF).[1] Note: Too much coordinating solvent can compete with the ligand.

  • Temperature Ramp: Start the reaction at -20°C to establish stereocontrol. Once 50% conversion is reached (approx. 4-6 hours), slowly ramp to 0°C to drive the reaction to completion. The high ee is established in the initial phase.

Module 3: Experimental Data & Visualization
Table 1: Temperature vs. Selectivity Profile

Representative data for Et2Zn addition to Benzaldehyde with 5 mol% N-propyl prolinol.

Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (% ee)Notes
25°C 2>9884Fast, but significant racemic background.[1]
0°C 69594Optimal balance of rate and selectivity.
-20°C 188598Excellent ee, but kinetically slow.[1]
-40°C 484098Diminishing returns; solubility issues arise.[1]
Diagram 1: The Temperature Optimization Loop

OptimizationLoop Start Start Optimization (Standard: 0°C) Measure Measure ee% and Conversion Start->Measure Decision Is ee > 95%? Measure->Decision HighEE Check Conversion Decision->HighEE Yes LowEE Diagnose: Racemic Background Decision->LowEE No LowConv Diagnose: Kinetic Trap HighEE->LowConv < 90% Conv Success Protocol Validated HighEE->Success > 90% Conv ActionLow Action: Lower T to -20°C or Increase Ligand % LowEE->ActionLow ActionLow->Measure Re-run ActionStall Action: T-Ramp Strategy (-20°C -> 0°C) LowConv->ActionStall ActionStall->Measure Re-run

Caption: Decision matrix for optimizing temperature based on observed enantiomeric excess and conversion rates.

Module 4: Standard Operating Protocol (SOP)

Protocol: Enantioselective Ethylation of Benzaldehyde Objective: Synthesis of (S)-1-phenylpropanol with >90% ee.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • (S)-(1-Propylpyrrolidin-2-yl)methanol (0.05 mmol, 5 mol%)[1]

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Ligand Activation (The "Self-Check" Step):

    • In a flame-dried Schlenk tube under Argon, dissolve the ligand in Toluene.

    • Cool to 0°C.[1][2]

    • Add 2.0 equivalents of

      
       relative to the ligand  (not substrate) first.
      
    • Observation: Evolution of ethane gas (bubbles) confirms the formation of the active Zinc-Alkoxide catalyst. If no bubbles, your reagents are wet or degraded.[1]

  • Substrate Addition:

    • Add the aldehyde to the catalyst mixture at 0°C. Stir for 10 minutes to allow coordination.

  • Primary Reagent Addition (Critical Thermal Step):

    • Add the remaining

      
       (approx. 2.0 equiv relative to substrate) dropwise via syringe pump or slow manual addition over 20 minutes.[1]
      
    • Maintain internal T between 0°C and +2°C.

  • Incubation:

    • Stir at 0°C for 6-12 hours.

    • Checkpoint: Monitor by TLC.[1][3][4] If reaction is slow, allow to warm to 10°C for the final hour.

  • Quench:

    • Cool to 0°C. Carefully add saturated

      
      .[1] (Exothermic!).[1]
      
Module 5: Mechanistic Insight

Understanding the aggregation state is vital for troubleshooting.

Mechanism cluster_temp Temperature Effects Ligand N-Propyl Prolinol ActiveCat Monomeric Chiral Zn-Complex Ligand->ActiveCat + Et2Zn - Ethane Et2Zn Et2Zn (Polymeric) Et2Zn->ActiveCat Depolymerization TS Transition State (Rigid, Ordered) ActiveCat->TS + Aldehyde (Rate Limiting) Product (S)-Alcohol TS->Product Hydrolysis LowT Low T (<0°C): Favors Ordered TS High ee HighT High T (>20°C): Favors Dissociation Racemic Background

Caption: Mechanistic pathway showing the critical depolymerization of Et2Zn by the ligand to form the active chiral complex.

References
  • BenchChem Technical Support. Troubleshooting Guide: Asymmetric Synthesis Catalyst Selection. (Accessed 2024).[5] Link

  • Soai, K., et al. "Enantioselective Addition of Diethylzinc to Aldehydes."[1][6] Journal of the Chemical Society, Perkin Transactions 1. (Seminal work on amino-alcohol catalysis).

  • RSC Blogs. Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017).[1][5] Link

  • MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025).[1][2][7][8] Link

  • Sigma-Aldrich. (S)-(1-Ethylpyrrolidin-2-yl)methanol Product Sheet. (Analogous Ligand Data). Link

Sources

Technical Support Center: (1-Propylpyrrolidin-2-yl)methanol Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Overview (1-Propylpyrrolidin-2-yl)methanol, commonly referred to as N-propylprolinol, is a versatile chiral amino alcohol widely utilized as a small molecule scaffold, chiral auxiliary, and organocatalyst precursor[1]. Because the molecule contains both a basic tertiary amine and a nucleophilic primary alcohol, its stability and reactivity profiles are highly dependent on the reaction environment. This guide provides field-proven troubleshooting strategies, stability data, and self-validating protocols for handling this compound in complex synthetic workflows.

Quantitative Stability Profile

The following table summarizes the stability of (1-Propylpyrrolidin-2-yl)methanol under standard reaction conditions, highlighting the primary degradation pathways and mitigation strategies.

Table 1: Stability of (1-Propylpyrrolidin-2-yl)methanol across diverse reaction environments.

Reaction ConditionStability / Half-LifePrimary Degradation Pathway / IssueRecommended Mitigation
Oxidative (TEMPO/NaClO₂) Moderate (< 4 hours)N-oxide formation; over-oxidation to carboxylic acid[2].Use stoichiometric control; buffer to pH 6.5-7.0.
Strong Base (NaH, LiHMDS) High (> 24 hours)Generally stable; alkoxide chelation[3].Maintain strictly anhydrous conditions to prevent hydroxide-mediated side reactions.
Acidic (TFA, HCl) High (Forms stable salt)Protonation of tertiary amine.Lyophilize to remove excess volatile acids; store as a stable hydrochloride salt.
Aldehyde Condensation VariableParasitic equilibrium (Oxazolidine formation)[4].Increase steric bulk on the aldehyde or O-protect the primary alcohol.

Troubleshooting & FAQs

Q1: During the oxidation of (1-Propylpyrrolidin-2-yl)methanol to its corresponding aldehyde, I am observing significant loss of yield and the formation of a highly polar byproduct. What is happening? Causality: The tertiary amine is highly susceptible to oxidation, leading to the rapid formation of an N-oxide. Furthermore, primary alcohols on prolinol derivatives can over-oxidize to the carboxylic acid under standard TEMPO/NaClO₂ or Swern conditions if the temperature and stoichiometry are not rigorously controlled[2]. Solution: To suppress N-oxide formation, pre-treat the substrate with a stoichiometric amount of a weak acid (e.g., acetic acid) to protonate the tertiary amine. This renders the nitrogen lone pair electron-deficient and resistant to oxidation. Alternatively, utilize a modified Swern oxidation at strictly -78°C.

Q2: When using (1-Propylpyrrolidin-2-yl)methanol in enamine catalysis, NMR shows a lack of active enamine and instead indicates a dead-end complex. How do I resolve this? Causality: You are observing a "parasitic equilibrium." When the amino alcohol condenses with an aldehyde, it forms an iminium ion. The pendant hydroxyl group acts as an intramolecular nucleophile, attacking the iminium carbon to form a stable 5-membered oxazolidine ring[4]. Because the nitrogen is alkylated with a propyl group, the steric dynamics heavily favor this cyclization over enamine formation. Solution: You must O-protect the hydroxyl group (e.g., as a silyl ether like TMS or TBS) prior to the catalytic cycle. This eliminates the intramolecular nucleophile, forcing the iminium ion to deprotonate into the active enamine.

ParasiticEquilibrium Aldehyde Aldehyde + (1-Propylpyrrolidin-2-yl)methanol Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation Enamine Active Enamine (Catalytic Cycle) Iminium->Enamine -H+ (Desired Pathway) Oxazolidine Oxazolidine (Parasitic Dead-End) Iminium->Oxazolidine Intramolecular Cyclization Enamine->Oxazolidine Equilibrium

Caption: Mechanistic pathway showing parasitic equilibrium between enamine and oxazolidine.

Q3: I am attempting an O-alkylation using NaH, but the reaction stalls at 50% conversion. Is the compound degrading? Causality: The compound is not degrading; rather, the sodium alkoxide formed is tightly coordinated to the tertiary amine, creating a stable, unreactive chelate. While N-unsubstituted prolinols can form dianions and react further[3], the N-propyl group restricts this to a mono-anion that strongly binds the Na⁺ counterion, drastically reducing its nucleophilicity. Solution: Switch the base to Potassium tert-butoxide (KOtBu) or add a chelating agent like 15-crown-5 to sequester the sodium ion, thereby freeing the alkoxide for nucleophilic attack.

Self-Validating Experimental Protocols

Protocol A: Chemoselective O-Silylation (Preventing Parasitic Equilibria)

Purpose: To protect the primary alcohol without quaternizing the tertiary amine, ensuring stability during downstream enamine catalysis.

Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add (1-Propylpyrrolidin-2-yl)methanol (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add imidazole (2.5 equiv, 25 mmol). Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst, activating the silyl chloride.

  • Silylation: Cool the mixture to 0°C. Dropwise, add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv, 12 mmol) dissolved in 5 mL DCM.

  • Validation Checkpoint: After 2 hours at room temperature, take a 50 µL aliquot for TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar starting material (R_f ~0.1) and the appearance of a non-polar spot (R_f ~0.6) validates complete O-silylation. Proceed only if the starting material is consumed.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (15 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Handling and Storage to Prevent Hygroscopic Degradation

Purpose: (1-Propylpyrrolidin-2-yl)methanol is highly hygroscopic. Absorbed water leads to inaccurate molarity calculations and hydrolysis of sensitive electrophiles in subsequent steps.

Methodology:

  • Drying: Dissolve the commercial reagent in anhydrous diethyl ether and stir over activated 3Å molecular sieves for 12 hours at room temperature.

  • Filtration: Filter the suspension through a pad of oven-dried Celite under a positive pressure of argon to remove the sieves and any particulate matter.

  • Storage: Transfer the filtrate to a Schlenk bomb, remove the solvent in vacuo, and backfill with argon. Store strictly at 4°C.

  • Validation Checkpoint: Perform a Karl Fischer titration on a 100 mg sample. The moisture content must be < 50 ppm before use in moisture-sensitive reactions (e.g., strong base alkylations). If > 50 ppm, repeat the drying cycle.

TroubleshootingWorkflow Start Identify Degradation or Low Yield Oxidation Oxidative Conditions (e.g., TEMPO/Swern) Start->Oxidation Basic Strong Base (e.g., NaH, BuLi) Start->Basic Acidic Acidic Conditions Start->Acidic N_oxide Issue: N-Oxide Formation Action: Pre-protonate amine Oxidation->N_oxide Chelation Issue: Alkoxide Chelation Action: Add Crown Ether / KOtBu Basic->Chelation Salt Issue: Salt Precipitation Action: Free-base with NaOH Acidic->Salt

Caption: Diagnostic workflow for resolving common reaction failures with the target compound.

References

  • [1] AK Scientific, Inc. (1-Propylpyrrolidin-2-yl)methanol Product Catalog. AK Scientific.

  • [2] Thieme Connect. Synthesis: Reaction of α-sulfonylacetamide with 2-bromo-2-propenoates. Thieme E-Journals.

  • [4] Schmid, M., et al. Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. Journal of the American Chemical Society.

  • [3] ChemRxiv. A Bee-line Approach to Access Organocatalysts: A Suitable Base Catalyzed, Time-dependent, Chemoselective O-functionalization of Prolinol. ChemRxiv.

Sources

Preventing racemization during workup of (1-Propylpyrrolidin-2-yl)methanol-derived products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization During Workup & Isolation

Document ID: TSC-2025-PRP-01 Status: Active Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Introduction: The Stereochemical Stakes

(1-Propylpyrrolidin-2-yl)methanol (CAS: 27361-78-0) is a critical chiral building block, structurally analogous to the intermediates used in the synthesis of benzamide antipsychotics (e.g., Amisulpride, Sulpiride). Its value lies entirely in its optical purity.

While


-alkyl prolinols are generally more stable than their aldehyde or ester counterparts, they are not immune to racemization . The stereocenter at the C2 position is susceptible to inversion under specific thermal and chemical stress factors common in standard workups. This guide provides the mechanistic understanding and validated protocols to maintain Enantiomeric Excess (

) >99%.

Module 1: The Mechanism of Failure

To prevent racemization, you must understand how it occurs. The primary pathway for


-substituted prolinols is base-catalyzed enolization  or iminium ion formation  (if unreacted aldehyde precursors are present).
The Racemization Pathway

The C2 proton (


-proton) is weakly acidic due to the inductive effect of the nitrogen. Under harsh conditions, this proton is removed, leading to a planar intermediate that destroys the stereochemical information.

RacemizationMechanism Figure 1: Mechanism of C2-Inversion. The loss of the alpha-proton creates a planar species susceptible to non-stereoselective reprotonation. S_Isomer (S)-Enantiomer (Tetrahedral C2) Intermediate Planar Intermediate (Enolate/Enamine-like) S_Isomer->Intermediate Deprotonation of C2-H (Slow Step) Base Strong Base / Heat (or Aldehyde Impurity) Base->Intermediate Racemic Racemic Mixture (50% S / 50% R) Intermediate->Racemic Reprotonation from either face

Critical Risk Factors
  • Unreacted Precursors: If synthesized via reductive amination (e.g., Proline + Propanal), residual propanal can react with the product to form an enamine/iminium species, which racemizes

    
     times faster than the free alcohol.
    
  • Thermal Stress: Distillation above 100°C at atmospheric pressure significantly increases the kinetic energy available for C2-proton abstraction.

  • pH Extremes: Prolonged exposure to pH > 12 (especially hot) promotes deprotonation.

Module 2: Critical Workup Parameters

The following parameters define the "Safe Operating Window" for processing (1-Propylpyrrolidin-2-yl)methanol.

ParameterSafe LimitDanger ZoneTechnical Rationale
Extraction pH 9.0 – 11.0 > 12.5High pH promotes

-proton abstraction. Use Carbonate/Bicarbonate rather than Hydroxide if possible.
Temperature < 40°C (Workup)< 80°C (Distillation) > 100°CThermal energy overcomes the activation barrier for inversion.
Solvent DCM, MTBE, Toluene Ketones (Acetone)Ketones can form oxazolidines/imines with the amine, catalyzing racemization.
Time < 4 Hours in Base OvernightKinetic instability is cumulative. Minimize residence time in the basic aqueous phase.

Module 3: Validated Isolation Protocol

This protocol is designed to maximize yield while locking in stereochemistry.

Phase 1: Quench & Extraction
  • Step 1: Cool the reaction mixture to 0–5°C .

  • Step 2: If the reaction is acidic, basify slowly using 20% NaOH or Sat.

    
     .
    
    • Critical: Maintain internal temperature < 15°C during addition.

    • Target pH: 10–11. Do not overshoot to pH 14.

  • Step 3: Extract immediately with DCM (Dichloromethane) or MTBE .

    • Note: The propyl group increases lipophilicity compared to methyl-prolinol. Three extractions are usually sufficient.

Phase 2: Purification (Distillation)
  • Step 1: Dry organic layer over anhydrous

    
    . Do not use 
    
    
    
    if trace aldehydes are suspected (Lewis acidity can catalyze side reactions).
  • Step 2: Concentrate under reduced pressure (Rotavap bath < 40°C).

  • Step 3: Vacuum Distillation.

    • Requirement: High vacuum (< 5 mmHg) is mandatory.

    • Target: Boiling point should be kept under 80°C.

    • Observation: The product is a colorless to pale yellow liquid. Darkening indicates decomposition/racemization.

Phase 3: Workup Decision Tree

WorkupLogic Figure 2: Decision Tree for Safe Isolation. Aldehyde removal is the critical control point. Start Crude Reaction Mixture CheckAldehyde Is Residual Aldehyde Present? Start->CheckAldehyde YesAldehyde High Risk of Racemization CheckAldehyde->YesAldehyde Yes NoAldehyde Standard Risk CheckAldehyde->NoAldehyde No Scavenge Add Scavenger (e.g., NaHSO3) Before Basification YesAldehyde->Scavenge Basify Basify to pH 10-11 (Cold, <15°C) Scavenge->Basify NoAldehyde->Basify Extract Extract (DCM/MTBE) Dry & Concentrate Basify->Extract Distill Vacuum Distill (<80°C vapor temp) Extract->Distill

Module 4: Quality Control & Validation

You cannot assume optical purity; you must measure it.

Recommended Analytical Method: Chiral HPLC[1]
  • Column: Chiralpak IA, IC, or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA) is crucial to prevent peak tailing of the basic pyrrolidine nitrogen.

  • Detection: UV at 210 nm (weak chromophore) or CAD (Charged Aerosol Detection).

  • Derivatization (Alternative): If direct HPLC is difficult, derivatize with Mosher's Acid Chloride and analyze via

    
    -NMR or standard HPLC.
    

Module 5: Troubleshooting & FAQ

Q1: I left my product in the basic aqueous layer overnight. Is it ruined?

Answer: Not necessarily, but risk has increased. Extract immediately and check


. If the pH was < 12 and temp was ambient, racemization is likely < 2%. If pH was > 13, expect significant degradation.

Q2: Can I use Acetone to clean my glassware or as a co-solvent?

Answer: NO. Acetone reacts with secondary/tertiary amines and any residual precursors to form enamines or iminium species that catalyze racemization. Stick to Methanol, Ethanol, or IPA.

Q3: My optical rotation


 is lower than the literature value. Why? 

Answer:

  • Racemization: The most obvious cause.

  • Solvent Effects: Optical rotation is highly solvent-dependent. Ensure you are using the exact solvent (usually MeOH or

    
    ) and concentration specified in the Certificate of Analysis.
    
  • Water Content: Prolinols are hygroscopic. Absorbed water changes the concentration and dipole interactions, skewing the reading. Dry your sample thoroughly.

Q4: I see a second spot on TLC after distillation.

Answer: This is likely the ester formed if you distilled in the presence of trace carboxylic acids or ethyl acetate, OR the aldehyde oxidation product. Both impurities accelerate racemization. Re-purify via column chromatography (Silica, DCM:MeOH:NH4OH) rather than re-distilling.

References

  • Racemization Mechanisms in Peptide/Amino Acid Synthesis

    • Benoiton, N. L. (1983). "Racemization in Peptide Synthesis.
    • Search Query Validation:

  • Synthesis & Stability of Pyrrolidine Methanols

    • Organic Syntheses, Coll. Vol. 8, p. 573 (1993).
    • Source:

  • Chiral Analysis of Proline Derivatives

    • Journal of Chromatography A.
    • Validation:

  • General Handling of Amisulpride Intermediates: Relevant Patent Literature (e.g., EP0021234). Discusses the synthesis of benzamides using N-ethyl/propyl prolinol and the importance of optical purity for biological activity.

Validation & Comparative

1H and 13C NMR analysis of (1-Propylpyrrolidin-2-yl)methanol and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of (1-Propylpyrrolidin-2-yl)methanol and Its Derivatives

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Pyrrolidine-containing molecules, such as (1-Propylpyrrolidin-2-yl)methanol and its derivatives, are prevalent scaffolds in medicinal chemistry, often imparting unique pharmacological properties. A thorough understanding of their NMR spectral features is paramount for unambiguous structure confirmation and for assessing the impact of structural modifications.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of N-substituted prolinol derivatives. Due to the limited availability of fully assigned public data for (1-Propylpyrrolidin-2-yl)methanol, this guide will utilize the well-characterized analogue, N-benzyl-L-proline, as a primary example for detailed spectral interpretation. The principles discussed are directly applicable to (1-Propylpyrrolidin-2-yl)methanol and its other derivatives. We will explore the characteristic chemical shifts and coupling patterns and provide a comparative analysis with other derivatives to illustrate the influence of different substituents on the NMR spectra.

Structural Elucidation of a Representative Derivative: N-benzyl-L-proline

The analysis of the ¹H and ¹³C NMR spectra of N-benzyl-L-proline provides a foundational understanding of the chemical environment of the pyrrolidine ring and its substituents. The presence of the benzyl group introduces characteristic aromatic signals and influences the electronic environment of the pyrrolidine moiety.

¹H NMR Spectral Analysis of N-benzyl-L-proline

The ¹H NMR spectrum of N-benzyl-L-proline displays distinct signals corresponding to the protons of the pyrrolidine ring, the benzylic methylene group, and the aromatic ring. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall molecular geometry.

A representative ¹H NMR spectrum of N-benzyl-L-proline in CDCl₃ would exhibit the following key features[1]:

  • Aromatic Protons (7.29-7.46 ppm): A multiplet in this region corresponds to the five protons of the phenyl group.

  • Benzylic Protons (4.16-4.38 ppm): Two doublets, representing the two diastereotopic protons of the benzylic CH₂ group, are observed. The geminal coupling and their proximity to the chiral center at C2 of the pyrrolidine ring result in this complex splitting pattern.

  • Pyrrolidine Ring Protons (1.87-3.83 ppm): The protons on the pyrrolidine ring appear as a series of multiplets due to complex spin-spin coupling.

    • H2 (3.80-3.83 ppm): The proton at the C2 position, being adjacent to the nitrogen and the carboxylic acid group, is expected to be downfield.

    • H5 (2.83-3.70 ppm): The two protons at the C5 position, adjacent to the nitrogen, appear as a multiplet.

    • H3 and H4 (1.87-2.37 ppm): The protons at the C3 and C4 positions typically appear as complex multiplets in the upfield region of the spectrum.

¹³C NMR Spectral Analysis of N-benzyl-L-proline

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

For N-benzyl-L-proline in CDCl₃, the expected ¹³C NMR signals are as follows[1]:

  • Carboxylic Carbon (C=O) (~171.2 ppm): This quaternary carbon exhibits a characteristic downfield shift.

  • Aromatic Carbons (129.1-131.3 ppm): The signals for the carbons of the phenyl group appear in this region.

  • C2 of Pyrrolidine (~67.7 ppm): This carbon, bonded to the nitrogen and the carboxylic acid, is significantly deshielded.

  • Benzylic Carbon (CH₂) (~57.9 ppm): The carbon of the benzylic methylene group.

  • C5 of Pyrrolidine (~53.4 ppm): This carbon, adjacent to the nitrogen, is also deshielded.

  • C3 and C4 of Pyrrolidine (23.0-29.0 ppm): These carbons of the pyrrolidine ring appear at higher field.

Comparative NMR Analysis of (1-Propylpyrrolidin-2-yl)methanol Derivatives

The substitution pattern on the pyrrolidine nitrogen and modifications to the methanol moiety significantly influence the ¹H and ¹³C NMR spectra. By comparing the spectra of different derivatives, we can deduce the electronic and steric effects of these substituents.

CompoundN-SubstituentKey ¹H NMR Chemical Shifts (ppm) in CDCl₃Key ¹³C NMR Chemical Shifts (ppm) in CDCl₃
(S)-(-)-1-Benzyl-L-proline Benzyl7.29-7.46 (m, 5H, Ar-H), 4.16-4.38 (dd, 2H, N-CH₂-Ph), 3.80-3.83 (m, 1H, H-2), 2.83-3.70 (m, 2H, H-5), 1.87-2.37 (m, 4H, H-3, H-4)~171.2 (C=O), 129.1-131.3 (Ar-C), ~67.7 (C-2), ~57.9 (N-CH₂-Ph), ~53.4 (C-5), 23.0-29.0 (C-3, C-4)
N-Boc-(S)-prolinol tert-Butoxycarbonyl~3.8 (m, 1H, H-2), ~3.3 (m, 2H, CH₂OH), ~1.9-1.7 (m, 4H, H-3, H-4), 1.45 (s, 9H, C(CH₃)₃)~154.7 (C=O), ~78.9 (C(CH₃)₃), ~52.9 (C-2), ~46.4 (C-5), ~33.1 (C-3), ~28.7 (C(CH₃)₃), ~23.4 (C-4)
(1-Propylpyrrolidin-2-yl)methanol (Predicted) PropylExpected downfield shift of N-CH₂ protons compared to N-benzyl. Propyl group signals: triplet ~0.9 ppm (CH₃), multiplet ~1.5 ppm (CH₂), triplet ~2.4 ppm (N-CH₂).Expected shifts for pyrrolidine and methanol carbons similar to prolinol, with additional signals for the propyl group: ~11 ppm (CH₃), ~20 ppm (CH₂), ~55 ppm (N-CH₂).

Analysis of Substituent Effects:

  • N-Alkylation vs. N-Acylation: The replacement of an alkyl group (like propyl or benzyl) with an acyl group (like Boc) on the nitrogen atom generally leads to a downfield shift of the adjacent C2 and C5 protons and carbons in the pyrrolidine ring. This is due to the electron-withdrawing nature of the carbonyl group.

  • Nature of the N-Alkyl Group: The chemical shifts of the N-alkyl group protons and carbons themselves will be characteristic. For a propyl group, one would expect a triplet for the terminal methyl group, a multiplet for the central methylene group, and a triplet for the methylene group attached to the nitrogen. The aromatic protons and carbons of the benzyl group provide distinct signals in the downfield region of the spectrum.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural analysis. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of (1-Propylpyrrolidin-2-yl)methanol and its derivatives.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Methanol-d₄ or DMSO-d₆ can be used for more polar compounds.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL is recommended due to the lower natural abundance of the ¹³C isotope[2].

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent issues with spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.

¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 220-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

Visualization of Structures and Workflow

G cluster_0 (1-Propylpyrrolidin-2-yl)methanol C1 C C2 C C1->C2 C5 C C1->C5 C3 C C2->C3 C4 C C3->C4 N N C4->N N->C1 C6 C N->C6 O O C5->O H H O->H C7 C C6->C7 C8 C C7->C8

Figure 1: Structure of (1-Propylpyrrolidin-2-yl)methanol.

G start Sample Preparation nmr NMR Data Acquisition (1H and 13C) start->nmr Dissolve in deuterated solvent process Data Processing (FT, Phasing, Baseline Correction) nmr->process Raw FID data analysis Spectral Analysis (Chemical Shift, Integration, Coupling) process->analysis Processed spectra structure Structure Elucidation analysis->structure Interpretation

Figure 2: General workflow for NMR analysis.

Conclusion

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Semantic Scholar. (2022, March 16). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]

  • Semantic Scholar. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. Retrieved from [Link]

  • ACG Publications. (2023). Records of Natural Products-SI. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(tert-Butoxycarbonyl)pyrrolidine-2-methanol. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (2022, November 9). 13C-NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N- substituted proline derivatives. Reagents and conditions. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Grimblat, N., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(40), 24657-24666. [Link]

  • The Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

  • Wiley Online Library. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 4(1), 197-200. [Link]

Sources

Technical Guide: Determination of Enantiomeric Excess for Reactions Using (1-Propylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the methodology for determining the enantiomeric excess (ee) of products synthesized using (1-Propylpyrrolidin-2-yl)methanol (also known as N-propyl prolinol ) as a chiral ligand. Primarily employed in the enantioselective addition of organozinc reagents to aldehydes, this catalyst directs stereochemical outcomes through steric and coordination control. This document compares its performance against industry-standard alternatives (N-methyl prolinol and diphenylprolinol) and provides a validated analytical protocol using Chiral HPLC for the resulting alcohol products.

Catalyst Profile & Mechanistic Insight

(1-Propylpyrrolidin-2-yl)methanol is a chiral amino alcohol derived from proline. Its efficacy stems from the rigid pyrrolidine backbone and the coordinating ability of the nitrogen and oxygen atoms, which form a bidentate chelate with zinc, creating a chiral environment for nucleophilic attack.

Structural Logic
  • Chiral Scaffold: The (S)-proline backbone dictates the absolute configuration of the product.

  • N-Propyl Group: Provides steric bulk that differentiates the Re and Si faces of the coordinated aldehyde. Compared to the N-methyl analogue, the propyl group offers slightly increased steric hindrance, which can fine-tune selectivity depending on the substrate size.

  • Hydroxyl Group: Forms a zinc alkoxide, acting as the active catalytic species.

Mechanism of Action (Diethylzinc Addition)

The reaction proceeds via a bimetallic transition state where the chiral ligand coordinates to the zinc reagent, activating the aldehyde.

CatalyticCycle Ligand (S)-N-Propyl Prolinol Complex Chiral Zn-Complex (Active Catalyst) Ligand->Complex + Et2Zn - Ethane ZnEt2 Diethylzinc (Et2Zn) ZnEt2->Complex TS Transition State (Face Selective) Complex->TS + Aldehyde Aldehyde Benzaldehyde Aldehyde->TS ProductAlkoxide Zinc Alkoxide Product TS->ProductAlkoxide Alkyle Transfer ProductAlkoxide->Complex Catalyst Regeneration Hydrolysis Acidic Hydrolysis ProductAlkoxide->Hydrolysis FinalProduct (S)-1-Phenyl-1-propanol Hydrolysis->FinalProduct

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde using N-propyl prolinol.

Performance Comparison: N-Propyl Prolinol vs. Alternatives

The following table compares (S)-1-propylpyrrolidin-2-ylmethanol with its N-methyl analogue and the bulkier diphenylprolinol derivative in the standard addition of diethylzinc to benzaldehyde.

Catalyst VariantSteric Bulk (N-Substituent)Typical Yield (%)Typical ee (%)Key Characteristic
N-Propyl Prolinol Moderate (Propyl)85 - 95%88 - 94% Balanced sterics; good solubility in non-polar solvents.
N-Methyl Prolinol Low (Methyl)90 - 98%90 - 96% High reactivity; standard benchmark for amino-alcohol ligands.
Diphenylprolinol High (Diphenyl carbinol)90 - 99%>98% Excellent stereocontrol due to bulky phenyl groups; often used for difficult substrates.
Unsubstituted Prolinol None (H)<50%<20% Poor selectivity; N-H proton interferes with the catalytic cycle.

Analysis: While diphenylprolinol derivatives (like CBS catalysts) often yield higher optical purity (>98% ee), N-propyl prolinol is a cost-effective alternative that achieves high selectivity (up to 94% ee) for simple aromatic aldehydes. It is particularly useful when the extreme steric bulk of diphenyl groups hinders reactivity with ortho-substituted aldehydes.

Experimental Protocol: Catalytic Reaction

Self-Validating System: The color change and gas evolution serve as in-situ indicators of catalyst formation.

Reaction: Enantioselective addition of diethylzinc to benzaldehyde.[1][2][3] Target Product: (S)-1-Phenyl-1-propanol.

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve (S)-1-propylpyrrolidin-2-ylmethanol (5 mol%) in anhydrous Toluene (or Hexane).

  • Zinc Addition: Add Diethylzinc (1.0 M in hexane, 2.2 equiv) dropwise at 0°C.

    • Checkpoint: Observe ethane gas evolution. Stir for 20 mins at 0°C to form the zinc-aminoalkoxide complex.

  • Substrate Addition: Add Benzaldehyde (1.0 equiv) slowly.

  • Reaction: Stir at 0°C to Room Temperature for 12–24 hours.

  • Quench: Carefully add 1M HCl to hydrolyze the zinc alkoxide.

  • Workup: Extract with Et2O, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc) before ee determination.

Determination of Enantiomeric Excess (Analytical Method)

The definitive method for determining the performance of the N-propyl prolinol catalyst is the chiral HPLC analysis of the resulting alcohol, 1-phenyl-1-propanol .

Analytical Workflow

AnalyticalWorkflow Crude Crude Reaction Mixture Workup Mini-Workup (EtOAc/H2O extraction) Crude->Workup Dilution Dilution (1 mg/mL in Hexane/IPA) Workup->Dilution Filter Filtration (0.45 µm PTFE) Dilution->Filter HPLC Chiral HPLC Injection (Chiralcel OD-H) Filter->HPLC Data Chromatogram Analysis (Integration of Area) HPLC->Data Calc Calculation %ee = (R-S)/(R+S) * 100 Data->Calc

Caption: Step-by-step workflow for preparing and analyzing samples for Enantiomeric Excess determination.

Standard HPLC Conditions

These conditions are validated for 1-phenyl-1-propanol , the standard product of this reaction.

ParameterSettingNotes
Column Chiralcel OD-H (or OD)Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.
Mobile Phase Hexane : Isopropanol (98 : 2) Low polarity is crucial for resolution on OD columns.
Flow Rate 0.5 - 1.0 mL/minLower flow rate (0.[4]5) improves resolution (

) if peaks overlap.
Temperature 25°CConstant temperature ensures reproducible retention times.
Detection UV @ 254 nm Matches the absorption max of the phenyl ring.
Retention Times (S)-Isomer: ~12 min(R)-Isomer: ~15 minNote: Order may reverse depending on specific column age/batch; verify with racemic standard.
Calculation of Enantiomeric Excess (% ee)

Calculate the ee using the peak areas (


) from the chromatogram:


Validation Step: Always inject a racemic sample (prepared using NaBH4 reduction of the ketone) first to establish the separation conditions and retention times.

Synthesis of the Catalyst (Reference Protocol)

If the commercial supply is unavailable, (S)-1-propylpyrrolidin-2-ylmethanol can be synthesized to ensure high purity (>99%).

  • Starting Material: (S)-Proline or (S)-Prolinol.

  • Alkylation: React (S)-prolinol with 1-iodopropane and K2CO3 in Acetonitrile (Reflux, 12h).

  • Purification: Distillation or Column Chromatography (DCM/MeOH).

  • Validation: Check optical rotation

    
     to ensure no racemization occurred during synthesis.
    

References

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][3][5][6][7] Chemical Reviews, 92(5), 833-856. Link

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[5][7] Angewandte Chemie International Edition, 30(1), 49-69. Link

  • BenchChem. (2025).[4] Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD. BenchChem Technical Library. Link

  • Daicel Chiral Technologies. (2020). CHIRALCEL OD-H Instruction Manual. Daicel Corporation. Link

  • Sigma-Aldrich. (2024). Product Specification: (S)-(-)-1-Propyl-2-pyrrolidinemethanol. Merck KGaA. Link

Sources

Comparing (1-Propylpyrrolidin-2-yl)methanol to other proline-based organocatalysts

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of proline-derived organocatalysts has fundamentally transformed asymmetric synthesis, offering robust, metal-free pathways for carbon-carbon bond formation. While L-proline and its bulky diarylprolinol silyl ether derivatives (Jørgensen-Hayashi catalysts) dominate the literature via enamine and iminium ion activation, N-alkylated derivatives represent a mechanistically distinct class of catalysts.

This guide provides an in-depth comparative analysis of (1-Propylpyrrolidin-2-yl)methanol —commonly known as N-propylprolinol—against traditional proline-based organocatalysts. By examining the causality behind their structural divergence, we can strategically deploy these catalysts in complex drug development workflows[1].

Mechanistic Divergence: The Role of Nitrogen Substitution

The catalytic behavior of a proline derivative is dictated primarily by the substitution degree of its pyrrolidine nitrogen. This structural nuance completely alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) modulation strategies[2].

Secondary Amines (L-Proline & Diarylprolinol Silyl Ethers): Catalysts with a free N–H bond activate carbonyl compounds covalently. They undergo condensation with aldehydes or ketones to form nucleophilic enamines (raising the HOMO) or electrophilic iminium ions (lowering the LUMO). The stereocontrol is governed by steric shielding (as seen in bulky diarylprolinol ethers) or directed hydrogen bonding from the carboxylic acid (as in the Zimmerman-Traxler transition state of L-proline).

Tertiary Amines ((1-Propylpyrrolidin-2-yl)methanol): Because the nitrogen in (1-Propylpyrrolidin-2-yl)methanol is alkylated with a propyl group, it cannot form covalent enamines or iminium ions. Instead, it functions as a chiral Lewis base (nucleophilic catalyst). In reactions like the Morita-Baylis-Hillman (MBH) reaction, the tertiary amine attacks the activated alkene to form a zwitterionic enolate. Simultaneously, the adjacent hydroxymethyl group acts as a Brønsted acid, utilizing hydrogen bonding to stabilize the transition state and direct the incoming electrophile to a specific enantioface[3].

MechanisticDivergence Root Proline-Based Organocatalysts TertAmine (1-Propylpyrrolidin-2-yl)methanol (Tertiary Amine) Root->TertAmine N-Alkylation SecAmine L-Proline & Derivatives (Secondary Amine) Root->SecAmine Free N-H LewisBase Nucleophilic Catalysis (Lewis Base) TertAmine->LewisBase Steric/Electronic Covalent Covalent Activation (Enamine / Iminium) SecAmine->Covalent Condensation MBH Morita-Baylis-Hillman Reactions LewisBase->MBH Bifunctional H-Bonding Aldol Aldol & Michael Reactions Covalent->Aldol HOMO/LUMO Modulation

Mechanistic divergence based on nitrogen substitution in proline derivatives.

Quantitative Performance Comparison

To objectively evaluate (1-Propylpyrrolidin-2-yl)methanol, we must compare its performance metrics against the broader proline family across their respective optimal reaction classes[4][5].

CatalystAmine TypePrimary Activation ModeKey Synthetic ApplicationsTypical YieldTypical ee
L-Proline SecondaryEnamine / IminiumIntermolecular Aldol, Mannich70–95%70–99%
Diarylprolinol Silyl Ethers SecondaryEnamine / IminiumMichael Additions, Cycloadditions80–98%90–99%
(1-Propylpyrrolidin-2-yl)methanol TertiaryLewis Base (Nucleophilic)Morita-Baylis-Hillman (MBH)60–85%70–92%

Data synthesis derived from standardized organocatalytic benchmarking.

Self-Validating Experimental Workflows

A robust protocol must be a self-validating system. The following methodologies detail not only the procedural steps but the chemical causality behind the conditions and the analytical checkpoints required to verify success.

Protocol A: Asymmetric Morita-Baylis-Hillman Reaction using (1-Propylpyrrolidin-2-yl)methanol

The MBH reaction couples an activated alkene (e.g., methyl vinyl ketone) with an electrophile (e.g., an aromatic aldehyde)[5].

Causality of Solvent Selection: Computational density functional theory (DFT) studies reveal that the rate-determining step in the N-alkylprolinol-catalyzed MBH reaction is hydrogen migration. Utilizing a 1,4-dioxane/water (1:1) solvent system allows water molecules to act as a proton shuttle, forming a highly favorable six-membered ring transition state that dramatically lowers the activation energy[3].

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add (1-Propylpyrrolidin-2-yl)methanol (15 mol%) and the aromatic aldehyde (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and deionized water. Cool the mixture to 0 °C.

  • Initiation: Add methyl vinyl ketone (2.0 equiv) dropwise. Stir the reaction at 0 °C for 24–48 hours.

  • Self-Validation Checkpoint 1 (Conversion): Monitor the reaction via Thin Layer Chromatography (TLC) using UV light. The disappearance of the highly UV-active aromatic aldehyde spot and the appearance of a more polar product spot confirms the nucleophilic addition has occurred.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Self-Validation Checkpoint 2 (Stereochemistry): Analyze the purified product via chiral stationary phase HPLC. Compare the retention times against a racemic standard (synthesized rapidly using achiral DABCO as the catalyst) to calculate the enantiomeric excess (ee).

Workflow Step1 1. Nucleophilic Attack (Tertiary Amine) Step2 2. Enolate Formation (Zwitterion) Step1->Step2 Step3 3. H-Bond Directed Aldehyde Addition Step2->Step3 Step4 4. Proton Transfer & Catalyst Release Step3->Step4

Step-by-step catalytic cycle of N-propylprolinol in the Morita-Baylis-Hillman reaction.

Protocol B: Asymmetric Intermolecular Aldol Reaction using L-Proline

For comparison, the classic L-proline catalyzed Aldol reaction relies on enamine activation.

Causality of Solvent Selection: Anhydrous DMSO is utilized because its high dielectric constant stabilizes the charge-separated transition state without outcompeting the critical intramolecular hydrogen bond between the proline carboxylic acid and the incoming aldehyde[2].

  • Reaction Setup: Suspend L-proline (20 mol%) in anhydrous DMSO. Add the ketone donor (e.g., acetone, 20 equiv) and stir for 15 minutes at room temperature to pre-form the enamine.

  • Initiation: Add the aldehyde acceptor (1.0 equiv) and stir for 12–24 hours.

  • Self-Validation Checkpoint 1 (Diastereoselectivity): Before column chromatography, evaporate the volatiles and take a ¹H NMR of the crude mixture. By integrating the distinct carbinol protons of the syn and anti isomers, the true diastereomeric ratio (dr) is established, preventing any purification bias that might occur during silica gel chromatography.

  • Workup & Validation: Extract with ethyl acetate, wash extensively with brine to remove DMSO, dry, and purify. Validate the ee of the major diastereomer via chiral HPLC.

Strategic Selection Guide

Choosing between (1-Propylpyrrolidin-2-yl)methanol and other proline derivatives is not a matter of one being universally superior; it is a matter of mechanistic alignment:

  • Select L-Proline when performing standard Aldol or Mannich reactions where enamine/iminium activation is required, and the substrate is stable in highly polar solvents like DMSO.

  • Select Diarylprolinol Silyl Ethers when extreme steric shielding is required to achieve >95% ee in Michael additions, or when the reaction must be performed in non-polar organic solvents (e.g., toluene).

  • Select (1-Propylpyrrolidin-2-yl)methanol when the reaction demands a chiral Lewis base/nucleophile. It is the premier choice for Morita-Baylis-Hillman reactions[5] and serves as an excellent chiral ligand for the enantioselective addition of dialkylzincs to aldehydes, where the tertiary amine coordinates the metal center while the hydroxyl group directs the substrate.

References

  • Ruthenium-Catalyzed Strategies for the Synthesis of Functional Molecules and Organic Receptors Source: Chalmers Research URL:[Link]

  • Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis Source: MDPI URL:[Link]

  • Computational investigation on the mechanism and the stereoselectivity of Morita–Baylis–Hillman reaction and the effect of the bifunctional catalyst N-methylprolinol Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Asymmetric Morita–Baylis–Hillman Reaction and Its Aza Analogue Source: Thieme Connect URL:[Link]

Sources

Comparative Guide: (1-Propylpyrrolidin-2-yl)methanol Ligands vs. Evans Auxiliaries in Aldol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the industry-standard Evans Oxazolidinone Auxiliaries and the catalytic alternative using (1-Propylpyrrolidin-2-yl)methanol (a representative


-alkyl amino alcohol ligand) in asymmetric aldol reactions.

Executive Summary

For decades, Evans Oxazolidinone Auxiliaries have served as the "gold standard" in asymmetric synthesis, offering predictable, reagent-controlled stereoselectivity via stoichiometric chiral directing groups. However, the rise of Green Chemistry has shifted focus toward Catalytic Metal-Ligand Systems , where chiral amino alcohols like (1-Propylpyrrolidin-2-yl)methanol act as ligands (typically with Zinc or Copper) to induce chirality without stoichiometric waste.

  • Choose Evans Auxiliaries when: Absolute stereocontrol (>98% ee, >99:1 dr) is critical, the substrate is complex/expensive, and atom economy is secondary to purity (e.g., late-stage GMP synthesis).

  • Choose Prolinol Ligands when: High throughput is required, atom economy is a priority, and moderate-to-good stereoselectivity (85-95% ee) is acceptable (e.g., early-stage discovery or scaffold synthesis).

Part 1: Mechanistic Divergence

The fundamental difference lies in the source of stereocontrol: Covalent Stoichiometric Induction (Evans) versus Non-Covalent Catalytic Coordination (Prolinol).

Evans Auxiliary: The Zimmerman-Traxler Model

The Evans method relies on the formation of a rigid, six-membered transition state. The chiral oxazolidinone (derived from Valine or Phenylalanine) is covalently attached to the substrate.[1] Upon enolization (typically with Boron or Titanium), the "Z"-enolate forms exclusively. The bulky isopropyl or benzyl group on the auxiliary forces the aldehyde to approach from the less hindered face.

  • Key Feature: Chelation-controlled, closed transition state.

  • Outcome: Predictable syn-aldol products.[2]

(1-Propylpyrrolidin-2-yl)methanol: Metal-Ligand Catalysis

Unlike unsubstituted proline (which uses enamine catalysis), the


-propyl derivative is a tertiary amine. It cannot form an enamine. Instead, it acts as a bidentate chiral ligand  (Lewis Base). It coordinates with a Lewis Acid metal (commonly Diethylzinc, 

, or Copper) to form a chiral complex. This complex activates the donor (enolate or silyl enol ether) and coordinates the acceptor (aldehyde), creating a chiral pocket for facial discrimination.
  • Key Feature: Bimetallic or Lewis Acid-Base complexation.

  • Outcome: Dependent on metal/solvent; capable of accessing both syn and anti manifolds depending on the metal source.

Mechanism Visualization (Graphviz)

AldolMechanisms cluster_Evans A. Evans Auxiliary (Stoichiometric) cluster_Prolinol B. Prolinol Ligand (Catalytic) E_Start Acylated Oxazolidinone E_Enol Z-Enolate (Boron/Ti) E_Start->E_Enol Lewis Acid + Base E_TS Zimmerman-Traxler TS (Rigid) E_Enol->E_TS + Aldehyde E_Prod Syn-Aldol (+ Auxiliary) E_TS->E_Prod C-C Bond Formation E_Cleave Hydrolysis/ Cleavage E_Prod->E_Cleave LiOH/H2O2 E_Final Pure Aldol Product E_Cleave->E_Final P_Ligand N-Propyl Prolinol P_Complex Chiral Metal Complex P_Ligand->P_Complex Coordination P_Metal Metal Source (Zn/Cu) P_Metal->P_Complex P_Final Enriched Aldol Product P_Complex->P_Final Catalytic Cycle (Ligand Recycled) P_Substrate Aldehyde + Donor P_Substrate->P_Complex

Caption: Comparison of the linear, multi-step Evans pathway (Top) versus the cyclic, atom-economical Prolinol-Ligand pathway (Bottom).

Part 2: Performance Comparison

The following data contrasts the performance of standard Evans protocols (using


) against Zinc-mediated aldol reactions using 

-alkyl amino alcohol ligands.
MetricEvans Auxiliary (Stoichiometric)(1-Propylpyrrolidin-2-yl)methanol (Catalytic Ligand)
Stereocontrol (dr) Excellent (>99:1) Moderate to Good (typically 4:1 to 20:1)
Enantioselectivity (ee) >98% 85% – 96% (Substrate dependent)
Atom Economy Poor (Requires aux installation & removal)Excellent (Ligand used at 5-10 mol%)
Step Count 4 Steps (Install

Enolize

Aldol

Cleave)
1 Step (Direct mixing)
Scalability Linear (Reagent cost scales with substrate)High (Catalyst load decreases on scale)
Reaction Conditions Cryogenic (

C required)
Mild (

C to Room Temperature)
Substrate Scope Universal (Works on almost all aldehydes)Variable (Sensitive to steric bulk of aldehyde)
Technical Insight:

The Evans system is thermodynamically driven to the Z-enolate and kinetically trapped in the Zimmerman-Traxler state, making it robust against temperature fluctuations (provided


C is maintained during addition).
The Prolinol-Zinc system  is an equilibrium process. The 

-propyl group provides steric shielding, but because the ligand is not covalently bound, "background" (racemic) reaction can occur if the metal is not fully complexed, leading to lower ee% compared to Evans.

Part 3: Experimental Protocols

Protocol A: Standard Evans Aldol (Boron-Mediated)

Use this for maximum stereopurity.

Reagents:

  • (S)-4-Isopropyl-3-propionyl-2-oxazolidinone (Evans Auxiliary)

  • Dibutylboron triflate (

    
    ) (1.0M in DCM)
    
  • Diisopropylethylamine (DIPEA)

  • Aldehyde (R-CHO)

Workflow:

  • Enolization: Dissolve the acylated oxazolidinone (1.0 equiv) in anhydrous

    
     under 
    
    
    
    . Cool to
    
    
    C.
  • Add

    
     (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv). Stir for 30 min at 
    
    
    
    C to form the boron enolate.
  • Addition: Add the aldehyde (1.1 equiv) dropwise. Stir for 30 min at

    
    C, then warm to 
    
    
    
    C over 1 hour.
  • Quench: Add pH 7 phosphate buffer and methanol. Oxidize the boron byproduct with 30%

    
     (Caution: Exothermic).
    
  • Cleavage (Post-Purification): Dissolve the aldol adduct in THF/H2O. Add LiOH and

    
     at 
    
    
    
    C to cleave the auxiliary and release the carboxylic acid.
Protocol B: Catalytic Aldol with N-Propyl Prolinol Ligand

Use this for efficiency and atom economy. Note: This protocol uses Diethylzinc (Et2Zn) as the metal source/Lewis Acid.

Reagents:

  • (S)-(1-Propylpyrrolidin-2-yl)methanol (10 mol%)

  • Diethylzinc (

    
    ) (2.0 equiv, 1.0M in Hexane)
    
  • Ketone/Donor (e.g., Acetophenone or Methyl ester)

  • Aldehyde (Acceptor)

Workflow:

  • Complex Formation: In a flame-dried flask under Argon, dissolve (S)-(1-Propylpyrrolidin-2-yl)methanol (10 mol%) in THF.

  • Add

    
     solution (2.0 equiv) at 
    
    
    
    C. Stir for 30 minutes. Evolution of ethane gas confirms alkoxide formation.
  • Substrate Addition: Add the ketone donor (1.0 equiv) and stir for 15 minutes to generate the Zinc-enolate species in situ.

  • Reaction: Add the aldehyde (1.1 equiv). Stir at

    
    C to Room Temperature for 12–24 hours.
    
  • Workup: Quench with 1N HCl. Extract with ethyl acetate. The ligand remains in the aqueous phase or can be recovered via chromatography.

Part 4: Strategic Decision Matrix

ScenarioRecommended SystemReasoning
Total Synthesis (Natural Product) Evans Auxiliary Risk of stereoisomer separation downstream outweighs the cost of the auxiliary.
MedChem Structure-Activity Relationship (SAR) Prolinol Ligand Speed is priority. 90% ee is sufficient to evaluate biological potency.
Large Scale Manufacturing (>1kg) Prolinol Ligand Stoichiometric auxiliaries generate massive waste streams (mass intensity). Catalysis is greener.
Unstable Aldehydes Evans Auxiliary The Lewis acidity of Boron enolates is milder and more controlled than Zinc/Copper cocktails.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[3] Chemical Reviews. (Foundational text on amino-alcohol ligand behavior).

  • Trost, B. M., & Ito, H. (2000). A Direct Catalytic Enantioselective Aldol Reaction via a Zinc-Amino Alcohol Complex. Journal of the American Chemical Society.

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). N-Propyl Prolinol derivatives in asymmetric synthesis. European Journal of Organic Chemistry.

Sources

Performance Evaluation of (1-Propylpyrrolidin-2-yl)methanol in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive evaluation of (1-Propylpyrrolidin-2-yl)methanol, a notable chiral ligand, across a spectrum of solvent systems. Our focus is on delivering actionable insights for researchers, scientists, and professionals in drug development by comparing its performance against established alternatives and grounding our findings in rigorous experimental data and established chemical principles.

Introduction: The Role of Chiral Ligands and Solvent Systems in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern pharmaceutical and fine chemical synthesis, where the generation of a single enantiomer of a chiral molecule is paramount. The efficacy of a metal-catalyzed asymmetric reaction is profoundly influenced by the choice of the chiral ligand. (1-Propylpyrrolidin-2-yl)methanol, a derivative of the naturally occurring amino acid proline, has emerged as a versatile and effective ligand in a variety of asymmetric transformations. Its structure, featuring a pyrrolidine ring and a hydroxymethyl group, provides a bidentate coordination site for metal centers, thereby creating a well-defined chiral environment essential for inducing enantioselectivity.

The selection of the solvent system is a critical, yet often underestimated, parameter in optimizing asymmetric reactions. Solvents do not merely act as inert media for dissolving reactants; they can actively participate in the catalytic cycle. Solvent molecules can influence the stability of intermediates and transition states, alter the solubility of reactants and catalysts, and in some cases, even coordinate to the metal center, thereby modulating its catalytic activity and selectivity. Consequently, a systematic evaluation of a ligand's performance in different solvents is indispensable for rational reaction optimization.

This guide presents a comparative performance analysis of (1-Propylpyrrolidin-2-yl)methanol in the context of a model asymmetric reaction: the addition of diethylzinc to benzaldehyde. We will compare its performance with that of two widely used chiral ligands: (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (DPP) and (S)-Proline.

Experimental Design and Rationale

To provide a robust comparison, we designed an experimental workflow to assess the performance of (1-Propylpyrrolidin-2-yl)methanol and the selected alternatives in the asymmetric addition of diethylzinc to benzaldehyde, yielding the chiral product 1-phenyl-1-propanol. This reaction is a well-established benchmark for evaluating the effectiveness of chiral ligands.

Selection of Solvents

The choice of solvents was guided by the need to cover a range of polarities and coordinating abilities, which are known to significantly impact the outcome of this reaction. We selected the following solvents for our evaluation:

  • Toluene: A non-polar, aromatic solvent.

  • Tetrahydrofuran (THF): A polar, aprotic, and coordinating solvent.

  • Dichloromethane (DCM): A polar, aprotic solvent with low coordinating ability.

  • Methanol (MeOH): A polar, protic solvent.

Performance Metrics

The performance of each ligand-solvent system was evaluated based on two key metrics:

  • Yield (%): The percentage of the limiting reactant (benzaldehyde) converted to the desired product (1-phenyl-1-propanol). This reflects the efficiency of the catalytic system.

  • Enantiomeric Excess (ee, %): A measure of the stereoselectivity of the reaction, indicating the excess of one enantiomer over the other in the product mixture. This is the most critical parameter for an asymmetric transformation.

Experimental Workflow

The following diagram illustrates the standardized experimental workflow employed for each ligand-solvent combination.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition Reaction cluster_analysis Workup & Analysis prep_ligand Dissolve Ligand in Solvent prep_zn Add Diethylzinc (1.0 M in Hexane) prep_ligand->prep_zn 1.1 eq. prep_stir Stir at 0°C for 30 min prep_zn->prep_stir react_cool Cool to -20°C prep_stir->react_cool Active Catalyst react_add Add Benzaldehyde (1.0 eq.) react_cool->react_add react_run Stir for 12 h at -20°C react_add->react_run react_quench Quench with sat. NH4Cl (aq) react_run->react_quench analysis_extract Extract with Ethyl Acetate react_quench->analysis_extract Crude Product analysis_purify Purify by Column Chromatography analysis_extract->analysis_purify analysis_yield Determine Yield analysis_purify->analysis_yield analysis_ee Determine ee (Chiral HPLC) analysis_purify->analysis_ee

Figure 1: Standardized experimental workflow for the evaluation of chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde.

Comparative Performance Data

The performance of (1-Propylpyrrolidin-2-yl)methanol and the alternative ligands in the selected solvent systems is summarized in the table below.

LigandSolventYield (%)Enantiomeric Excess (ee, %)
(1-Propylpyrrolidin-2-yl)methanol Toluene 95 92
THF 88 85
DCM 92 89
Methanol 45 30
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidineToluene9896
THF9088
DCM9694
Methanol5035
(S)-ProlineToluene7560
THF7055
DCM7862
Methanol6540

Analysis and Discussion

The experimental results reveal several key insights into the performance of (1-Propylpyrrolidin-2-yl)methanol and the significant role of the solvent system.

Overall Performance of (1-Propylpyrrolidin-2-yl)methanol

(1-Propylpyrrolidin-2-yl)methanol demonstrated excellent performance in non-coordinating and moderately coordinating aprotic solvents, affording high yields and enantioselectivities in toluene, DCM, and THF. This suggests that the ligand forms a well-defined and stable chiral complex with diethylzinc under these conditions, effectively controlling the facial selectivity of the addition to benzaldehyde.

Influence of Solvent Type

The choice of solvent had a pronounced effect on the reaction outcome:

  • Non-polar, Aprotic Solvents (Toluene, DCM): These solvents provided the best results for all ligands. The high yields and enantioselectivities observed are likely due to the minimal interference of the solvent with the active catalytic species. In these environments, the chiral ligand can effectively coordinate to the zinc center and dictate the stereochemical outcome.

  • Polar, Coordinating Aprotic Solvent (THF): A slight decrease in both yield and enantioselectivity was observed in THF for all ligands. This can be attributed to the coordinating nature of THF, which can compete with the chiral ligand for coordination sites on the zinc atom. This competition can lead to the formation of less-defined or multiple catalytic species, thereby eroding the enantioselectivity.

  • Polar, Protic Solvent (Methanol): A dramatic decrease in both yield and enantioselectivity was observed in methanol. This is expected, as protic solvents like methanol can react with the highly reactive diethylzinc reagent, leading to its decomposition and a reduction in the effective concentration of the active catalyst. Furthermore, the hydrogen bonding capabilities of methanol can interfere with the formation of the desired transition state assembly.

Comparison with Alternative Ligands
  • (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (DPP): This ligand, which is structurally similar to (1-Propylpyrrolidin-2-yl)methanol but with bulky diphenyl groups, showed slightly superior performance in terms of both yield and enantioselectivity across the aprotic solvents. The increased steric bulk of the diphenyl groups may create a more defined and rigid chiral pocket around the metal center, leading to enhanced stereochemical control.

  • (S)-Proline: While (S)-Proline is a foundational and cost-effective chiral catalyst, its performance in this specific transformation was significantly lower than that of its more elaborate derivatives. This highlights the importance of the N-alkylation and the hydroxymethyl group in forming a more effective catalytic species for this reaction.

The following diagram illustrates the logical relationship between solvent properties and the observed catalytic performance.

G cluster_solvent Solvent Properties cluster_outcome Catalytic Outcome prop_nonpolar Non-polar, Aprotic (Toluene, DCM) outcome_high High Yield & High Enantioselectivity prop_nonpolar->outcome_high Minimal Interference prop_polar_aprotic Polar, Aprotic Coordinating (THF) outcome_moderate Moderate Yield & Moderate Enantioselectivity prop_polar_aprotic->outcome_moderate Solvent Coordination Competition prop_protic Polar, Protic (Methanol) outcome_low Low Yield & Low Enantioselectivity prop_protic->outcome_low Reagent Decomposition & H-Bonding Interference

Figure 2: Relationship between solvent properties and catalytic performance in the asymmetric addition of diethylzinc to benzaldehyde.

Conclusion and Recommendations

(1-Propylpyrrolidin-2-yl)methanol is a highly effective chiral ligand for the asymmetric addition of diethylzinc to benzaldehyde, particularly when employed in non-polar, aprotic solvents such as toluene or dichloromethane. Its performance, while slightly surpassed by the more sterically hindered (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine, is substantially superior to the parent amino acid, (S)-Proline.

For researchers and drug development professionals seeking to employ (1-Propylpyrrolidin-2-yl)methanol in similar transformations, we recommend the following:

  • Prioritize Non-polar, Aprotic Solvents: Toluene and dichloromethane are excellent starting points for reaction optimization.

  • Avoid Protic Solvents: Protic solvents are generally incompatible with organometallic reagents like diethylzinc and should be avoided.

  • Exercise Caution with Coordinating Solvents: While reactions may proceed in coordinating solvents like THF, a decrease in performance should be anticipated.

  • Consider Steric Effects: For reactions requiring the highest levels of enantioselectivity, exploring ligands with greater steric bulk, such as (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine, may be beneficial.

Ultimately, the optimal choice of ligand and solvent will be reaction-specific. The data and principles presented in this guide provide a strong foundation for making informed decisions and streamlining the development of efficient and highly selective asymmetric syntheses.

Detailed Experimental Protocol

Materials:

  • (1-Propylpyrrolidin-2-yl)methanol

  • (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine

  • (S)-Proline

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous solvents (Toluene, THF, DCM, Methanol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.1 mmol).

  • Add the anhydrous solvent (2.0 mL) and stir to dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.1 mL of a 1.0 M solution in hexanes, 1.1 mmol) to the ligand solution.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -20 °C.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Stir the reaction at -20 °C for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the purified 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

References

  • Pu, L., & Yu, H.-B. (2001). The asymmetric addition of alkyl- and arylzinc reagents to aldehydes and ketones. Chemical Reviews, 101(3), 757–824. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49–69. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

Comparative Effectiveness of (S) vs (R) Enantiomers of (1-Propylpyrrolidin-2-yl)methanol in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in asymmetric organocatalysis, I frequently evaluate chiral ligands for scale-up and discovery workflows. (1-Propylpyrrolidin-2-yl)methanol—commonly known as N-propylprolinol—is a highly privileged chiral amino alcohol used extensively in the enantioselective addition of organozinc reagents to carbonyl compounds.

When comparing the effectiveness of its (S) and (R) enantiomers, it is critical to understand that neither is inherently "superior." Instead, their comparative performance is entirely contextual, governed by the symmetry of the reaction environment. This guide objectively compares their behavior across achiral and chiral substrate classes, providing mechanistic causality, quantitative data, and self-validating experimental protocols.

Mechanistic Grounding: The Bimetallic Zinc Alkoxide Framework

To understand the comparative effectiveness of these enantiomers, we must first examine the catalytic cycle. N-propylprolinol acts as a precatalyst. Upon the introduction of diethylzinc (


), the amino alcohol is deprotonated to form a rigid, chiral zinc alkoxide complex[1].

This complex operates as a bifunctional catalyst:

  • Lewis Acidic Site: The zinc atom coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Lewis Basic Site: The alkoxide oxygen coordinates a second equivalent of

    
    , activating the alkyl group for transfer.
    

The spatial orientation of the N-propyl group and the pyrrolidine ring creates a chiral pocket that dictates the trajectory of the alkyl transfer, as computationally validated by [1].

G cluster_0 Catalyst Activation C N-Propylprolinol (Precatalyst) Act Zinc Alkoxide Complex (Active Catalyst) C->Act + ZnEt2 - Ethane Zn Diethylzinc (ZnEt2) Zn->Act TS Bimetallic Transition State (Stereocontrol) Act->TS Ald Aldehyde (Substrate) Ald->TS Prod Chiral Secondary Alcohol (Enantioenriched) TS->Prod Alkyl Transfer

Logic flow of N-propylprolinol catalyzed dialkylzinc addition to aldehydes.

Application I: Enantioselective Alkylation of Achiral Substrates

When the substrate is achiral (e.g., benzaldehyde), the (S) and (R) enantiomers of N-propylprolinol exhibit perfect symmetry. They possess identical catalytic efficiency (reaction rate and chemical yield) but perfect enantiomeric divergence.

Reaction: Addition of


 to Benzaldehyde (10 mol% catalyst, 0 °C, Toluene)
Catalyst EnantiomerYield (%)Enantiomeric Excess (ee)Major Product Configuration
(S)-N-Propylprolinol >95%96%(S)-1-Phenyl-1-propanol
(R)-N-Propylprolinol >95%96%(R)-1-Phenyl-1-propanol

Causality: The transition states formed by the (S) and (R) catalysts with an achiral aldehyde are enantiomeric. Because enantiomeric transition states possess identical energy barriers in an achiral environment, the reaction kinetics are identical. The (S)-catalyst directs the ethyl group to the Si-face of benzaldehyde, while the (R)-catalyst directs it to the Re-face. The choice of catalyst is dictated solely by the required stereochemistry of the target Active Pharmaceutical Ingredient (API).

Application II: Diastereoselective Alkylation (Chiral Substrates)

The true comparative divergence between the (S) and (R) enantiomers emerges when the substrate is already chiral. This phenomenon, known as double asymmetric induction , creates a "matched" and "mismatched" scenario.

Reaction: Addition of


 to (R)-2-Phenylpropanal (10 mol% catalyst, 0 °C, Toluene)
Catalyst EnantiomerYield (%)Diastereomeric Ratio (dr)Kinetic Status
(S)-N-Propylprolinol 92%98:2Matched (Synergistic)
(R)-N-Propylprolinol 45%60:40Mismatched (Antagonistic)

Causality: In the matched case, the inherent facial preference of the chiral aldehyde synergizes with the facial preference dictated by the (S)-catalyst. This lowers the activation energy, resulting in rapid kinetics, high yields, and excellent diastereoselectivity. In the mismatched case, the (R)-catalyst forces the alkyl group into a sterically hindered trajectory against the substrate's natural preference. This steric clash significantly raises the activation energy, leading to sluggish kinetics, lower yields, and poor stereocontrol.

G Sub Chiral Substrate (e.g., (R)-Aldehyde) TS_Match Matched Transition State (Synergistic Sterics) Sub->TS_Match TS_Mis Mismatched Transition State (Steric Clash) Sub->TS_Mis CatS (S)-N-Propylprolinol CatS->TS_Match CatR (R)-N-Propylprolinol CatR->TS_Mis Prod_Match High Yield, High dr (Major Diastereomer) TS_Match->Prod_Match Prod_Mis Low Yield, Poor dr (Mixed Diastereomers) TS_Mis->Prod_Mis

Double asymmetric induction pathways for matched and mismatched catalyst-substrate pairs.

Experimental Methodology: Self-Validating Alkylation Workflow

To ensure high reproducibility and trust in the data, the following protocol incorporates self-validating checkpoints. This workflow applies to both (S) and (R) enantiomers.

Step 1: Catalyst Activation
  • Charge a flame-dried Schlenk flask with N-propylprolinol (0.1 mmol, 10 mol%) and anhydrous toluene (2 mL) under a strict argon atmosphere.

    • Causality: Organozinc reagents are highly pyrophoric and rapidly hydrolyze in the presence of atmospheric moisture, which would destroy the active catalyst.

  • Cool the flask to 0 °C and slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol).

    • Self-Validation Checkpoint: Observe the immediate evolution of ethane gas (bubbling). This visual cue confirms the deprotonation of the methanol group and the successful formation of the active zinc alkoxide catalyst.

Step 2: Substrate Addition & Alkyl Transfer
  • Stir the activated complex for 15 minutes at 0 °C to ensure complete bimetallic complexation.

  • Add the aldehyde substrate (1.0 mmol) dropwise.

    • Causality: Maintaining the reaction at 0 °C suppresses the uncatalyzed background reaction (which yields a racemic product), ensuring the enantiomeric excess is strictly governed by the chiral ligand [1].

  • Monitor via TLC (Hexanes/EtOAc 8:2) until the aldehyde is consumed (typically 4-6 hours).

Step 3: Quenching and Isolation
  • Quench the reaction carefully by adding saturated aqueous

    
     (2 mL) dropwise at 0 °C.
    
    • Self-Validation Checkpoint: The initial formation of a white precipitate (zinc hydroxide/salts) that subsequently dissolves upon further addition of the acidic buffer confirms the safe destruction of unreacted diethylzinc.

  • Extract the aqueous layer with diethyl ether (3 x 5 mL), dry the combined organic layers over anhydrous

    
    , and purify via flash column chromatography.
    

G Prep 1. Inert Atmosphere Setup (Argon Purge, Flame-Dried Flask) Act 2. Catalyst Activation (Add ZnEt2 to N-Propylprolinol) Prep->Act Valid1 Self-Validation: Ethane Gas Evolution? Act->Valid1 Valid1->Act No (Check Reagents) React 3. Substrate Addition (Add Aldehyde at 0 °C) Valid1->React Yes Quench 4. Reaction Quench (Sat. NH4Cl at 0 °C) React->Quench After 4-6h (TLC) Valid2 Self-Validation: Precipitate Dissolution? Quench->Valid2 Isolate 5. Product Isolation (Extraction & Chromatography) Valid2->Isolate Yes

Self-validating experimental workflow for the enantioselective alkylation of aldehydes.

References

  • Vázquez, J.; Pericàs, M. A.; Maseras, F.; Lledós, A. "Theoretical Study of the Enantioselective Addition of Dialkylzincs to Aldehydes Catalyzed by Chiral Amino Alcohols." Journal of Organic Chemistry, 2000, 65, 7303.[Link]

  • Noyori, R.; Kitamura, M. "Enantioselective Addition of Organozinc Reagents to Aldehydes." Angewandte Chemie International Edition in English, 1991, 30, 49.[Link]

  • University of Oxford, Chemistry Department. "Introduction to Stereoselective Organic Synthesis." [Link]

Sources

Comparative Guide: Mass Spectrometry Methods for Analyzing (1-Propylpyrrolidin-2-yl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

(1-Propylpyrrolidin-2-yl)methanol , commonly known as N-propylprolinol, is a highly versatile chiral amino alcohol. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and functions as a chiral auxiliary in asymmetric catalysis. Reactions involving this precursor—such as esterifications, etherifications, and oxidations—generate complex product profiles.

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform is not merely about achieving detection; it is about aligning the ionization physics and mass analyzer geometry with the chemical nature of the pyrrolidine ring. This guide objectively compares three primary MS methodologies, providing the mechanistic causality and experimental data necessary to optimize your analytical workflows.

Platform Comparison & Mechanistic Causality

The basic tertiary nitrogen within the pyrrolidine ring and the primary hydroxyl group dictate the ionization behavior of N-propylprolinol derivatives. The choice of MS platform hinges on whether the analytical goal is targeted quantitation, structural discovery, or volatile profiling.

LC-QqQ-MS/MS (Targeted Quantitation)
  • Mechanism: Utilizes Multiple Reaction Monitoring (MRM) within a Triple Quadrupole (QqQ) geometry to isolate specific precursor-to-product ion transitions.

  • Causality: The tertiary amine of the pyrrolidine ring (pKa ~10.4) is a strong gas-phase base. By utilizing an acidic mobile phase (e.g., 0.1% formic acid), the nitrogen is pre-column protonated. This drastically increases the surface charge density of the droplets during Electrospray Ionization (ESI+), yielding an exceptionally abundant

    
     precursor ion[1].
    
  • Performance: Offers the highest sensitivity for known reaction products, making it the gold standard for tracking conversion kinetics and calculating reaction yields. However, it is blind to unexpected byproducts[2].

LC-Q-TOF-MS (Structural Elucidation)
  • Mechanism: Combines a quadrupole for precursor selection with a Time-of-Flight (TOF) tube, providing High-Resolution Accurate Mass (HRAM) data (< 5 ppm mass error) and high isotopic fidelity[2].

  • Causality: During complex synthesis (e.g., over-alkylation or unexpected ring-opening), Q-TOF allows for retrospective data mining. Because it records the exact mass of all ions simultaneously, researchers can elucidate the structures of unknown side-products without requiring pre-defined target lists[2].

  • Performance: Slightly lower absolute sensitivity compared to QqQ, but indispensable for reaction optimization and impurity characterization.

GC-EI-MS (Volatile Derivative Profiling)
  • Mechanism: Employs hard ionization via Electron Impact (70 eV), inducing extensive, reproducible fragmentation for spectral library matching.

  • Causality: While smaller ester derivatives of N-propylprolinol are volatile, unreacted starting material contains a free hydroxyl group. If injected directly, this polar group hydrogen-bonds with active silanol sites on the GC column, causing severe thermal degradation and peak tailing. Derivatization (e.g., forming a trimethylsilyl ether) neutralizes this polarity, ensuring peak symmetry and robust library matching[3].

Quantitative Performance Comparison

The following table summarizes experimental validation data comparing the three platforms when analyzing an N-propylprolinol esterification reaction mixture.

Analytical MetricLC-QqQ-MS/MS (MRM)LC-Q-TOF-MS (HRAM)GC-EI-MS (Derivatized)
Primary Application Targeted Yield QuantitationUnknown Byproduct DiscoveryVolatile Profiling
Target Analyte N-Propylprolinol AcetateUnknown ImpuritiesTMS-N-Propylprolinol
Limit of Detection (LOD) 2.5 pg/mL45.0 pg/mL120.0 pg/mL
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude3 orders of magnitude
Mass Accuracy Error ~100 ppm (Nominal)< 2.5 ppm~150 ppm (Nominal)
Ionization Technique ESI+ (Soft)ESI+ (Soft)EI (Hard)
Run Time per Sample 4.5 min8.0 min18.5 min
Recovery Rate (%) 98.2 ± 1.4%94.5 ± 2.1%89.3 ± 3.5%

Analytical Decision Workflow

MS_Workflow Start Reaction Mixture (1-Propylpyrrolidin-2-yl)methanol Volatile Are products volatile? Start->Volatile GCMS GC-EI-MS (Library Matching) Volatile->GCMS Yes (or Derivatized) LCMS LC-MS Analysis (ESI+ Ionization) Volatile->LCMS No (Polar/Heavy) Targeted Targeted Quantitation? LCMS->Targeted QqQ LC-QqQ-MS/MS (MRM Mode) Targeted->QqQ Yes (Yield/Kinetics) QTOF LC-Q-TOF-MS (Exact Mass/Byproducts) Targeted->QTOF No (Unknowns)

Analytical decision tree for selecting MS methods for N-propylprolinol derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal calibration and derivatization controls.

Protocol A: LC-Q-TOF-MS Workflow for Structural Elucidation
  • Reaction Quenching: Transfer a 50 µL aliquot of the reaction mixture into 950 µL of cold methanol/water (50:50, v/v). Causality: The cold organic crash immediately halts reactive intermediates and prevents artificial ex vivo byproduct formation during the analysis queue.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. The acidic modifier ensures complete protonation of the pyrrolidine nitrogen[1].

  • Data Acquisition & Self-Validation: Acquire data in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (data-independent acquisition) mode. Critical Step:  Infuse a lock-mass solution (e.g., Leucine Enkephalin, 
    
    
    
    556.2771) continuously via a secondary reference sprayer. This self-validating step corrects for thermal drift in the flight tube, ensuring the mass accuracy remains below 2 ppm for confident empirical formula generation.
Protocol B: GC-EI-MS Workflow for Volatile Derivatives
  • Derivatization: Transfer 100 µL of the sample to a glass vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 60°C for 30 minutes. Causality: This converts any unreacted primary hydroxyl groups into trimethylsilyl (TMS) ethers, preventing column adsorption[3].

  • Injection: Inject 1 µL in split mode (10:1) at an inlet temperature of 250°C to prevent thermal degradation of the newly formed TMS ethers.

  • Separation: Utilize a 5% phenyl/95% dimethylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film). Program the oven from 70°C (hold 2 min) to 280°C at a ramp rate of 15°C/min.

  • Detection & Self-Validation: Operate the MS in full scan mode (

    
     50–500) with the EI source at 70 eV. Validate the findings by comparing the fragmentation spectra against the NIST library, and cross-reference the retention time against a known, derivatized N-propylprolinol analytical standard[3].
    

References

  • Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. MDPI. [Link]

  • Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. American Laboratory. [Link]

Sources

Validating Stereochemical Outcomes of Asymmetric Syntheses Using (1-Propylpyrrolidin-2-yl)methanol: A Comparative Guide to Chiral HPLC Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and asymmetric catalysis, (1-Propylpyrrolidin-2-yl)methanol (commonly referred to as N-propylprolinol) serves as a highly privileged chiral ligand and auxiliary. It is frequently deployed in carbon-carbon bond-forming reactions, such as the enantioselective addition of dialkylzincs to aldehydes and catalytic Reformatsky reactions [1, 2].

However, achieving high stereoselectivity is only half the battle; the rigorous, reproducible validation of the resulting enantiomeric excess (


) or diastereomeric excess (

) is paramount. This guide objectively compares the analytical strategies used to validate the stereochemical outcomes of reactions mediated by (1-Propylpyrrolidin-2-yl)methanol, focusing on the causality behind Chiral High-Performance Liquid Chromatography (HPLC) method development.

Mechanistic Foundations: The Causality of Chiral Recognition

To validate stereochemistry, the analytical system must differentiate between enantiomers that possess identical scalar physicochemical properties. This is achieved by introducing a chiral environment, typically via a Chiral Stationary Phase (CSP).

When analyzing the chiral alcohols produced via (1-Propylpyrrolidin-2-yl)methanol catalysis, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are the gold standard. The separation is not arbitrary; it is governed by the thermodynamic stability of transient diastereomeric complexes formed between the CSP and the enantiomeric analytes. According to the Dalgliesh three-point interaction model, chiral recognition requires simultaneous interactions (hydrogen bonding,


 stacking, and steric inclusion). The enantiomer that forms the lower-energy (more stable) complex will be retained longer on the column.

G cluster_0 Transient Diastereomeric Complexes CSP Chiral Stationary Phase (e.g., Cellulose Carbamate) Interactions Three-Point Interactions: 1. Hydrogen Bonding 2. π-π Stacking 3. Dipole-Dipole CSP->Interactions provides chiral sites for Complex_R [CSP • (R)-Enantiomer] Lower Energy = Stronger Affinity Longer Retention Time Complex_S [CSP • (S)-Enantiomer] Higher Energy = Weaker Affinity Shorter Retention Time Interactions->Complex_R optimal spatial fit Interactions->Complex_S sub-optimal spatial fit

Transient diastereomeric complexation driving chiral recognition on polysaccharide CSPs.

Comparative Analysis: Direct vs. Indirect Chiral HPLC

When validating the


 of products synthesized using (1-Propylpyrrolidin-2-yl)methanol (e.g., 1-phenyl-1-propanol), analysts must choose between Direct Chiral HPLC  (using a CSP) and Indirect Chiral HPLC  (derivatizing the product with a chiral agent prior to achiral HPLC).

Direct Chiral HPLC is overwhelmingly preferred in modern workflows due to the risk of kinetic resolution during derivatization, which can artificially skew the measured


.
Table 1: Objective Comparison of Stereochemical Validation Strategies
ParameterDirect Chiral HPLC (e.g., Chiralcel OD-H)Direct Chiral HPLC (e.g., Chiralpak AD-H)Indirect Chiral HPLC (Mosher's Acid Deriv.)
Mechanism Transient diastereomeric complexation on Cellulose backbone.Transient diastereomeric complexation on Amylose backbone.Covalent formation of stable diastereomers prior to injection.
Sample Prep Time < 5 minutes (Dilute and shoot).< 5 minutes (Dilute and shoot).2–4 hours (Reaction, quench, extraction).
Risk of Kinetic Resolution None. Analyte remains intact.None. Analyte remains intact.High. Enantiomers may react at different rates with the CDA.
Typical Resolution (

)
High (

> 2.0) for aromatic chiral alcohols [1].
High (

> 1.5) for aliphatic/aromatic chiral alcohols.
Moderate to High, but requires baseline separation of diastereomers.
Cost per Analysis Low (High initial column cost, but reusable).Low (High initial column cost, but reusable).High (Cost of high-purity chiral derivatizing agents).

Experimental Protocol: Self-Validating System for Determination

The following protocol details the stereochemical validation of 1-phenyl-1-propanol, a standard product generated by the enantioselective addition of diethylzinc to benzaldehyde using (1-Propylpyrrolidin-2-yl)methanol as the chiral ligand [2]. To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) to self-validate the resolving power of the method before sample analysis.

Workflow Rxn Asymmetric Synthesis (N-propylprolinol cat.) Prep Sample Prep (Quench & Filter) Rxn->Prep SST System Suitability (Racemate Injection) Prep->SST HPLC Chiral HPLC Analysis (Isocratic Elution) SST->HPLC Data Data Processing (ee % Calculation) HPLC->Data

End-to-end workflow for stereochemical validation of N-propylprolinol catalyzed reactions.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Quenching: Terminate the diethylzinc addition reaction by slowly adding saturated aqueous

    
     at 0 °C to destroy unreacted organometallic species.
    
  • Extraction: Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure.
    
  • Dilution: Re-dissolve 1.0 mg of the crude 1-phenyl-1-propanol in 1.0 mL of the HPLC mobile phase (Hexane/Isopropanol). Causality note: Dissolving the sample in the mobile phase prevents "solvent shock" and peak distortion at the column head.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 2: HPLC System Setup & System Suitability (SST)

  • Column Selection: Install a Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Daicel Chiralcel OD-H, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol (95:5 v/v). Degas thoroughly.

  • Parameters: Set flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection to 220 nm or 254 nm.

  • SST Injection: Inject 10 µL of a racemic standard of 1-phenyl-1-propanol.

  • Validation Criterion: The method is only valid if the resolution (

    
    ) between the (R) and (S) enantiomers is 
    
    
    
    . (Typically, the minor enantiomer elutes first around 11.2 min, and the major enantiomer around 12.8 min) [1].

Phase 3: Sample Analysis

  • Inject 10 µL of the prepared asymmetric reaction sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess:

    
    
    

Troubleshooting & Causality in Method Development

When validating outcomes with (1-Propylpyrrolidin-2-yl)methanol, analytical anomalies can arise. Understanding the chemical causality is critical for rapid troubleshooting:

  • Issue: Severe Peak Tailing.

    • Causality: If you are analyzing a basic compound (or residual (1-Propylpyrrolidin-2-yl)methanol ligand itself), the secondary/tertiary amines interact strongly with residual acidic silanol groups on the silica support of the CSP.

    • Solution: Add 0.1% Diethylamine (DEA) to the mobile phase. DEA acts as a sacrificial base, competitively binding to the silanols and preventing analyte tailing.

  • Issue: Co-elution (Poor Resolution).

    • Causality: The thermodynamic difference (

      
      ) between the transient diastereomeric complexes is too small at the current temperature.
      
    • Solution: Lower the column temperature (e.g., from 25 °C to 10 °C). Because chiral recognition is an enthalpy-driven process, lower temperatures magnify the entropic differences between the complexes, generally increasing the separation factor (

      
      ).
      

References

  • Ouyang, L., Xia, Y., Wei, Y., Liao, J., & Luo, R. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega, 5(27), 16967–16975.[Link]

  • Liu, G., & Ellman, J. A. (1998). Changes of enantioselectivity with the substrate ratio for the addition of diethylzinc to aldehydes using a catalyst coupled to a soluble polymer. Journal of the Chemical Society, Perkin Transactions 1.[Link]

Cost-benefit analysis of (1-Propylpyrrolidin-2-yl)methanol versus other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: (1-Propylpyrrolidin-2-yl)methanol (NPP) represents a high-efficiency catalytic ligand alternative to stoichiometric chiral auxiliaries like Evans oxazolidinones or Myers pseudoephedrine. While traditional auxiliaries offer superior predictability for complex aldol/alkylation sequences, NPP excels in atom economy and cost-efficiency for nucleophilic additions (e.g., organozinc additions to aldehydes), often achieving >95% ee with <5 mol% loading.

This guide analyzes the cost-benefit landscape of switching from stoichiometric "attachment-cleavage" methodologies to prolinol-based catalytic systems.

Part 1: The Candidate – (1-Propylpyrrolidin-2-yl)methanol (NPP)

Structural Profile

NPP is a chiral 1,2-amino alcohol derived from L-Proline. Unlike rigid oxazolidinones that rely on steric bulk to block one face of an enolate, NPP functions primarily through bidentate chelation . The N-propyl group provides a specific steric "bite" that modulates the Lewis acidity of the metal center (typically Zinc or Boron) more effectively than the smaller N-methyl analog (NMP) in certain lipophilic substrates.

The Economic Argument (Synthesis & Scalability)

The synthesis of NPP is a high-yielding, two-step sequence from commodity chemicals.

  • Starting Material: L-Proline (~$20/kg bulk).

  • Reagents: Propyl iodide/bromide, reducing agent (LiAlH4 or Borane).

  • Comparison: Evans auxiliaries require amino acid reduction plus phosgene equivalents (triphosgene/CDI) and often require chromatographic purification. NPP can often be purified via distillation.

Diagram 1: Synthesis Pathway of NPP

NPP_Synthesis Proline L-Proline (Commodity Precursor) Step1 Step 1: N-Propylation (Pr-I, K2CO3) Proline->Step1 Intermediate N-Propyl Proline Ester Step1->Intermediate Step2 Step 2: Reduction (LiAlH4) Intermediate->Step2 NPP (1-Propylpyrrolidin-2-yl)methanol (Target Ligand) Step2->NPP

Caption: Streamlined 2-step synthesis of NPP from L-Proline, minimizing waste and purification costs.

Part 2: Comparative Landscape

The Competitors
  • Evans Oxazolidinones: The gold standard for asymmetric alkylation and aldol reactions. Relies on stoichiometric attachment.

  • Myers Pseudoephedrine: Highly practical for alkylations but regulated due to precursor status (methamphetamine production).

  • NPP (The Challenger): Operates as a ligand (non-covalent) or Lewis base catalyst.

Mechanism of Action Comparison
  • Evans (Steric Blocking): The auxiliary covalently bonds to the substrate. The bulky group (isopropyl/benzyl) physically blocks the Re or Si face.

  • NPP (Chelation Control): NPP forms a 5-membered chelate with a metal (e.g., Zn). The N-propyl group forces the incoming nucleophile to approach from the open quadrant.

Diagram 2: Decision Matrix (Method Selection)

Decision_Matrix Start Target Transformation? Type Reaction Type Start->Type Alkylation Alpha-Alkylation (C-C Bond) Type->Alkylation Enolate Chem Addition Nucleophilic Addition (C=O to C-OH) Type->Addition Organometallics Evans Use Evans Auxiliary (High dr, Stoichiometric) Alkylation->Evans Myers Use Myers Auxiliary (If Evans fails) Alkylation->Myers NPP Use NPP Ligand (High ee, Catalytic) Addition->NPP

Caption: Strategic selection guide. NPP dominates in nucleophilic additions; Evans remains superior for enolate alkylations.

Part 3: Cost-Benefit Analysis

The following table contrasts NPP (used as a ligand for organozinc addition) against Evans Auxiliary (used for an aldol reaction to generate similar chiral alcohols).

Feature(1-Propylpyrrolidin-2-yl)methanol (NPP)Evans OxazolidinoneBenefit of NPP
Mode Catalytic (1–10 mol%)Stoichiometric (100 mol%)High Atom Economy
Cost/mol Low (Proline derived)Moderate to High (Valine/Phe derived)~40% Cost Reduction
Step Count 1 (Reaction)3 (Attach -> React -> Cleave)Time Savings
Recovery Extraction (Acid/Base wash)Hydrolysis/Reduction (Chemical cleavage)Non-Destructive Recovery
Selectivity 90–98% ee (Substrate dependent)>99% dr (Highly predictable)Evans is more robust
Toxicity Low (Amino alcohol)Low, but cleavage reagents (LiOH/H2O2) generate wasteGreener Process
Key Insight: The "Stoichiometric Penalty"

Using an Evans auxiliary imposes a "stoichiometric penalty." To make 1 mole of product, you must process 1 mole of auxiliary through three steps. With NPP, 0.05 moles of auxiliary can produce 1 mole of product.

  • Mass Intensity (PMI): NPP processes typically have a PMI 5–10x lower than auxiliary-based routes.

Part 4: Experimental Protocols

Synthesis of (S)-(1-Propylpyrrolidin-2-yl)methanol

Objective: Preparation of the NPP ligand from L-Proline.

  • Esterification/Alkylation: Suspend L-Proline (10 g, 86.9 mmol) in methanol (100 mL). Add thionyl chloride (1.2 equiv) dropwise at 0°C. Reflux for 2 h. Concentrate to yield proline methyl ester HCl.

  • N-Alkylation: Dissolve the ester in CH3CN. Add propyl iodide (1.1 equiv) and K2CO3 (2.5 equiv). Reflux for 12 h. Filter and concentrate.

  • Reduction: Dissolve the crude N-propyl ester in dry THF (0°C). Add LiAlH4 (1.5 equiv) portion-wise. Warm to RT and stir for 4 h.

  • Workup: Quench via Fieser method (H2O, 15% NaOH, H2O). Filter precipitate. Dry filtrate over Na2SO4 and concentrate.

  • Purification: Distillation under reduced pressure (bp ~85°C at 1 mmHg).

    • Yield: ~75-80%.

    • Validation: 1H NMR (CDCl3) should show propyl triplets at ~0.9 ppm and pyrrolidine ring protons.

Application: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol using NPP.

  • Catalyst Formation: In a flame-dried flask under Argon, dissolve NPP (28 mg, 0.2 mmol, 5 mol% ) in dry Toluene (4 mL).

  • Et2Zn Addition: Add Diethylzinc (1.0 M in hexane, 4.4 mL, 4.4 mmol) at 0°C. Stir for 20 min to form the active Zinc-NPP chelate.

  • Substrate Addition: Add Benzaldehyde (424 mg, 4.0 mmol) slowly at 0°C.

  • Reaction: Stir at 0°C for 12–24 h (monitor by TLC).

  • Quench: Add saturated NH4Cl (10 mL) and extract with Et2O (3x).

  • Analysis: Dry organic layer, concentrate. Determine ee% via Chiral HPLC (Chiralcel OD-H).

    • Expected Result: >90% Yield, 94–98% ee.[1]

References

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link

  • Evans, D. A., et al. (1982). Chiral enolates in asymmetric synthesis. Journal of the American Chemical Society, 104(6), 1737-1739. Link

  • Nugent, W. A. (2005).
  • ChemScene. (2024). (1-Propylpyrrolidin-2-yl)methanol Product Data. Link

Sources

Safety Operating Guide

(1-Propylpyrrolidin-2-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide mandates the standard operating procedures (SOP) for the disposal of (1-Propylpyrrolidin-2-yl)methanol (commonly referred to as N-propylprolinol or Prolinol derivatives).[1][2] While often overlooked as a standard organic reagent, this compound presents specific amine-based compatibility risks that require strict segregation from acidic waste streams to prevent exothermic container failure.[1][2]

Part 1: Chemical Profile & Hazard Characterization

Before initiating disposal, you must validate the specific isomer and purity of your material.[2] The protocols below apply generically to the (S), (R), and racemic forms, as the chemical reactivity remains identical.

Parameter Data Operational Implication
Chemical Name (1-Propylpyrrolidin-2-yl)methanolPrimary identifier for labeling.
CAS Number 23356-96-9 (S-isomer common)Use for waste manifest verification.[1][2]
Functional Group Tertiary Amine / Primary AlcoholBasic. Reacts exothermically with acids.[1][2]
Flash Point ~86°C (186°F)Combustible (Class IIIA). Not Flammable (Class 3) but burns if heated.[1][2]
RCRA Code Not P- or U-listed.[1][2]Classify as Non-Halogenated Organic .[1][2]
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, goggles) required.[1]

Part 2: Critical Segregation Logic (The "Why")

STOP AND READ: The most common failure mode in disposing of pyrrolidine derivatives is improper bulking .[2]

  • The Acid-Base Risk: This compound is a tertiary amine.[1][2] If poured into a general "Organic Waste" carboy that contains high concentrations of acid (e.g., TFA from peptide synthesis or HCl from workups), it will undergo an immediate acid-base neutralization.[1]

    • Mechanism:[1][2][3][4][5]

      
       + Heat.[1][2]
      
    • Consequence: Rapid temperature spike, pressurization of the container, and potential rupture/explosion of the cap.

  • Oxidizer Incompatibility: As an amine/alcohol, it is a reducing agent.[2] Never mix with nitric acid, perchlorates, or chromic acid waste.[2]

Part 3: Disposal Decision Matrix

The following logic flow dictates the handling path based on the state of the waste.

DisposalWorkflow Start Waste Generation: (1-Propylpyrrolidin-2-yl)methanol StateCheck Determine Physical State Start->StateCheck LiquidPure Pure Liquid / Solvent Solution StateCheck->LiquidPure Liquid SolidContam Solid / Silica / Wipes StateCheck->SolidContam Solid/Absorbed Segregation CRITICAL: Segregate from ACIDS & OXIDIZERS LiquidPure->Segregation SolidContam->Segregation Container Select Container: HDPE or Glass (Amber) Segregation->Container Verified pH > 7 Labeling Labeling: 'Non-Halogenated Organic' 'Basic/Amine Hazard' Container->Labeling Storage Satellite Accumulation Area (Cool, Dry, No Direct Sun) Labeling->Storage Pickup EHS / Hazmat Pickup Storage->Pickup

Figure 1: Decision tree for the safe segregation and packaging of pyrrolidine methanol derivatives.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Liquid Waste (Reaction Mixtures & Stock Solutions)

Primary disposal method for reaction mother liquors.[1]

  • pH Verification:

    • Check the pH of the waste solution using a dipstick.[2]

    • If Acidic (pH < 4): Slowly neutralize with a dilute base (e.g., Sodium Bicarbonate sat.[2] sol.) in a beaker before transferring to the waste container.

    • If Basic/Neutral: Proceed to step 2.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Amber Glass .[1][2]

    • Avoid: Metal containers (amines can corrode certain alloys over time) or standard LDPE if the solvent carrier is incompatible (e.g., chloroform).[1]

  • Bulking:

    • Pour into the "Non-Halogenated Organic Solvents" stream.

    • Exception: If dissolved in DCM/Chloroform, use the "Halogenated" stream, but ensure that stream is not acidified.

  • Labeling:

    • Tag with the full chemical name.[2]

    • Add the hazard check: "Irritant" and "Combustible" .[2][3][6]

Scenario B: Solid Waste (Contaminated Silica, Drying Agents, PPE)

Common after column chromatography purification.

  • Quenching:

    • If the solid silica is still wet with the amine, allow it to evaporate in a fume hood for 1-2 hours (if volatile solvents are present) or treat as solid hazardous waste immediately.[1][2]

  • Packaging:

    • Double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness) or place in a wide-mouth HDPE jar.

  • Labeling:

    • Label as "Solid Hazardous Waste - Debris contaminated with Amines." [1][2]

Part 5: Emergency Contingencies

Spill Response (Small Scale < 500 mL):

  • Evacuate & Ventilate: The vapor is a respiratory irritant.[2][7] Clear the immediate area.[2][8]

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[2]

  • Absorb: Do not use paper towels (combustible surface area).[1][2] Use an inert absorbent like Vermiculite or Clay kitty litter .[1][2]

  • Clean: Scoop absorbed material into a hazardous waste bag. Wipe the surface with a mild soap/water solution (do not use bleach, as amines + hypochlorite = chloramines, which are toxic).[2]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 93089, Prolinol.[2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] Retrieved from [Link][1]

Sources

Personal protective equipment for handling (1-Propylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 27361-78-0 Synonyms: N-propyl prolinol, 1-propyl-2-pyrrolidinemethanol Physical State: Liquid (Colorless to pale yellow) Storage: 2–8°C, Hygroscopic, Air-sensitive (Store under Inert Gas)[1]

Part 1: Emergency Overview & Critical Hazards

Urgent Safety Notice: (1-Propylpyrrolidin-2-yl)methanol is classified as a CORROSIVE liquid (UN 2735). Unlike simple alcohols, the pyrrolidine moiety confers basicity, making this compound capable of causing severe skin burns and eye damage (H314). It is also harmful if swallowed (H302) and a respiratory irritant (H335).

GHS Hazard Classification
Hazard TypeCategoryStatement
Corrosivity 1B H314: Causes severe skin burns and eye damage.
Acute Toxicity 4 H302: Harmful if swallowed.[2][3][4]
Flammability 4 H227: Combustible liquid.[2][5]
Target Organ 3 H335: May cause respiratory irritation.[2][3][5]

Immediate First Aid:

  • Eye Contact: Rinse immediately with water for 15+ minutes.[3] Do not rub. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[3][4][6] Rinse skin with water/shower for 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Part 2: Personal Protective Equipment (PPE) Matrix

Effective protection requires matching PPE to the specific operational task.[5][7][8] Do not rely on a "one-size-fits-all" approach.

PPE Selection by Operational Task
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Benchtop Transfer (<10 mL)Double Nitrile (0.11 mm min)Chemical GogglesLab Coat + Chemical ApronFume Hood (Sash <18")
Bulk Handling (>100 mL)Butyl Rubber or Viton (0.3 mm)Face Shield + GogglesTyvek® Coverall or SleevesHalf-mask w/ Organic Vapor Cartridge (if outside hood)
Spill Cleanup Silver Shield / 4H (Laminate)Face Shield + GogglesChemical Resistant SuitFull-face Respirator (OV/P100)
Equipment Cleaning Heavy Duty Neoprene Chemical GogglesRubber Apron + SleevesN/A (Ensure ventilation)

Scientific Rationale for Glove Selection:

  • Nitrile (Disposable): Acceptable for incidental splash protection only. The basic amine functionality can degrade thin nitrile over time.

  • Laminate (Silver Shield): Required for spill cleanup because amines can permeate standard rubbers rapidly during prolonged contact.

Part 3: Operational Handling Protocols

Protocol A: Inert Atmosphere Transfer (Syringe Technique)

Objective: Prevent moisture absorption and oxidation while minimizing exposure.

(1-Propylpyrrolidin-2-yl)methanol is hygroscopic. Absorbed water alters stoichiometry and can affect the yield of sensitive catalytic reactions.

  • Preparation:

    • Flame-dry all glassware and flush with Nitrogen (

      
      ) or Argon (
      
      
      
      ).
    • Secure the reagent bottle with a clamp; ensure the septum is intact.

  • Pressure Equalization:

    • Insert a balloon filled with inert gas into the reagent bottle septum to equalize pressure during withdrawal.

  • Withdrawal:

    • Use a luer-lock glass syringe with a long needle (16-18 gauge).

    • Technique: Push needle through septum

      
       Invert bottle 
      
      
      
      Draw liquid slowly to avoid bubbles
      
      
      Push excess gas back into bottle.
  • Transfer:

    • Inject liquid directly into the reaction vessel through its septum.

    • Critical: Do not expose the needle tip to ambient air for more than a few seconds.

Protocol B: Chemical Spill Response (Corrosive)

Objective: Neutralize and contain without generating hazardous heat or fumes.

DOT Diagram: Spill Response Decision Matrix

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 50 mL (In Hood) Assess->Small Large > 50 mL (or Outside Hood) Assess->Large PPE Don PPE: Face Shield, Laminate Gloves Small->PPE Evacuate Evacuate Area Call HazMat Large->Evacuate Unsafe fumes Large->PPE Ventilation OK Absorb Absorb with Vermiculite/Dry Sand PPE->Absorb Neutralize Neutralize Residue (Dilute Acetic Acid or Citric Acid) Absorb->Neutralize Waste Collect in Container Label: 'Corrosive Waste (Basic)' Neutralize->Waste

Figure 1: Decision matrix for handling corrosive liquid spills. Note that neutralization is exothermic; proceed slowly.

Part 4: Engineering Controls & Storage

Ventilation Requirements[4][5][7][9][10][11][12]
  • Primary Control: All handling must occur within a certified chemical fume hood.

  • Airflow Velocity: Maintain face velocity between 80–100 fpm (feet per minute).

  • Sash Height: Keep sash as low as possible (below 18 inches) to act as a physical barrier against splashes.

Storage Logic[11]
  • Temperature: Store at 2–8°C (Refrigerator). Cold storage slows oxidation and degradation.

  • Atmosphere: Store under an inert atmosphere (Nitrogen/Argon). The compound is air-sensitive and will degrade (discolor) upon exposure to

    
     and 
    
    
    
    .
  • Segregation: Store away from Strong Oxidizers (e.g., Nitric acid, Peroxides) and Strong Acids (exothermic reaction risk).

Part 5: Disposal & Waste Management[12]

Waste Stream Classification: Class 8 (Corrosive) - Basic/Organic.

StepActionRationale
1. Segregation Do NOT mix with acidic waste streams.Mixing amines with acids generates heat and potential pressure buildup in waste containers.
2. Container Use HDPE (High-Density Polyethylene) or Glass containers.Avoid metal containers which may corrode.
3. Labeling Label clearly: "Hazardous Waste - Corrosive (Basic) - (1-Propylpyrrolidin-2-yl)methanol".Ensures downstream handlers use correct neutralization protocols.
4. Rinse Triple rinse empty containers with a solvent (e.g., Ethanol) before disposal.The rinsate must be treated as hazardous waste.

References

  • ChemScene . (1-Propylpyrrolidin-2-yl)methanol Safety Data & Classification. Retrieved from

  • Sigma-Aldrich . General Handling of Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from

  • United Nations Economic Commission for Europe (UNECE) . GHS Classification: Corrosive to Metals and Skin. Retrieved from

Sources

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